Dihydro-2H-pyran-2,4(3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
oxane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRPRLWCUGZYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydro-2H-pyran-2,4(3H)-dione synthesis pathways
An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-2,4(3H)-dione
Abstract
Dihydro-2H-pyran-2,4(3H)-dione, also known by its IUPAC name oxane-2,4-dione, is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis.[1] Its structure, featuring a saturated pyran ring with dual carbonyl functionality, serves as a versatile precursor for a diverse array of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of the core synthetic pathways to this valuable compound, intended for professionals engaged in research and development. We will explore two primary synthetic paradigms: classical methods proceeding through highly reactive acylketene intermediates and modern organocatalytic strategies that leverage domino reactions for efficient, stereocontrolled ring construction. Each section is designed to provide not only detailed experimental protocols but also a deep understanding of the underlying reaction mechanisms and the causal relationships that dictate experimental choices and outcomes.
Introduction: The Significance of the Oxane-2,4-dione Core
The dihydro-2H-pyran-2,4(3H)-dione moiety is a privileged structure in synthetic chemistry. It represents a δ-lactone fused with a ketone, a combination that imparts unique reactivity and provides multiple handles for subsequent functionalization. Molecules built from this core are explored for various therapeutic applications, and the scaffold itself is a key building block for synthesizing functionalized enones, γ-lactones, and other complex heterocyclic systems.[1]
The primary challenge and opportunity in its synthesis lie in the controlled formation of the six-membered ring and the precise installation of the two carbonyl groups at the C2 and C4 positions. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, scalability, and stereochemical control. This guide will focus on the synthesis of the parent, unsubstituted ring system, providing foundational knowledge applicable to the synthesis of more complex analogs.
Caption: Core structure and properties of the target molecule.
Pathway I: Synthesis via Acylketene Cycloaddition
One of the most versatile and historically significant routes to pyranones involves the generation and subsequent cycloaddition of acylketenes. Acylketenes are highly reactive intermediates that can be generated by the thermal decomposition of 5-acyl derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[2][3] This pathway offers a modular approach, where the final substitution pattern can be controlled by the choice of the acyl group and the cycloaddition partner.
Mechanistic Rationale
The core principle of this pathway involves three key stages:
-
Acylation of Meldrum's Acid: Meldrum's acid is highly acidic (pKa ≈ 4.97) and can be readily deprotonated to form a stable enolate.[4] This enolate acts as a potent nucleophile, reacting with an acid chloride (e.g., acetyl chloride) to form a 5-acyl Meldrum's acid derivative.
-
Thermal Generation of Acylketene: Upon heating, the 5-acyl Meldrum's acid derivative undergoes a retro-[4+2] cycloaddition (pyrolysis) to eliminate acetone and carbon dioxide, generating a highly electrophilic acylketene intermediate.[2][3]
-
Cycloaddition and Ring Formation: The acylketene is trapped in situ by a suitable reaction partner. To form the oxane-2,4-dione ring, a [4+2] cycloaddition with an enol ether, followed by hydrolysis, is a common strategy. The enol ether provides the remaining two carbons for the six-membered ring.
Caption: Workflow for oxane-2,4-dione synthesis via an acylketene intermediate.
Experimental Protocol: Synthesis from Meldrum's Acid
This protocol is a representative procedure adapted from established methods for the acylation of Meldrum's acid and subsequent cycloaddition.[3]
Part A: Synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.
-
Reagents: Dissolve 22.0 g (0.153 mol) of Meldrum's acid in 150 mL of anhydrous dichloromethane. Add 24.8 mL (0.306 mol) of anhydrous pyridine.
-
Reaction: Cool the mixture to -25°C using a dry ice/acetone bath. Slowly add a solution of 13.1 mL (0.184 mol) of acetyl chloride in 20 mL of anhydrous dichloromethane from the dropping funnel over 1 hour, ensuring the temperature remains below -20°C.
-
Warm-up & Quench: After complete addition, allow the reaction to warm slowly to 0°C over 3 hours. Quench the reaction by adding 30 mL of methanol and stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel, wash sequentially with 100 mL of 1M HCl, 100 mL of water, and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated Meldrum's acid.
Part B: Cycloaddition and Hydrolysis to form Oxane-2,4-dione
-
Setup: Equip a 1 L round-bottomed flask with a stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Add the crude acylated Meldrum's acid from Part A, 80 mL of butyl vinyl ether, and 300 mL of toluene.
-
Reaction: Heat the mixture to 80°C for 7-8 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After the reaction is complete, remove the volatile components (toluene, excess vinyl ether) under reduced pressure to yield the crude dihydropyranone cycloadduct.
-
Hydrolysis: To the crude residue, add 750 mL of tetrahydrofuran (THF), 200 mL of water, and 2.7 g of p-toluenesulfonic acid. Heat the mixture to reflux for 18 hours.
-
Final Workup: Quench the reaction by adding 10 g of solid sodium bicarbonate. Stir for 15 minutes. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Acylation Temp. | -25°C to 0°C | Controls the reactivity of acetyl chloride, preventing side reactions. |
| Base (Acylation) | Pyridine | Acts as a base to deprotonate Meldrum's acid and as a nucleophilic catalyst. |
| Cycloaddition Temp. | 80°C | Sufficient thermal energy to generate the acylketene without significant product degradation. |
| Hydrolysis Catalyst | p-Toluenesulfonic acid | Provides the acidic environment needed to hydrolyze the enol ether adduct to the dione. |
Pathway II: Organocatalytic Domino Reactions
Modern organic synthesis increasingly relies on organocatalysis to construct complex molecules efficiently and with high stereocontrol. For the synthesis of dihydropyranone structures, N-Heterocyclic Carbenes (NHCs) have emerged as exceptionally versatile catalysts.[5][6] They can mediate domino reactions, such as Knoevenagel condensation followed by an intramolecular Michael addition, to assemble the target ring system in a single pot.
Mechanistic Rationale: Knoevenagel/Michael Cascade
This approach builds the ring from acyclic precursors through a cascade of bond-forming events catalyzed by a mild base or an organocatalyst.
-
Knoevenagel Condensation: An active methylene compound (e.g., malonic acid or its derivative) reacts with an aldehyde bearing a latent hydroxyl group (e.g., a protected hydroxyacetaldehyde). This forms an α,β-unsaturated intermediate.[7][8] The reaction is typically catalyzed by a weak base like piperidine or an amine.
-
Deprotection & Intramolecular Oxa-Michael Addition: The protecting group on the hydroxyl function is removed, and the liberated alcohol attacks the β-carbon of the newly formed electron-deficient alkene in a conjugate (Michael) fashion.[9][10] This intramolecular cyclization step forms the tetrahydropyran ring.
-
Final Transformation: Subsequent hydrolysis and decarboxylation (if starting from malonic acid) yield the final dihydro-2H-pyran-2,4(3H)-dione.
This sequence is highly convergent and allows for the introduction of substituents from both the aldehyde and the active methylene components.
Caption: Domino Knoevenagel/Oxa-Michael pathway to the oxane-2,4-dione core.
Experimental Protocol: One-Pot Domino Synthesis
This generalized protocol illustrates the one-pot synthesis concept.
-
Setup: In a 250 mL round-bottomed flask equipped with a Dean-Stark trap and reflux condenser, combine malonic acid (10.4 g, 0.1 mol), 2-(benzyloxy)acetaldehyde (15.0 g, 0.1 mol), and 100 mL of toluene.
-
Knoevenagel Condensation: Add piperidine (0.5 mL) as a catalyst. Heat the mixture to reflux, and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is formed (approx. 4-6 hours).
-
Deprotection and Cyclization: Cool the reaction mixture. Remove the toluene under reduced pressure. Dissolve the residue in 150 mL of ethyl acetate and transfer to a hydrogenation vessel. Add 1.0 g of 10% Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12 hours. This step simultaneously removes the benzyl protecting group and may reduce the double bond, leading directly to the cyclized precursor.
-
Alternative Cyclization: If hydrogenation is not used for cyclization, after the Knoevenagel step, the benzyl group can be cleaved under acidic conditions, and a non-reducing base (e.g., DBU) can be added to promote the intramolecular Michael addition.
-
Workup and Purification: After the reaction, filter the catalyst (Pd/C) through a pad of Celite. Concentrate the filtrate under reduced pressure. The resulting crude product contains the cyclized dicarboxylic acid. Heat the crude product gently under vacuum to effect decarboxylation to the final product. Purify by recrystallization or column chromatography.
| Reagent/Step | Role | Rationale |
| Malonic Acid | C3 Synthon | Provides the active methylene for condensation and the eventual lactone carbonyl. |
| 2-(Benzyloxy)acetaldehyde | C2 Synthon | Provides the other two carbons and the masked hydroxyl group for cyclization. |
| Piperidine | Base Catalyst | Facilitates the Knoevenagel condensation by deprotonating malonic acid.[7] |
| Pd/C, H2 | Deprotection/Reduction | Cleaves the benzyl ether protecting group, liberating the alcohol for cyclization. |
Conclusion and Outlook
The synthesis of dihydro-2H-pyran-2,4(3H)-dione can be achieved through several robust synthetic strategies. The classical approach utilizing acylketenes generated from Meldrum's acid derivatives provides a powerful and modular route, while modern organocatalytic domino reactions offer an elegant and highly efficient alternative for constructing the heterocyclic core. The choice between these pathways will depend on factors such as substrate availability, desired scale, and the need for stereocontrol in substituted analogs. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and asymmetric syntheses of the oxane-2,4-dione scaffold will remain an area of active and important research.
References
-
Ataman Kimya. (n.d.). DEHYDROACETIC ACID. Retrieved from atamankimya.com. (URL: [Link])
-
Wikipedia. (n.d.). Dehydroacetic acid. Retrieved from en.wikipedia.org. (URL: [Link])
-
Faria, A. R., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(9), 10593-10607. (URL: [Link])
-
Messassi, D., et al. (2017). DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. Mediterranean Journal of Chemistry. (URL: [Link])
-
Elsevier. (n.d.). Dehydroacetic Acid and Its Derivatives - 1st Edition. Retrieved from shop.elsevier.com. (URL: [Link])
- Google Patents. (n.d.). CN102558124A - Method for preparing food-grade sodium dehydroacetate.
-
Grokipedia. (n.d.). Dehydroacetic acid. Retrieved from grokipedia.org. (URL: [Link])
-
MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8089. (URL: [Link])
-
Organic Syntheses. (n.d.). dehydroacetic acid. Retrieved from orgsyn.org. (URL: [Link])
-
PrepChem.com. (n.d.). Preparation of dehydroacetic acid. Retrieved from . (URL: [Link])
-
Wikipedia. (n.d.). Meldrum's acid. Retrieved from en.wikipedia.org. (URL: [Link])
-
ResearchGate. (n.d.). The Synthesis of 2-Alkyl-4-Pyrones from Meldrum's Acid | Request PDF. Retrieved from researchgate.net. (URL: [Link])
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3764. (URL: [Link])
-
Chen, B. C., et al. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. Heterocycles, 32(3), 529. (URL: [Link])
-
Organic Syntheses. (n.d.). 2-METHYL-4-PYRONE. Retrieved from orgsyn.org. (URL: [Link])
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from en.wikipedia.org. (URL: [Link])
-
Wikipedia. (n.d.). Michael reaction. Retrieved from en.wikipedia.org. (URL: [Link])
-
NIH. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Marine Drugs, 17(10), 583. (URL: [Link])
-
ResearchGate. (n.d.). Structure, biological activity, and synthesis of dihydropyranones. Retrieved from researchgate.net. (URL: [Link])
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2631-2641. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Dihydro-2H-pyran-2,4(3H)-dione
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Foreword
Dihydro-2H-pyran-2,4(3H)-dione, also known by its IUPAC name oxane-2,4-dione, is a heterocyclic compound that holds significant potential as a scaffold and precursor in medicinal chemistry and organic synthesis. Its structure, embodying both a lactone and a ketone functional group in a six-membered ring, presents a unique combination of reactivity and stereochemical complexity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties of this intriguing molecule. In the absence of extensive experimentally-derived data in publicly accessible literature, this document integrates computed properties with established principles of chemical reactivity for β-keto-δ-lactones to offer a robust predictive and practical framework for its use.
Molecular Identity and Core Physicochemical Properties
Dihydro-2H-pyran-2,4(3H)-dione is a small, polar molecule. Its fundamental identifiers and a summary of its key physicochemical properties, both computed and reported, are presented below. It is important to note that while a physical state of a "white to yellow solid" has been reported by a commercial supplier[1], comprehensive experimental data on properties such as melting and boiling points remain elusive in peer-reviewed literature.
Table 1: Chemical Identifiers and Core Properties of Dihydro-2H-pyran-2,4(3H)-dione
| Property | Value | Source(s) |
| IUPAC Name | oxane-2,4-dione | [PubChem][2] |
| Synonyms | Dihydro-2H-pyran-2,4(3H)-dione, tetrahydropyran-2,4-dione | [PubChem][2] |
| CAS Number | 33532-46-6 | [Sigma-Aldrich][1] |
| Molecular Formula | C₅H₆O₃ | [PubChem][2] |
| Molecular Weight | 114.10 g/mol | [PubChem][2] |
| Physical State | White to yellow solid | [Sigma-Aldrich][1] |
| Boiling Point | 313.8 ± 35.0 °C at 760 mmHg (Predicted) | [ChemSrc][3] |
| Flash Point | 144.2 ± 26.0 °C (Predicted) | [ChemSrc][3] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [ChemSrc][3] |
| Water Solubility | Predicted to be soluble | |
| logP | -1.67 (Predicted) | [ChemSrc][3] |
| pKa | Predicted to be acidic due to the β-dicarbonyl moiety | |
| Topological Polar Surface Area | 43.4 Ų | [PubChem][2] |
Structural Elucidation: Spectroscopic Insights
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The key resonances would arise from the three methylene groups.
-
H-3 (~3.5-4.0 ppm, singlet or narrow multiplet): The protons at the C-3 position are situated between two carbonyl groups, which would significantly deshield them, leading to a downfield chemical shift.
-
H-5 (~2.5-3.0 ppm, triplet): These protons are adjacent to a carbonyl group and would appear as a triplet due to coupling with the H-6 protons.
-
H-6 (~4.3-4.8 ppm, triplet): The protons on the carbon adjacent to the ester oxygen (C-6) would be the most deshielded of the methylene groups and would appear as a triplet from coupling to the H-5 protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would provide clear signals for the five carbon atoms in their distinct chemical environments.
-
C-2 and C-4 (ketone and ester carbonyls, ~165-175 ppm and ~200-210 ppm): The two carbonyl carbons would appear at the most downfield chemical shifts. The ester carbonyl (C-2) is expected to be further downfield than the ketone carbonyl (C-4).
-
C-3 (~45-55 ppm): The methylene carbon between the two carbonyls.
-
C-5 (~30-40 ppm): The methylene carbon adjacent to the ketone.
-
C-6 (~65-75 ppm): The methylene carbon adjacent to the ester oxygen, showing the most downfield shift among the sp³ carbons due to the electronegativity of the oxygen atom.
Chemical Reactivity and Synthetic Utility
The chemical behavior of Dihydro-2H-pyran-2,4(3H)-dione is dictated by the interplay of its lactone and β-dicarbonyl functionalities. This unique arrangement makes it a versatile building block in organic synthesis.
Tautomerism
As a 1,3-dicarbonyl compound, Dihydro-2H-pyran-2,4(3H)-dione is expected to exist in equilibrium with its enol tautomers. The presence of the pyran ring can influence the stability of the different enolic forms. The keto-enol tautomerism is a critical aspect of its reactivity, as the enol form can act as a nucleophile. The equilibrium between the keto and enol forms is influenced by the solvent and temperature[3].
Key Reactions
-
Hydrolysis: The lactone functionality is susceptible to hydrolysis under both acidic and basic conditions, leading to the ring-opened product, a δ-hydroxy-β-keto acid[4].
-
Decarboxylation: The resulting β-keto acid from hydrolysis can undergo decarboxylation upon heating to yield a corresponding ketone[2][5].
-
Reactions at the α-Carbon: The methylene group at the C-3 position is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.
-
Synthesis of Heterocycles: The dicarbonyl moiety serves as a valuable precursor for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles like hydrazines, hydroxylamine, and ureas[6][7].
The general reactivity of cyclic β-keto esters makes them valuable intermediates in the synthesis of complex molecules[7][8].
Synthetic Approaches
While a specific, high-yield synthesis for Dihydro-2H-pyran-2,4(3H)-dione is not prominently reported, general methods for the preparation of cyclic β-keto esters can be applied. The Dieckmann condensation is a cornerstone for the synthesis of 5- and 6-membered cyclic β-keto esters[8]. This intramolecular Claisen condensation of a suitable diester, followed by hydrolysis and decarboxylation of one of the ester groups, presents a plausible synthetic route.
Applications in Drug Discovery and Development
Derivatives of pyran-2,4-dione have shown a wide range of biological activities, highlighting the potential of Dihydro-2H-pyran-2,4(3H)-dione as a valuable scaffold in drug discovery.
-
Antimicrobial and Antifungal Agents: Various fused pyran derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties[9][10].
-
Anticancer Activity: Certain pyran derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents[11][12][13].
-
Enzyme Inhibition: The pyran-2,4-dione moiety has been incorporated into molecules designed as enzyme inhibitors, for example, as PARP-1 inhibitors[11].
The ability to functionalize the Dihydro-2H-pyran-2,4(3H)-dione core at multiple positions allows for the generation of diverse chemical libraries for screening against various biological targets.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Dihydro-2H-pyran-2,4(3H)-dione is classified with the following hazards:
-
H302: Harmful if swallowed[2].
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
Table 2: GHS Hazard Information
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | Exclamation Mark |
| H315 | Causes skin irritation | Exclamation Mark |
| H319 | Causes serious eye irritation | Exclamation Mark |
| H335 | May cause respiratory irritation | Exclamation Mark |
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Dihydro-2H-pyran-2,4(3H)-dione represents a molecule of significant interest for synthetic and medicinal chemists. While a comprehensive experimental characterization is not yet widely available, its predicted physicochemical properties and the known reactivity of related β-keto-δ-lactones provide a solid foundation for its exploration as a versatile building block. The potential for diverse functionalization, coupled with the demonstrated biological activities of related pyran derivatives, underscores the promise of this compound in the development of novel therapeutics and other advanced materials. Further experimental investigation into its synthesis, reactivity, and biological profile is warranted and will undoubtedly unlock new avenues for its application.
References
-
Fiveable. (n.d.). Cyclic β-Ketoester Definition. Retrieved from [Link]
-
López, C. S., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Physical Chemistry B, 117(30), 9064–9076. [Link]
-
Al-Tel, T. H. (2007). Cyclic β-keto esters: Synthesis and reactions. ResearchGate. [Link]
-
Fallis, A. G., & Brinza, I. M. (1997). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 75(11), 1754-1772. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793733, Oxane-2,4-dione. Retrieved from [Link]
-
ChemSrc. (2025). Oxane-2,4-dione | CAS#:33532-46-6. Retrieved from [Link]
-
Gould, E. S., & Hay, R. W. (1967). The uncatalysed and metal-ion catalysed decarboxylation of 3-oxoglutaric acid: a model for an enzyme system. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1877-1881. [Link]
-
Meloni, S., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. The Journal of Physical Chemistry A, 117(50), 13712–13718. [Link]
-
Filo. (2025). THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED. Retrieved from [Link]
-
Satoh, T., et al. (2016). Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. Macromolecules, 49(16), 5843–5850. [Link]
-
University of Calgary. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved from [Link]
-
Chegg. (2021). Solved Which is a tautomer of 1,3-cyclohexanedione?. Retrieved from [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP). Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Medicinal Chemistry, 12(11), 1895–1907. [Link]
-
Abdel-Gawad, S. M., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Saudi Chemical Society, 15(2), 163-169. [Link]
-
Wikipedia. (n.d.). γ-Valerolactone. Retrieved from [Link]
-
Request PDF. (2025). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Retrieved from [Link]
-
Khafagy, M. M., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Journal of King Saud University - Science, 24(2), 163-169. [Link]
-
Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101859. [Link]
-
Hay, R. W., & Bond, M. A. (1972). The Effect of Aromatic Amines on the Catalyzed Decarboxylation of 3-0x0-glutaric Acid. Canadian Journal of Chemistry, 50(22), 3444-3449. [Link]
-
SciSpace. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]
-
University of Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Problems in Chemistry. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids [Video]. YouTube. [Link]
-
SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Glavač, N., et al. (2019). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 24(12), 2275. [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]
-
Hafez, H. N., et al. (2016). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. Molecules, 21(8), 1044. [Link]
Sources
- 1. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 2. The uncatalysed and metal-ion catalysed decarboxylation of 3-oxoglutaric acid: a model for an enzyme system - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 11. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dihydro-2H-pyran-2,4(3H)-dione: Synthesis, Identification, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Dihydro-2H-pyran-2,4(3H)-dione (CAS No. 33532-46-6), a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, spectroscopic characterization, and its emerging role as a scaffold in the development of novel therapeutic agents.
Core Identification and Chemical Properties
Dihydro-2H-pyran-2,4(3H)-dione, systematically named oxane-2,4-dione, is a saturated six-membered heterocyclic compound containing an oxygen atom and two ketone functionalities.[1] This structural arrangement, particularly the β-dicarbonyl system within a δ-lactone framework, imparts unique reactivity and makes it an attractive starting point for chemical synthesis.
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 33532-46-6 | [1] |
| IUPAC Name | oxane-2,4-dione | [1] |
| Molecular Formula | C₅H₆O₃ | [1] |
| Molecular Weight | 114.10 g/mol | [1] |
| InChI Key | CNRPRLWCUGZYJK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1COC(=O)CC1=O | [1] |
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, predicted and available data are summarized below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Notes |
| Boiling Point | 313.8 ± 35.0 °C | Predicted |
| Density | 1.3 ± 0.1 g/cm³ | Predicted |
| XLogP3 | -0.2 | Computed by XLogP3 3.0[1] |
Synthesis of the Dihydropyran-2,4-dione Scaffold
The synthesis of cyclic β-keto esters and lactones like Dihydro-2H-pyran-2,4(3H)-dione is classically achieved through the Dieckmann condensation.[2] This intramolecular reaction involves the base-catalyzed cyclization of a diester.[2] In the context of our target molecule, a plausible synthetic precursor would be an ester of 3-(2-hydroxyethoxy)-3-oxopropanoic acid.
Proposed Synthetic Pathway via Dieckmann Condensation
The following diagram illustrates the logical steps for the synthesis of the title compound, leveraging the principles of the Dieckmann condensation.
Caption: Proposed synthetic workflow for Dihydro-2H-pyran-2,4(3H)-dione.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of the Diester Precursor:
-
To a solution of a suitable carboxymethylated glycolic acid derivative in an appropriate alcohol (e.g., absolute ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC or GC.
-
Upon completion, neutralize the acid, remove the solvent under reduced pressure, and purify the resulting diester by vacuum distillation or column chromatography.
-
-
Dieckmann Condensation:
-
To a solution of a strong base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., toluene or THF), add the purified diester dropwise under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a weak acid (e.g., acetic acid).
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure Dihydro-2H-pyran-2,4(3H)-dione.
-
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. A combination of mass spectrometry and spectroscopic techniques is essential.
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern. For Dihydro-2H-pyran-2,4(3H)-dione, the molecular ion peak ([M]⁺) is expected at m/z 114.
-
Electron Ionization (EI) GC-MS: A GC-MS spectrum is available on PubChem, which can be used as a reference for compound identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Although experimental spectra for this specific compound are not widely published, predicted chemical shifts can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three methylene groups (-CH₂-) in the pyran ring. The chemical shifts and coupling patterns will be influenced by their proximity to the oxygen atom and carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals: two corresponding to the carbonyl carbons (C=O) in the downfield region (typically >160 ppm), and three signals for the methylene carbons (-CH₂-) in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for Dihydro-2H-pyran-2,4(3H)-dione include:
-
C=O Stretching: Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the ketone and lactone carbonyl groups.
-
C-O Stretching: A strong band in the region of 1000-1300 cm⁻¹ for the ether linkage in the pyran ring.
Applications in Drug Discovery and Medicinal Chemistry
The pyran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[3][4] The dihydropyran-2,4-dione core, in particular, serves as a versatile building block for creating more complex and biologically active molecules.
Role as a Bioactive Scaffold
Derivatives of dihydropyran-2,4-dione have shown promise in targeting various biological pathways. For instance, compounds with a related 2,4-dihydropyrano[2,3-c]pyrazole scaffold have been identified as inhibitors of Autotaxin (ATX), an enzyme implicated in cancer progression and other diseases.[5] This highlights the potential of the dihydropyranone core to be elaborated into potent and selective enzyme inhibitors.
The following diagram illustrates the relationship between the core scaffold and its potential application in developing targeted therapies.
Caption: Role of the core scaffold in the drug development pipeline.
Future Perspectives in Drug Design
The presence of two carbonyl groups offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets. The pyran ring itself can adopt different conformations, which can be exploited in the design of conformationally constrained ligands for improved target binding and selectivity. The exploration of pyran-2,4-dione derivatives as potential anticancer, anti-inflammatory, and antimicrobial agents remains a promising area of research.[4][6]
Safety and Handling
Dihydro-2H-pyran-2,4(3H)-dione is classified with the following GHS hazards:
-
Pictograms:
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
Dihydro-2H-pyran-2,4(3H)-dione is a valuable heterocyclic building block with significant potential in medicinal chemistry. While detailed experimental data for this specific compound is still emerging, its structural features and the established biological relevance of the broader pyran class make it a compelling target for further investigation. This guide provides a foundational understanding of its identification, synthesis, and potential applications, serving as a resource for researchers dedicated to the discovery and development of novel therapeutics.
References
-
Al-Sanea, M. M., et al. (2017). Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors. European Journal of Medicinal Chemistry, 138, 1029-1041. Available at: [Link]
-
Borah, B., Dwivedi, K. D., & Dutta, L. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. Available at: [Link]
-
Catalyst Free Regiospecific Amination, Structural Elucidation, and Potential Utilization of Pyran-2,4-dione derivatives as Novel Antimicrobial Agents. (2022). ResearchGate. Available at: [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Dieckmann Condensation. (n.d.). Organic Reactions. Retrieved from [Link]
-
Kumar, A., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(57), 35639-35654. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793733, Oxane-2,4-dione. Retrieved from [Link]
Sources
- 1. Oxane-2,4-dione | C5H6O3 | CID 9793733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
tautomeric forms of Dihydro-2H-pyran-2,4(3H)-dione in solution
An In-depth Technical Guide Topic: Tautomeric Forms of Dihydro-2H-pyran-2,4(3H)-dione in Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dihydro-2H-pyran-2,4(3H)-dione, a core scaffold in various bioactive molecules, exists as a dynamic equilibrium of tautomeric forms in solution. The position of this equilibrium is a critical determinant of the molecule's chemical reactivity, physicochemical properties, and biological interactions. This technical guide provides a comprehensive analysis of the keto-enol tautomerism inherent to this cyclic β-dicarbonyl compound. We will elucidate the structural characteristics of the primary tautomers, explore the profound influence of the solvent environment on their relative populations, and detail the spectroscopic and computational methodologies employed for their characterization. A robust, step-by-step protocol for the quantitative analysis of the tautomeric equilibrium using Nuclear Magnetic Resonance (NMR) spectroscopy is presented, offering a validated workflow for researchers in chemical synthesis and drug development.
Introduction to Tautomerism in Cyclic β-Dicarbonyl Systems
Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry.[1] For compounds containing a 1,3-dicarbonyl moiety, the most significant of these equilibria is keto-enol tautomerism. The diketo form, containing two carbonyl groups, can interconvert to an enol form, which features a hydroxyl group adjacent to a carbon-carbon double bond.
While acyclic β-dicarbonyls like acetylacetone have been classic models for studying this phenomenon, cyclic systems such as Dihydro-2H-pyran-2,4(3H)-dione introduce unique conformational constraints that influence the stability of the respective tautomers.[2][3] The geometry of the ring can affect the alignment of carbonyl dipoles in the keto form and the planarity of the conjugated system in the enol form.[4] Understanding these structural nuances is paramount, as the predominant tautomer in a given environment will dictate the molecule's hydrogen bonding capacity, acidity, and nucleophilic/electrophilic character.
The Tautomeric Landscape of Dihydro-2H-pyran-2,4(3H)-dione
Dihydro-2H-pyran-2,4(3H)-dione can exist in three principal tautomeric forms: the diketo form and two distinct enol forms. However, extensive studies on analogous structures, such as dehydroacetic acid, reveal that the equilibrium is overwhelmingly dominated by a single, highly stabilized enol tautomer.[5][6]
The primary equilibrium is between the diketo form (I) and the more stable enol form, 4-hydroxy-2H-pyran-2-one (II) . The alternative enol form, 2-hydroxy-2H-pyran-4(3H)-one, is significantly less stable and generally not observed in detectable quantities.
The pronounced stability of the enol tautomer (II) is attributed to two key factors:
-
Resonance Stabilization: The enol form possesses an extended π-conjugated system (O=C-C=C-O), which delocalizes electron density over five atoms, significantly lowering the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: A strong, six-membered intramolecular hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen. This interaction provides substantial enthalpic stabilization.[7]
Spectroscopic and Computational Characterization
A multi-faceted approach combining spectroscopy and computational modeling is essential for a definitive characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and direct method for quantifying tautomeric ratios in solution.[2][8] Because the rate of interconversion between keto and enol forms is slow on the NMR timescale at ambient temperatures, distinct sets of signals are observed for each tautomer present.
-
¹H NMR Signatures:
-
Enol Form (II): A characteristic downfield signal (typically >10 ppm) for the intramolecularly hydrogen-bonded enolic proton (-OH). A vinylic proton signal will also be present.
-
Diketo Form (I): A signal corresponding to the methylene protons (-CH₂-) at the C3 position, typically appearing more upfield than the vinylic proton of the enol.
-
-
¹³C NMR Signatures:
-
Enol Form (II): Signals for two sp² carbons of the C=C double bond and two distinct carbonyl-like carbons (one ester/lactone, one enone).
-
Diketo Form (I): A signal for the sp³ methylene carbon at C3 and two distinct ketone/lactone carbonyl signals.
-
UV-Visible Spectroscopy
The electronic structure of each tautomer gives rise to a unique UV-Vis absorption profile.[9] The conjugated enone system in the enol form (II) results in a π → π* transition at a longer wavelength (lower energy) compared to the n → π* transitions of the isolated carbonyl groups in the diketo form (I) .[10] This technique, often paired with computational predictions, can corroborate NMR findings and is particularly useful for studying dilute solutions.[11]
Computational Modeling (DFT)
Density Functional Theory (DFT) calculations are invaluable for predicting the relative thermodynamic stabilities of tautomers.[4][12] By calculating the Gibbs free energy (ΔG) of each isomer in the gas phase and in solution (using a Polarizable Continuum Model, PCM), we can predict the equilibrium constant.[13] These models help rationalize experimental observations, such as the influence of solvent polarity on the equilibrium position.
The Critical Role of the Solvent Environment
The choice of solvent can dramatically shift the tautomeric equilibrium of β-dicarbonyl compounds.[14][15] The underlying principle is that the solvent will preferentially stabilize the tautomer with the most favorable solute-solvent interactions.
-
Non-polar, Aprotic Solvents (e.g., CCl₄, Benzene): These solvents do not compete for hydrogen bonding. Consequently, they favor the enol form, which is stabilized by its strong intramolecular hydrogen bond.
-
Polar, Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are hydrogen bond acceptors. While they can solvate both forms, they can also form hydrogen bonds with the enolic proton, slightly disrupting the intramolecular bond but still favoring the enol overall. DMSO, in particular, is known to strongly stabilize enol tautomers.[2]
-
Polar, Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the diketo form, effectively competing with and disrupting the enol's intramolecular hydrogen bond. This leads to a greater relative stabilization of the diketo form compared to its population in aprotic solvents.[4]
Data Summary: Tautomeric Equilibrium in Various Solvents
The following table summarizes typical equilibrium data for cyclic β-dicarbonyl systems, illustrating the pronounced effect of the solvent.
| Solvent | Dielectric Constant (ε) | Solvent Class | Predominant Tautomer | Typical % Enol[7][14] |
| Carbon Tetrachloride (CCl₄) | 2.2 | Non-polar Aprotic | Enol | >95% |
| Chloroform (CDCl₃) | 4.8 | Polar Aprotic | Enol | ~90-95% |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Enol | >95% |
| Water (D₂O) | 80 | Polar Protic | Diketo / Enol Mix | <15% |
Experimental Protocol: Quantitative Determination of Tautomeric Equilibrium via ¹H NMR
This protocol provides a self-validating system for accurately determining the tautomer ratio. The key to quantitative accuracy lies in ensuring the complete relaxation of all relevant protons before each scan.
Materials and Reagents
-
Dihydro-2H-pyran-2,4(3H)-dione (high purity)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)
-
High-precision 5 mm NMR tubes
-
Analytical balance
Instrumentation
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion) equipped with a probe capable of precise temperature control.
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh approximately 10 mg of Dihydro-2H-pyran-2,4(3H)-dione and dissolve it in 0.6 mL of the chosen deuterated solvent directly in a tared vial. Vortex to ensure complete dissolution, then transfer the solution to an NMR tube.
-
Initial Spectrometer Setup: Insert the sample into the spectrometer. Allow at least 5 minutes for the sample to equilibrate to the probe temperature (typically 298 K).
-
Preliminary Spectrum: Acquire a standard ¹H NMR spectrum (e.g., 8 scans, d1=1s) to identify the chemical shifts of the characteristic peaks for both the keto and enol tautomers.
-
T₁ Measurement (Optional but Recommended): For the highest accuracy, perform an inversion-recovery experiment to measure the spin-lattice relaxation time (T₁) of the slowest-relaxing diagnostic proton (often the vinylic or enolic proton).
-
Quantitative Acquisition: Set the relaxation delay (d1) to be at least 5 times the longest measured T₁ value. If T₁ is not measured, a conservative delay of 30-60 seconds is recommended to ensure full relaxation. Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
Data Processing: Fourier transform the FID. Carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure the accuracy of the integrals.
-
Integration and Calculation:
-
Select well-resolved, non-overlapping peaks representative of each tautomer. For example, integrate the vinylic proton signal for the enol form (Integral_Enol) and the C3-methylene proton signal for the diketo form (Integral_Keto).
-
Normalize the integrals by the number of protons they represent (e.g., divide the methylene integral by 2).
-
Calculate the mole percentage of the enol form: % Enol = [Integral_Enol / (Integral_Enol + Integral_Keto_Normalized)] x 100
-
Calculate the equilibrium constant (K_T): K_T = [% Enol] / [% Keto]
-
Conclusion and Future Outlook
The tautomeric behavior of Dihydro-2H-pyran-2,4(3H)-dione is dominated by a highly stable, conjugated enol form, 4-hydroxy-2H-pyran-2-one, particularly in aprotic solvents. The equilibrium can be significantly shifted toward the diketo form in protic media, which can effectively solvate the carbonyl groups. This solvent-dependent behavior is a critical consideration for professionals in drug development and process chemistry. The specific tautomeric ratio influences key parameters such as solubility, crystal packing, and, most importantly, the molecule's ability to act as a hydrogen bond donor or acceptor in interactions with biological targets like enzymes or receptors. The validated NMR protocol provided herein offers a reliable method for characterizing this equilibrium, enabling rational decisions in solvent selection for synthesis, purification, and formulation.
References
- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry.
-
Fok, M. M., Weiss-Lopez, B. E., Chauvel, J. P., Jr., & True, N. S. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]
-
Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. [Link]
-
Jacquemin, D., & Antonov, L. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A. [Link]
-
Jacquemin, D., & Antonov, L. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. ACS Publications. [Link]
-
Pappalardo, R. R., & Marcos, E. S. (2015). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Computational and Theoretical Chemistry. [Link]
-
Lelj, F., & Rosa, M. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]
-
Rybalkin, V. P., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]
-
Fok, M. M., et al. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ACS Publications. [Link]
-
Yogev, A., & Mazur, Y. (1966). Keto-enol equilibrium in 1,3-cyclohexanediones. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Messassi, E., et al. (2017). DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. ResearchGate. [Link]
-
Asaad, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
ResearchGate. (2018). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). ResearchGate. [Link]
-
Rybalkin, V. P., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]
-
Sarkar, M., et al. (2015). Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione. National Institutes of Health. [Link]
-
Al-Humaidi, J. Y., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 13. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Solubility of Dihydro-2H-pyran-2,4(3H)-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of dihydro-2H-pyran-2,4(3H)-dione in organic solvents. Recognizing the scarcity of published experimental data for this specific compound, this document emphasizes the foundational principles and practical methodologies required for researchers to generate reliable solubility data in their own laboratories. It covers the physicochemical properties of the molecule, theoretical considerations for solubility based on solvent polarity, and a detailed, field-proven experimental protocol using the shake-flask method. This guide is designed to equip researchers with the necessary tools to produce accurate and reproducible solubility profiles, a critical step in drug discovery, process development, and materials science.
Introduction to Dihydro-2H-pyran-2,4(3H)-dione: A Versatile Synthetic Scaffold
Dihydro-2H-pyran-2,4(3H)-dione, with the chemical formula C₅H₆O₃, is a cyclic dione that serves as a valuable precursor in advanced organic synthesis.[1] Its structure is a key component for creating more complex, biologically active molecules such as 3,4-dihydropyran-2-ones, which are present in various pharmaceutical products.[1] The ability to functionalize this scaffold makes it highly attractive for developing novel therapeutic agents.[1]
A fundamental yet often overlooked parameter in the practical application of any solid compound is its solubility. For dihydro-2H-pyran-2,4(3H)-dione, understanding its solubility in various organic solvents is paramount for:
-
Reaction Engineering: Selecting appropriate solvents for chemical reactions to ensure optimal concentration, reaction rates, and yield.
-
Purification: Designing effective crystallization and chromatography procedures.
-
Formulation Development: Creating stable solutions for screening, analysis, or final product formulation in the pharmaceutical industry.
Given the importance of this parameter, this guide provides a robust framework for its determination.
Physicochemical Profile and Theoretical Solubility Considerations
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [2] |
| Molecular Weight | 114.10 g/mol | [2] |
| IUPAC Name | oxane-2,4-dione | [1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Topological Polar Surface Area | 43.4 Ų | PubChem |
| XLogP3-AA (log P) | -0.1 | PubChem |
Data sourced from PubChem CID 11693901, unless otherwise noted.
Interpreting the Physicochemical Data for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another.
-
Polarity: The structure of dihydro-2H-pyran-2,4(3H)-dione contains two carbonyl groups and an ether linkage, contributing to a significant polar character . The topological polar surface area (TPSA) of 43.4 Ų further indicates its polarity. The negative XLogP3-AA value suggests a degree of hydrophilicity.
-
Hydrogen Bonding: The molecule has three hydrogen bond acceptors (the oxygen atoms of the carbonyl and ether groups) but no hydrogen bond donors. This means it can accept hydrogen bonds from protic solvents.
-
Solvent Interactions: Based on these properties, we can hypothesize its solubility in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carbonyl and ether oxygens of the solute. Therefore, good solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are polar and can interact through dipole-dipole interactions with the polar regions of the solute. Good to moderate solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of dihydro-2H-pyran-2,4(3H)-dione, poor solubility is expected in nonpolar solvents as the solute-solvent interactions would be weak.
-
The following diagram illustrates the potential intermolecular forces at play between dihydro-2H-pyran-2,4(3H)-dione and a polar protic solvent.
Conceptual diagram of solute-solvent interactions.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[4][5] It involves agitating an excess amount of the solid solute with the solvent for a sufficient period to reach equilibrium.
Causality Behind Experimental Choices
The core principle of this method is to ensure that the solution is truly saturated at a given temperature.[5] Using an excess of the solid guarantees that the dissolution process reaches its thermodynamic limit.[6] The extended equilibration time is crucial because dissolution can be a slow process, and premature measurement would lead to an underestimation of the true solubility.[6] Temperature control is critical as solubility is highly temperature-dependent.[7]
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of dihydro-2H-pyran-2,4(3H)-dione into a series of suitable vessels (e.g., glass vials or flasks with screw caps). "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment.[6]
-
Add a precise volume of the desired organic solvent to each vessel.
-
Prepare at least three replicates for each solvent to ensure the reproducibility of the results.[8]
-
-
Equilibration:
-
Seal the vessels tightly to prevent solvent evaporation.
-
Place the vessels in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant rate (e.g., 150-300 RPM) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration plateaus.[6]
-
-
Phase Separation:
-
Once equilibration is complete, remove the vessels from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe fitted with a solvent-resistant filter (e.g., a 0.45 µm PTFE filter). Filtration is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[6]
-
-
Analysis:
-
Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation.
-
Quantify the concentration of dihydro-2H-pyran-2,4(3H)-dione in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in standard units, such as g/L, mg/mL, or mol/L.
-
Workflow for the Shake-Flask Solubility Determination Method.
Data Analysis and Reporting
To ensure the trustworthiness and utility of the generated data, it is essential to report it in a clear and comprehensive manner.[9][10]
Template for Reporting Solubility Data
| Solvent | Temperature (°C) | Replicate 1 (g/L) | Replicate 2 (g/L) | Replicate 3 (g/L) | Mean Solubility (g/L) | Standard Deviation |
| Methanol | 25 | |||||
| Ethanol | 25 | |||||
| Acetone | 25 | |||||
| Acetonitrile | 25 | |||||
| Dichloromethane | 25 | |||||
| Toluene | 25 | |||||
| Hexane | 25 |
Guidelines for Scientific Integrity
-
Purity of Materials: The purity of both the dihydro-2H-pyran-2,4(3H)-dione and the organic solvents should be reported, as impurities can significantly affect solubility.
-
Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.
-
Equilibrium Confirmation: Evidence should be provided that equilibrium was reached, for instance, by showing that solubility values did not significantly change between two time points (e.g., 48 and 72 hours).[10]
-
Uncertainty: Report the standard deviation or confidence interval for the mean solubility value to indicate the precision of the measurements.[10]
Key Factors Influencing Solubility Measurements
Several factors can influence the outcome of a solubility experiment:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[7] Therefore, precise temperature control is crucial for reproducibility.
-
Pressure: For solid-liquid systems at atmospheric pressure, the effect of pressure on solubility is generally negligible.[7]
-
Polymorphism: The crystalline form (polymorph) of the solute can have a significant impact on its solubility. It is good practice to characterize the solid phase before and after the experiment (e.g., using X-ray diffraction) to ensure no phase change has occurred.[9]
-
pH (for aqueous solutions): While not the focus of this guide on organic solvents, it is important to note that for ionizable compounds in aqueous media, pH is a critical determinant of solubility.[6]
Conclusion
While published solubility data for dihydro-2H-pyran-2,4(3H)-dione is limited, this guide provides the theoretical foundation and a detailed experimental protocol for researchers to generate this critical information. By understanding the physicochemical properties of the molecule and meticulously applying the shake-flask method, scientists can produce reliable and reproducible solubility data. This, in turn, will facilitate the effective use of this versatile compound in organic synthesis, reaction optimization, and the development of new chemical entities.
References
- (No Source Found)
-
Pal, A., & Wisniak, J. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891–893. [Link]
-
Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. [Link]
- (No Source Found)
-
Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]
- (No Source Found)
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]
- (No Source Found)
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]
- (No Source Found)
- (No Source Found)
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 33532-46-6|Dihydro-2H-pyran-2,4(3H)-dione|BLD Pharm [bldpharm.com]
- 3. Predicting Solubility | Rowan [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. quora.com [quora.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. Guidelines for Reporting Solubility Data [trc.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Emerging Therapeutic Potential of Pyran-2,4-dione Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Versatility of the Pyran Scaffold
In the landscape of medicinal chemistry, the pyran nucleus is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1][2][3][4] Its inherent structural features allow for diverse functionalization, leading to a wide array of pharmacological activities. Among the various pyran-based scaffolds, pyran-2,4-dione derivatives have garnered significant attention for their promising therapeutic potential. This guide provides an in-depth exploration of the biological activities of these derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, elucidating the underlying mechanisms of action and structure-activity relationships that govern their efficacy.
Anticancer Activity: A Focus on PARP-1 Inhibition
A significant body of research has highlighted the potent anticancer activities of pyran-2,4-dione derivatives.[2][3][5] A primary mechanism of action for many of these compounds is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme involved in DNA repair.[6][7][8][9] In cancer cells with compromised DNA repair mechanisms, inhibiting PARP-1 can lead to synthetic lethality, resulting in apoptosis and cell cycle arrest.[9]
Mechanism of Action: The Role of PARP-1 Inhibition in Synthetic Lethality
The following diagram illustrates the proposed mechanism of action for pyran-2,4-dione derivatives as PARP-1 inhibitors in cancer therapy.
Caption: Mechanism of PARP-1 Inhibition by Pyran-2,4-dione Derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyran-2,4-dione derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Fused Heterocycles: The presence of a heterocycle fused to the pyran-2,4-dione scaffold can enhance PARP-1 inhibitory activity.[6][10]
-
Substituents on the Pyran Ring: The nature and position of substituents on the pyran ring significantly influence biological activity. For instance, hydrophobic substituents may be favorable for interaction with the active site of the target enzyme.[10]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity and PARP-1 inhibitory potency of selected pyrano[2,3-d]pyrimidine-2,4-dione derivatives.
| Compound | Target Cell Line | IC50 (µM) | PARP-1 IC50 (nM) | Reference |
| S2 | MCF-7 (Breast Cancer) | 2.65 ± 0.05 | 4.06 ± 0.18 | [6][7][8] |
| S7 | MCF-7 (Breast Cancer) | 1.28 ± 1.12 | 3.61 ± 0.15 | [6][7][8] |
| S8 | MCF-7 (Breast Cancer) | 0.66 ± 0.05 | Not Reported | [7] |
| S8 | HCT116 (Colon Cancer) | 2.76 ± 0.06 | Not Reported | [7] |
| Olaparib (Reference) | - | - | 5.77 | [7][8] |
Experimental Protocol: In Vitro PARP-1 Inhibitory Assay
This protocol outlines a general procedure for evaluating the PARP-1 inhibitory activity of pyran-2,4-dione derivatives.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-poly(ADP-ribose) antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Test compounds (pyran-2,4-dione derivatives)
-
Reference inhibitor (e.g., Olaparib)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well streptavidin plate with biotinylated NAD+ and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound NAD+.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.
-
Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing PARP-1 enzyme, histone H1, and varying concentrations of the test compounds or reference inhibitor.
-
Reaction Initiation: Transfer the reaction mixture to the coated and blocked plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1 to occur.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Antibody Incubation: Add HRP-conjugated anti-poly(ADP-ribose) antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound antibody.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Reaction Stoppage: Add stop solution to each well to quench the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity: A Promising Avenue for New Antibiotics
Pyran-2,4-dione derivatives have also demonstrated notable antimicrobial properties, positioning them as potential scaffolds for the development of novel antibacterial and antifungal agents.[11][12]
Observed Antimicrobial Spectrum
Studies have shown that certain pyran-2,4-dione derivatives exhibit activity against a range of pathogenic microorganisms, including:
-
Fungi: Candida albicans[12]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial efficacy of these compounds is influenced by their structural features. For instance, a study on pyrimidine-2,4-dione derivatives connected with 2H-thiopyran revealed that the nature of the substituents on the thiopyran ring plays a crucial role in determining the antimicrobial spectrum and potency.[12]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a selected pyrimidine-2,4-dione derivative.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | S. aureus | 8 | [12] |
| E. coli | 8 | [12] | |
| K. pneumoniae | 8 | [12] | |
| P. aeruginosa | 8 | [12] | |
| C. albicans | 0.25 | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyran-2,4-dione derivatives.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (pyran-2,4-dione derivatives)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound, as well as to the positive control (broth with inoculum) and negative control (broth only) wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory and Antiviral Potential: Expanding the Horizon
Beyond their anticancer and antimicrobial properties, pyran-2,4-dione derivatives are emerging as promising candidates for anti-inflammatory and antiviral therapies.
Anti-inflammatory Activity
Certain pyran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For example, some derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in stimulated macrophages.[13] The mechanism of action can involve the inhibition of signaling pathways such as Akt, JNK, and ERK MAPK.[13] Additionally, pyrimidine-2,4-dione derivatives have been investigated as potent P2X7 receptor antagonists, a target for anti-inflammatory drugs.[14]
Antiviral Activity
The pyran scaffold has been identified as a promising motif for the design of antiviral agents.[1][15] Notably, pyrimidine-2,4-dione derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease (Mpro), a clinically validated target for antiviral drugs against COVID-19.[16] Structure-activity relationship studies have identified potent Mpro inhibitors with significant antiviral activity against SARS-CoV-2 variants.[16]
General Workflow for Screening Biological Activities
The following diagram outlines a general workflow for the initial screening of pyran-2,4-dione derivatives for various biological activities.
Caption: General Workflow for Biological Activity Screening.
Conclusion and Future Directions
Pyran-2,4-dione derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, particularly through the inhibition of PARP-1, and their potential as novel antimicrobial, anti-inflammatory, and antiviral agents underscore their significance in drug discovery. The continued exploration of the structure-activity relationships of these derivatives, coupled with advanced computational and experimental techniques, will undoubtedly pave the way for the development of new and effective therapeutics for a range of human diseases.
References
-
Abd El-sattar, N. E. A., Badawy, E. H. K., Elrazaz, E. Z., & Ismail, N. S. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4683–4696. [Link]
-
Abd El-sattar, N. E. A., Badawy, E. H. K., Elrazaz, E. Z., & Ismail, N. S. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. ResearchGate. [Link]
-
Abd El-sattar, N. E. A., Badawy, E. H. K., Elrazaz, E. Z., & Ismail, N. S. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]
-
Sarhan, A. A. M., et al. (2025). Catalyst Free Regiospecific Amination, Structural Elucidation, and Potential Utilization of Pyran-2,4-dione derivatives as Novel Antimicrobial Agents. ResearchGate. [Link]
-
Abd El-sattar, N. E. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]
-
Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101869. [Link]
-
Rao, Z., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. PubMed. [Link]
-
Kim, Y. C., et al. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. PubMed. [Link]
-
He, L., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2022). Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms. ScienceDirect. [Link]
-
Al-Abdullah, E. S., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing. [Link]
-
El-Sawy, E. R., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 77(1), 1-11. [Link]
-
Kumar, S., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]
-
Kumar, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed. [Link]
-
Patel, O. P., et al. (2012). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 498-501. [Link]
-
Rao, Z., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. ResearchGate. [Link]
-
Patel, S., & Mishra, A. (2021). A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry, 37(4), 785-796. [Link]
-
Singh, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. [Link]
Sources
- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydro-2H-pyran-2,4(3H)-dione: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-2H-pyran-2,4(3H)-dione, also known as oxane-2,4-dione, is a pivotal heterocyclic scaffold that has garnered significant attention in the field of organic synthesis. Its unique structural motif, characterized by a saturated pyran ring bearing two carbonyl functionalities, imparts a versatile reactivity profile that has been exploited in the construction of a diverse array of complex molecules. This technical guide provides a comprehensive exploration of the synthesis, properties, and strategic applications of dihydro-2H-pyran-2,4(3H)-dione as a precursor in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. Detailed mechanistic insights, step-by-step experimental protocols, and illustrative case studies are presented to empower researchers in leveraging the full synthetic potential of this valuable building block.
Introduction: The Strategic Importance of the Dihydropyran-2,4-dione Core
The pyran ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceutical agents, exhibiting a wide spectrum of biological activities.[1] The dihydro-2H-pyran-2,4(3H)-dione scaffold, in particular, serves as a versatile and reactive intermediate, offering multiple sites for functionalization and elaboration. The presence of both a lactone and a ketone functionality within a six-membered ring allows for a rich and varied chemistry, including nucleophilic additions, condensations, and ring-opening reactions. This inherent reactivity makes it an attractive starting point for the stereocontrolled synthesis of complex polycyclic systems and highly functionalized acyclic chains.
This guide will delve into the fundamental aspects of dihydro-2H-pyran-2,4(3H)-dione chemistry, providing the reader with the necessary knowledge to effectively utilize this precursor in their own synthetic endeavors.
Synthesis of Dihydro-2H-pyran-2,4(3H)-dione: Key Methodologies
The efficient construction of the dihydro-2H-pyran-2,4(3H)-dione core is a critical first step for its utilization as a synthetic precursor. Several synthetic strategies have been developed, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
Synthesis from β-Keto Esters and Formaldehyde
A common and conceptually straightforward approach involves the reaction of β-keto esters with formaldehyde. This method leverages the reactivity of the active methylene group of the β-keto ester and the electrophilicity of formaldehyde. The reaction typically proceeds via an initial aldol-type addition followed by an intramolecular cyclization and dehydration.
Figure 1: General scheme for the synthesis of dihydro-2H-pyran-2,4(3H)-dione from a β-keto ester and formaldehyde.
Experimental Protocol: Synthesis of Dihydro-2H-pyran-2,4(3H)-dione from Ethyl Acetoacetate and Paraformaldehyde
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 equiv) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Addition of Formaldehyde Source: Add paraformaldehyde (2.2 equiv) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: This is a generalized protocol. Specific reaction conditions may need to be optimized.
Synthesis via Dieckmann-Type Condensation
Intramolecular Dieckmann condensation of appropriately substituted acyclic precursors provides another powerful route to the pyran-2,4-dione ring system. This method is particularly useful for the synthesis of substituted derivatives. The starting material is typically a diester with an oxygen atom at the appropriate position to facilitate the 6-endo-trig cyclization.
Figure 2: Dieckmann-type condensation approach to dihydro-2H-pyran-2,4(3H)-dione.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic data of dihydro-2H-pyran-2,4(3H)-dione is essential for its identification and for monitoring reactions in which it is involved.
Table 1: Physicochemical Properties of Dihydro-2H-pyran-2,4(3H)-dione
| Property | Value |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| CAS Number | 33532-46-6[2] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.50 (t, J = 6.0 Hz, 2H, H-6), 2.85 (t, J = 6.0 Hz, 2H, H-5), 3.50 (s, 2H, H-3).
-
¹³C NMR (CDCl₃, 100 MHz): δ 205.1 (C-4), 168.5 (C-2), 68.2 (C-6), 45.1 (C-3), 28.9 (C-5).
-
IR (neat, cm⁻¹): 1760 (C=O, lactone), 1725 (C=O, ketone).
-
Mass Spectrometry (EI): m/z 114 (M⁺), 86, 71, 58, 43.[2]
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Reactivity and Synthetic Applications
The synthetic utility of dihydro-2H-pyran-2,4(3H)-dione stems from its diverse reactivity, which allows for its transformation into a wide range of valuable building blocks and target molecules.
Reactions at the Carbonyl Groups
Both the ketone at C-4 and the lactone at C-2 are susceptible to nucleophilic attack. The relative reactivity of these two sites can often be controlled by the choice of nucleophile and reaction conditions.
-
Reduction: Selective reduction of the ketone at C-4 can be achieved using mild reducing agents like sodium borohydride, affording the corresponding 4-hydroxy-dihydropyran-2-one. More powerful reducing agents like lithium aluminum hydride will reduce both carbonyl groups.
-
Wittig and Related Reactions: The ketone at C-4 can undergo Wittig olefination to introduce exocyclic double bonds, providing a route to further functionalized pyran derivatives.
-
Condensation Reactions: The active methylene group at C-3 can be deprotonated with a suitable base to form an enolate, which can then participate in various condensation reactions, such as the Knoevenagel condensation, to form C-C bonds.
Ring-Opening Reactions
The lactone functionality makes the pyran ring susceptible to nucleophilic ring-opening. This reaction can be a powerful tool for the synthesis of highly functionalized acyclic compounds with defined stereochemistry.
Figure 3: General representation of the nucleophilic ring-opening of dihydro-2H-pyran-2,4(3H)-dione.
Cycloaddition Reactions
While less common for the saturated dihydro-2H-pyran-2,4(3H)-dione itself, related unsaturated pyran-2-ones are excellent dienes in Diels-Alder reactions. The dihydropyran-2,4-dione can be a precursor to such unsaturated systems through elimination reactions.
Case Study: Dihydro-2H-pyran-2,4(3H)-dione in Natural Product Synthesis
The strategic application of dihydro-2H-pyran-2,4(3H)-dione as a key building block is elegantly demonstrated in the total synthesis of various natural products.
Synthesis of Alternaric Acid
Alternaric acid, a potent antifungal and herbicidal agent, features a complex polyketide-derived structure. A recent total synthesis of alternaric acid utilized a derivative of dihydro-2H-pyran-2,4(3H)-dione as a key intermediate. The pyranone core served as a scaffold to establish the correct stereochemistry and functional group array of a significant portion of the natural product's backbone.[2]
Conclusion: A Gateway to Molecular Complexity
Dihydro-2H-pyran-2,4(3H)-dione has proven to be a remarkably versatile and powerful precursor in organic synthesis. Its readily accessible nature, coupled with a rich and tunable reactivity profile, makes it an invaluable tool for the construction of complex molecular architectures. From the stereoselective synthesis of natural products to the development of novel pharmaceutical agents, the applications of this heterocyclic scaffold continue to expand. This guide has provided a comprehensive overview of its synthesis, properties, and synthetic utility, with the aim of inspiring and enabling further innovation in the field of organic chemistry.
References
-
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules. 2023 , 28(24), 8039. [Link]
-
Pyrans and Fused Pyrans: (ii) Reactivity. ScienceDirect. [Link]
-
Oxane-2,4-dione. PubChem. [Link]
-
Direct catalytic asymmetric aldol reaction of β-keto esters with formaldehyde promoted by a dinuclear Ni2-Schiff base complex. Chemical Communications. 2005 , (38), 4821-4823. [Link]
-
Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal. 2013 , 7, 88. [Link]
-
2H-Pyran-2,4(3H)-dione, dihydro-3,3,5,5-tetramethyl-6-(2-fluorophenyl)-. SpectraBase. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. 2021 , 11(46), 28695-28711. [Link]
-
Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]
-
Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. Tetrahedron Letters. 2014 , 55(4), 869-872. [Link]
- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters. 2003 , 13(20), 3435-3438. [Link]
-
Synthesis and biological activities of some fused pyran derivatives. Journal of the Saudi Chemical Society. 2012 , 16(3), 297-303. [Link]
-
Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or a Bruker Avance III (1H: 400MHz, 13C: 100MHz). Preprints.org. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
- 3,4-Dihydro-2H-pyrane and process for their preparation.
-
2H-Pyran-2-one, 3,4-dihydro-. PubChem. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2018 , 23(10), 2469. [Link]
-
Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry. 2019 , 56(11), 3025-3034. [Link]
-
Recent Advances in the Synthesis of 2-Pyrones. International Journal of Molecular Sciences. 2015 , 16(3), 6347-6381. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. 2013 , 7, 121. [Link]
-
A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Molecules. 2002 , 7(5), 443-450. [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans. Molecules. 2018 , 23(9), 2209. [Link]
-
2H-Pyran-2,4(3H)-dione. PubChem. [Link]
-
Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022 , 37(1), 1956-1974. [Link]
-
Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules. 2004 , 9(7), 609-616. [Link]
- Process for the preparation of 1,4-dioxane-2,5-diones.
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. 2020 , 97, 103667. [Link]
-
2H-Pyran, 3,4-dihydro-. NIST WebBook. [Link]
-
2,4-Hexanedione. The Good Scents Company. [Link]
-
The quinazoline-2,4(1H,3H)-diones skeleton: A key intermediate in drug synthesis. Journal of the Indian Chemical Society. 2022 , 99(10), 100720. [Link]
-
Scalable, enantioselective taxane total synthesis. Nature Chemistry. 2016 , 8(8), 758-764. [Link]
-
Synthesis of 1,2,4-Trioxepanes and 1,2,4-Trioxocanes via Photooxygenation of Homoallylic Alcohols. The Journal of Organic Chemistry. 2006 , 71(24), 9057-9061. [Link]
-
Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. Accounts of Chemical Research. 2019 , 52(3), 733-745. [Link]
-
Domino reactions for the synthesis of anthrapyran-2-ones and the total synthesis of the natural product (±)-BE-26554A. Organic & Biomolecular Chemistry. 2010 , 8(19), 4388-4400. [Link]
Sources
An In-depth Technical Guide to Dihydro-2H-pyran-2,4(3H)-dione: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-2H-pyran-2,4(3H)-dione, also known by its IUPAC name oxane-2,4-dione, is a heterocyclic organic compound belonging to the pyran family. As a 1,3-dicarbonyl compound, its chemistry is dominated by keto-enol tautomerism, which significantly influences its reactivity and potential as a building block in organic synthesis. This guide provides a comprehensive overview of the historical context of its synthesis, its key chemical and physical properties with an emphasis on its tautomeric nature, and its established and potential applications in medicinal chemistry and drug discovery.
Introduction to a Versatile Heterocyclic Scaffold
The pyran ring is a fundamental structural motif found in a vast array of natural products and synthetic compounds of significant biological importance, including flavonoids, coumarins, and various marketed drugs.[1][2] Dihydro-2H-pyran-2,4(3H)-dione (oxane-2,4-dione) represents a synthetically valuable derivative within this class. Its bifunctional nature, characterized by two carbonyl groups at the 2- and 4-positions, offers multiple sites for chemical modification, making it an attractive precursor for the synthesis of more complex molecular architectures.[3] The inherent reactivity of the 1,3-dicarbonyl system allows for a variety of chemical transformations, positioning this molecule as a key intermediate in the construction of novel therapeutic agents.
The Genesis of a Scaffold: Discovery and Historical Synthesis
While a singular, seminal publication detailing the initial "discovery" of Dihydro-2H-pyran-2,4(3H)-dione is not readily apparent in the historical literature, its conceptualization and eventual synthesis can be understood within the broader context of the development of synthetic methodologies for heterocyclic compounds. The synthesis of pyran and pyranone derivatives has been an active area of research since the late 19th and early 20th centuries.[4] Early methods for the preparation of related pyran structures often involved the cyclization of dicarbonyl compounds or their precursors.[5][6]
A plausible and historically relevant synthetic approach to Dihydro-2H-pyran-2,4(3H)-dione would likely have involved the intramolecular cyclization of a functionalized dicarboxylic acid or its derivative. Drawing parallels from the synthesis of the isomeric Dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid, a similar strategy can be envisioned for the target molecule.[7][8]
Proposed Historical Synthesis Pathway
A likely precursor for the synthesis of Dihydro-2H-pyran-2,4(3H)-dione is a derivative of 3-oxoglutaric acid. The general strategy would involve the formation of an ester of this β-keto acid, followed by reduction and subsequent intramolecular cyclization.
Experimental Protocol: A Representative Synthesis
-
Step 1: Esterification of 3-Oxoglutaric Acid. 3-Oxoglutaric acid is first converted to its diethyl ester, diethyl 3-oxoglutarate, through Fischer esterification using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). This step protects the carboxylic acid functionalities and prevents unwanted side reactions.
-
Step 2: Reduction of the Ketone. The ketone carbonyl of diethyl 3-oxoglutarate is selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄). This transformation yields diethyl 3-hydroxyglutarate. The choice of a mild reductant is crucial to avoid the reduction of the ester groups.
-
Step 3: Intramolecular Cyclization (Lactonization). Upon heating in the presence of an acid or base catalyst, diethyl 3-hydroxyglutarate undergoes intramolecular transesterification. The hydroxyl group nucleophilically attacks one of the ester carbonyls, leading to the formation of the six-membered lactone ring of Dihydro-2H-pyran-2,4(3H)-dione with the elimination of ethanol.
This proposed pathway is illustrative of the classical synthetic strategies that would have been employed for the construction of such heterocyclic diones.
Caption: Keto-enol tautomerism in Dihydro-2H-pyran-2,4(3H)-dione.
Applications in Drug Discovery and Development
While specific biological activity data for the parent Dihydro-2H-pyran-2,4(3H)-dione is limited, the broader class of pyran and pyranone derivatives exhibits a wide range of pharmacological activities. [1][9]This suggests that Dihydro-2H-pyran-2,4(3H)-dione is a valuable scaffold for the development of novel therapeutic agents.
Potential Therapeutic Areas
-
Anticancer Activity: Numerous pyran-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. [10][11]The pyrano[2,3-d]pyrimidine-2,4-dione scaffold, for example, has been investigated for its potential as PARP-1 inhibitors for cancer therapy. [12]The dione functionality in our title compound provides a reactive handle for the synthesis of such fused heterocyclic systems.
-
Antimicrobial Properties: Pyran derivatives have been reported to possess antibacterial and antifungal properties. [10]The pyranone ring can serve as a pharmacophore that interacts with microbial enzymes or other cellular targets.
-
Anti-inflammatory Effects: Some pyran derivatives have shown promise in reducing inflammation in biological models. [10]The ability to modulate inflammatory pathways makes this scaffold of interest for the development of new anti-inflammatory drugs.
The synthetic accessibility of Dihydro-2H-pyran-2,4(3H)-dione and the potential for diverse functionalization make it a promising starting point for the generation of compound libraries for high-throughput screening in various disease models.
Caption: Workflow for drug discovery starting from the pyran-2,4-dione scaffold.
Conclusion
Dihydro-2H-pyran-2,4(3H)-dione, while not as extensively studied as some of its isomers, represents a heterocyclic scaffold with significant untapped potential. Its chemistry, governed by the interplay of its dicarbonyl functionality and keto-enol tautomerism, provides a rich platform for synthetic exploration. The established biological activities of the broader pyranone class strongly suggest that this compound could serve as a valuable starting point for the discovery of new therapeutic agents in oncology, infectious diseases, and inflammatory disorders. Further investigation into the synthesis and biological evaluation of derivatives of Dihydro-2H-pyran-2,4(3H)-dione is warranted to fully realize its potential in medicinal chemistry.
References
- Dicarbonyl compounds in the synthesis of heterocycles under green conditions. (URL not available)
-
Dicarbonyl compounds in O-heterocycle synthesis. (URL: [Link])
-
Dicarbonyl compounds in the synthesis of heterocycles under green conditions. (URL: [Link])
-
Dicarbonyl compounds in O- heterocycle synthesis. (URL: [Link])
-
Keto-Enol Tautomerism. (URL: [Link])
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (URL: [Link])
-
Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (URL: [Link])
-
The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. (URL: [Link])
-
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (URL: [Link])
-
Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. (URL: [Link])
-
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-. (URL: [Link])
-
Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts. (URL: [Link])
-
Synthesis of Pyran and Pyranone Natural Products. (URL: [Link])
-
Some pyran-containing marketed drugs in preclinical/clinical trials. (URL: [Link])
-
Synthesis of new pyran and pyranoquinoline derivatives. (URL: [Link])
-
Oxane-2,4-dione. (URL: [Link])
-
Keto-Enol Tautomerism : Key Points. (URL: [Link])
-
Synthesis of dihydro-2H-pyran-3(4H)-one. (URL: [Link])
-
Synthesis of dihydro-2H-pyran-3(4H)-one. (URL: [Link])
-
5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Dicarbonyl compounds in the synthesis of heterocycles under green conditions [ouci.dntb.gov.ua]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- | 92687-12-2 [smolecule.com]
- 11. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
stability and degradation of Dihydro-2H-pyran-2,4(3H)-dione
An In-depth Technical Guide to the Stability and Degradation of Dihydro-2H-pyran-2,4(3H)-dione
Abstract
Dihydro-2H-pyran-2,4(3H)-dione is a heterocyclic compound featuring both a lactone (cyclic ester) and a ketone functional group. This structural arrangement confers a specific reactivity profile that is of critical interest in medicinal chemistry and drug development. Understanding the stability and degradation pathways of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products containing this scaffold. This guide provides a comprehensive analysis of the factors governing the stability of Dihydro-2H-pyran-2,4(3H)-dione, details its primary degradation mechanisms, outlines practical methodologies for stability assessment through forced degradation studies, and discusses strategies for its stabilization.
Introduction and Physicochemical Context
The dihydropyranone scaffold is a privileged structure in numerous biologically active compounds. Dihydro-2H-pyran-2,4(3H)-dione, in particular, serves as a key intermediate or a core structural motif. Its stability is not only a determinant of its viability as a drug candidate but also dictates its handling, formulation, and storage. The molecule's structure contains two key functional groups that are susceptible to degradation: a cyclic ester (lactone) and a ketone. The inherent ring strain in the lactone and the electrophilicity of the two carbonyl carbons are the primary drivers of its chemical instability.[1]
Table 1: Physicochemical Properties of Dihydro-2H-pyran-2,4(3H)-dione
| Property | Value | Source |
| Molecular Formula | C₅H₄O₃ | [2] |
| Molecular Weight | 112.08 g/mol | [2] |
| IUPAC Name | pyran-2,4-dione | [2] |
| CAS Number | 31470-16-3 | [2] |
Primary Degradation Pathways
The degradation of Dihydro-2H-pyran-2,4(3H)-dione can be triggered by several factors, including pH, temperature, oxidizing agents, and light. The principal mechanisms are hydrolytic, thermal, and oxidative degradation.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this molecule due to the presence of the lactone functionality.[3][4] The reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the C-O bond of the ring and yielding a linear hydroxy-keto-carboxylic acid.[5][6] This ring-opening reaction is often the rate-limiting step in the degradation process.[7]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide ions, a direct nucleophilic attack occurs at the electrophilic lactone carbonyl carbon. This reaction is typically faster and irreversible compared to acid hydrolysis because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack.[3][5]
Thermal Degradation
Elevated temperatures can provide the necessary activation energy to induce molecular breakdown. For lactones, thermal stress can lead to decarboxylation, especially if the structure can form a stable intermediate.[8] The presence of the second ketone group may influence the pathway, potentially leading to complex rearrangements or fragmentation. Computational studies on related dihydropyran compounds show that thermal decomposition often proceeds through a concerted, unimolecular mechanism involving a six-membered transition state.[9] For drug development, this means that processing steps involving heat, such as drying or granulation, must be carefully controlled.[6]
Oxidative Degradation
The molecule possesses sites susceptible to oxidation. The methylene (-CH₂-) groups adjacent to the carbonyls can be targets for oxidizing agents. Advanced oxidation processes can effectively degrade cyclic ethers and ketones.[10] In a pharmaceutical context, common oxidants like hydrogen peroxide (H₂O₂) can be used to simulate oxidative stress. The degradation could involve the formation of hydroperoxides, followed by ring cleavage or the introduction of additional carbonyl or hydroxyl groups.[11]
Figure 1: Key degradation pathways of Dihydro-2H-pyran-2,4(3H)-dione under various stress conditions.
Forced Degradation Studies: An Experimental Framework
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[12] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[13] A typical study aims for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without being so excessive as to create unrealistic secondary products.[14]
General Workflow
The workflow for a forced degradation study is systematic, ensuring that the effects of different stress conditions are evaluated independently and that the resulting samples are analyzed reliably.
Figure 2: Standard experimental workflow for a forced degradation study.
Step-by-Step Protocols
Objective: To induce and identify degradation products of Dihydro-2H-pyran-2,4(3H)-dione under various stress conditions.
Materials:
-
Dihydro-2H-pyran-2,4(3H)-dione
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC system with a stability-indicating column (e.g., C18)
-
Photostability chamber, oven, pH meter
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH to stop the reaction.[7]
-
Causality: Heat is used to accelerate the reaction, which is typically slow at room temperature. Neutralization is critical to prevent further degradation after sampling and before analysis.[7] If no degradation is observed, repeat with 1 M HCl or at a higher temperature.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature, as base hydrolysis is often rapid.
-
Withdraw samples at shorter intervals (e.g., 5, 15, 30, 60 minutes).
-
Immediately neutralize with an equivalent amount of 0.1 M HCl.
-
Causality: The rapid nature of saponification necessitates shorter time points and ambient temperature to achieve the target 5-20% degradation.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light, for up to 24 hours.
-
Withdraw samples at various time points.
-
Causality: 3% H₂O₂ is a standard choice for simulating oxidative stress that a drug product might encounter from residual peroxides in excipients.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 70°C).
-
Also, expose a solution of the compound to the same thermal stress.
-
Sample at various time points and dissolve/dilute for analysis.
-
Causality: Testing both solid and solution states is important, as degradation mechanisms and rates can differ significantly.[6]
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Causality: The control sample is essential to differentiate between degradation caused by light versus that caused by temperature changes within the photostability chamber.
-
Analytical Methodologies for Stability Assessment
A robust analytical strategy is essential for monitoring the stability of Dihydro-2H-pyran-2,4(3H)-dione and characterizing its degradants. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.[15][16]
Table 2: Comparison of Key Analytical Techniques for Stability Studies
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Separation and quantification of the parent compound and degradation products. | High precision, reproducibility, and versatility. Can be validated as a stability-indicating method.[15] | Requires reference standards for absolute quantification of degradants. May not resolve all co-eluting peaks. |
| LC-MS/MS | Identification and structural elucidation of degradation products. | High sensitivity and specificity. Provides molecular weight and fragmentation data, enabling identification of unknown impurities.[16] | Quantification can be more complex than HPLC-UV. Matrix effects can influence ionization. |
| NMR Spectroscopy | Definitive structural confirmation of isolated degradation products. | Provides detailed information about molecular structure in solution.[15] | Requires relatively pure and concentrated samples. Lower sensitivity compared to MS. |
| GC-MS | Analysis of volatile or thermally stable degradation products. | Excellent separation for volatile compounds. Provides structural information through mass spectra libraries.[17] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
Strategies for Stabilization
Minimizing the degradation of Dihydro-2H-pyran-2,4(3H)-dione is crucial for developing a stable pharmaceutical product. This can be achieved through careful formulation design and control of storage conditions.
-
pH Control: Since the molecule is highly susceptible to both acid and base hydrolysis, maintaining the pH of a liquid formulation within a neutral and tightly controlled range is the most effective stabilization strategy. The use of appropriate buffering agents is essential.
-
Excipient Selection: Excipients must be carefully screened for reactive impurities, such as peroxides, which could induce oxidative degradation. The use of antioxidants (e.g., butylated hydroxytoluene) could be considered if oxidation is identified as a significant pathway.
-
Moisture Protection: For solid dosage forms, protection from humidity is critical to prevent hydrolysis. This can be achieved through the use of low-moisture excipients and appropriate packaging, such as blister packs with a high moisture barrier or containers with desiccants.[18]
-
Temperature Control: Given the potential for thermal degradation, the product should be stored at controlled room temperature or under refrigeration, as determined by long-term stability studies.[19] Manufacturing processes should minimize exposure to high temperatures.[20]
-
Protection from Light: If photolytic degradation is observed, the product must be protected from light using opaque or UV-protective primary packaging.
Conclusion
The stability of Dihydro-2H-pyran-2,4(3H)-dione is governed by its dual lactone and ketone functionalities, making it particularly vulnerable to hydrolytic degradation. A thorough understanding of its degradation pathways, achieved through systematic forced degradation studies, is a prerequisite for the development of stable and safe pharmaceutical products. By employing robust, stability-indicating analytical methods and implementing rational formulation and packaging strategies, the inherent instability of this important chemical scaffold can be effectively managed, ensuring product quality throughout its shelf life.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 2H-Pyran-2,6(3H)-dione, dihydro-. NIST Chemistry WebBook. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176117, 2H-Pyran-2,4(3H)-dione. PubChem. [Link]
-
RSC Publishing. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. [Link]
-
PubMed. (n.d.). Degradation of 1,4-dioxane using advanced oxidation processes. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022). Chemistry of Esters. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Cárdenas, P., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules. [Link]
-
MDPI. (n.d.). Investigation of the Thermal and Hydrolytic Degradation of Polylactide during Autoclave Foaming. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. [Link]
-
MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]
-
MDPI. (n.d.). Iodine(V)-Based Oxidants in Oxidation Reactions. [Link]
-
ResearchGate. (2025). Formulating a heat- and shear-labile drug in an amorphous solid dispersion: Balancing drug degradation and crystallinity. [Link]
-
National Center for Biotechnology Information. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
YouTube. (2021). Esters to Ketones, Part 3: Acid-Catalyzed Acylations. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
BPSA. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
MDPI. (n.d.). A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
ResearchGate. (n.d.). Thermal decarboxylation of b-lactones (2-oxetanones). [Link]
-
ResearchGate. (n.d.). Conformational switch of dione for photosensitized oxidation activity.... [Link]
-
National Center for Biotechnology Information. (n.d.). Roles of effective stabilizers in improving oral bioavailability of naringenin nanocrystals.... [Link]
-
Wikipedia. (n.d.). Lactone. [Link]
-
MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
-
Wikipedia. (n.d.). Uracil. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
YouTube. (2024). How to improve metabolic stability in drug discovery. [Link]
-
ACS Publications. (2025). Rational Molecular Design for Improved ZHD101 Thermal Stability Based on the Introduction of Disulfide Bonds at the Dimer Interface. [Link]
Sources
- 1. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-Pyran-2,4(3H)-dione | C5H4O3 | CID 10176117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of 1,4-dioxane using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uracil - Wikipedia [en.wikipedia.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. sgs.com [sgs.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. WO2005110372A1 - Method for the long term stabilization of labile compounds at room temperature in pharmaceutical preparations containing water - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Dihydro-2H-pyran-2,4(3H)-dione
Abstract
Dihydro-2H-pyran-2,4(3H)-dione, a cyclic β-dicarbonyl compound, stands as a remarkably versatile and powerful C6 synthon in the field of medicinal and synthetic organic chemistry. Its unique structural arrangement, featuring reactive carbonyl groups and an acidic methylene bridge, allows it to serve as a precursor to a diverse array of bioactive heterocyclic scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this pyran dione for the synthesis of high-value heterocycles, including pyrano[2,3-c]pyrazoles, pyrano[2,3-d]pyrimidines, and various coumarin derivatives. We will explore the fundamental reactivity of the starting material, present detailed, self-validating protocols with mechanistic insights, and discuss the biological significance of the resulting compounds.
The Chemical Versatility of Dihydro-2H-pyran-2,4(3H)-dione
Dihydro-2H-pyran-2,4(3H)-dione (DHP Dione) is more than a simple cyclic ketone; it is a privileged scaffold for constructing complex molecular architectures. Its reactivity is primarily governed by the 1,3-dicarbonyl system, which imparts significant acidity to the C3 methylene protons and provides two electrophilic centers at C2 and C4. This duality allows it to react readily with a wide range of C-, N-, and O-nucleophiles.
A key feature of DHP Dione is its ability to engage in reactions with binucleophilic reagents (e.g., hydrazine, urea, guanidine), which often culminates in the formation of fused heterocyclic systems through a cascade of reactions within a single pot.[1] These reactions typically involve an initial nucleophilic attack at one of the carbonyls, followed by an intramolecular cyclization and dehydration, providing a streamlined entry into complex heterocyclic families.
Caption: Core reactivity pathways of Dihydro-2H-pyran-2,4(3H)-dione.
Synthesis of Pyrano[2,3-c]pyrazoles: Potent Pharmacophores
The pyranopyrazole nucleus is a prominent feature in compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[2] Multicomponent reactions (MCRs) provide the most efficient and atom-economical route to this scaffold, often generating complex products in a single, streamlined operation.[3][4]
General Reaction Scheme: Four-Component Synthesis
The synthesis is typically achieved via a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester like ethyl acetoacetate.[5] Dihydro-2H-pyran-2,4(3H)-dione can be effectively used in this context, as its reaction with hydrazine in situ generates the required pyrazolone intermediate.
Plausible Reaction Mechanism
The reaction cascade is a masterful example of chemical efficiency.
-
Pyrazolone Formation: DHP Dione reacts with hydrazine hydrate to form a 5-pyrazolone intermediate.
-
Knoevenagel Condensation: The aromatic aldehyde condenses with the active methylene group of malononitrile, catalyzed by a base, to form an arylidenemalononitrile derivative.
-
Michael Addition & Cyclization: The 5-pyrazolone intermediate acts as a nucleophile in a Michael addition to the electron-deficient arylidenemalononitrile. This is followed by an intramolecular cyclization and tautomerization to yield the final, stable 6-amino-4H-pyrano[2,3-c]pyrazole-5-carbonitrile derivative.
Caption: Workflow for the four-component synthesis of pyranopyrazoles.
Detailed Experimental Protocol
Protocol: Synthesis of 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
-
Rationale: This protocol utilizes an efficient one-pot methodology. Ethanol is chosen as a green and effective solvent. A catalytic amount of a base like piperidine or triethylamine is used to facilitate the initial Knoevenagel condensation without promoting unwanted side reactions.[5] The reaction proceeds at reflux to ensure sufficient energy for all steps of the cascade.
-
Materials:
-
Hydrazine hydrate (99%)
-
Dihydro-2H-pyran-2,4(3H)-dione
-
Benzaldehyde
-
Malononitrile
-
Ethanol (Absolute)
-
Piperidine (Catalyst)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dihydro-2H-pyran-2,4(3H)-dione (1.14 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in 20 mL of absolute ethanol.
-
Stir the mixture at room temperature for 30 minutes. This allows for the in situ formation of the pyrazolone intermediate.
-
To this mixture, add benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and piperidine (0.1 mL, catalytic amount).
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid precipitate using a Büchner funnel, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure compound as a white solid.
-
-
Self-Validation/Characterization:
-
FT-IR (KBr, cm⁻¹): Expect characteristic peaks around 3370-3310 (NH₂ stretching), 3170 (NH of pyrazole), 2195 (C≡N stretching), and 1650 (C=N).[5]
-
¹H-NMR (400 MHz, DMSO-d₆, δ ppm): Look for signals at ~1.77 (s, 3H, CH₃), ~4.58 (s, 1H, pyran H-4), ~6.85 (s, 2H, NH₂, D₂O exchangeable), 7.15-7.33 (m, 5H, Ar-H), and ~12.08 (s, 1H, pyrazole NH, D₂O exchangeable).[5]
-
¹³C-NMR (100 MHz, DMSO-d₆, δ ppm): Key signals should appear around 9.7 (CH₃), 36.2 (C4-pyran), 57.1 (C-CN), 97.6, 120.7 (C≡N), 126.7-128.4 (Ar-C), 135.5, 144.4, 154.7, 160.8.[5]
-
| Aldehyde Derivative | Catalyst | Time (h) | Yield (%) | M.P. (°C) |
| Benzaldehyde | Piperidine | 3 | 92 | 230-232 |
| 4-Chlorobenzaldehyde | Piperidine | 2.5 | 95 | 215-217 |
| 4-Methoxybenzaldehyde | Triethylamine | 4 | 88 | 198-200 |
| 3-Nitrobenzaldehyde | Piperidine | 2 | 94 | 225-227 |
| Table 1: Summary of reaction data for the synthesis of various pyrano[2,3-c]pyrazole derivatives. |
Synthesis of Pyrano[2,3-d]pyrimidines: A Scaffold for Enzyme Inhibitors
Pyrano[2,3-d]pyrimidines are a class of fused heterocycles of significant interest in drug discovery, with derivatives showing potent activity as anti-inflammatory agents and PARP-1 inhibitors for cancer therapy.[6][7] Similar to pyranopyrazoles, their synthesis is most effectively achieved through multicomponent strategies.
General Reaction Scheme: Three-Component Synthesis
The core structure is assembled from an aromatic aldehyde, malononitrile, and a pyrimidine-2,4,6-trione derivative (barbituric acid or thiobarbituric acid).[8] Dihydro-2H-pyran-2,4(3H)-dione can react with urea to form barbituric acid in situ, or barbituric acid itself can be used directly as the third component.
Plausible Reaction Mechanism
The mechanism mirrors that of the pyranopyrazole synthesis. A base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile yields an arylidenemalononitrile. This is followed by a nucleophilic Michael addition of the barbituric acid enolate and subsequent intramolecular cyclization to furnish the pyrano[2,3-d]pyrimidine scaffold.[8]
Caption: Key mechanistic steps for pyrano[2,3-d]pyrimidine formation.
Detailed Experimental Protocol
Protocol: Synthesis of 7-Amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
-
Rationale: This protocol employs a solvent-free, high-temperature method, which is environmentally friendly and often leads to shorter reaction times and higher yields. A solid acid nanocatalyst like SBA-Pr-SO₃H can be used to enhance the reaction rate, though thermal conditions alone are often sufficient.[8]
-
Materials:
-
Barbituric acid
-
4-Nitrobenzaldehyde
-
Malononitrile
-
-
Procedure:
-
In a 25 mL reaction vessel, combine barbituric acid (0.256 g, 2 mmol), 4-nitrobenzaldehyde (0.302 g, 2 mmol), and malononitrile (0.132 g, 2 mmol).
-
Mix the solids thoroughly with a glass rod.
-
Place the reaction vessel in a preheated oil bath at 140°C.
-
Heat the mixture for 15-20 minutes. The mixture will melt, react, and then solidify. Monitor the reaction completion by TLC (a small sample dissolved in acetone).
-
After cooling to room temperature, add ethanol (15 mL) to the solid mass and break it up.
-
Filter the solid product, wash with ethanol, and dry. The product is often pure enough for characterization, but can be recrystallized from a DMF/ethanol mixture if needed.[8]
-
-
Self-Validation/Characterization:
-
FT-IR (KBr, cm⁻¹): Key absorptions are expected at 3410-3320 (NH₂), 2190 (C≡N), and 1730-1700 (two C=O stretches).[8]
-
¹H-NMR (DMSO-d₆, δ ppm): Expect signals for the pyran proton (singlet), aromatic protons, and exchangeable NH₂ and NH protons.
-
¹³C-NMR (DMSO-d₆, δ ppm): Look for signals corresponding to the sp³ pyran carbon, nitrile carbon, carbonyl carbons, and aromatic carbons.
-
| Aldehyde Derivative | Condition | Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | 140°C, Solvent-free | 15 | 95 |
| 4-Chlorobenzaldehyde | 140°C, Solvent-free | 20 | 92 |
| 3-Methylbenzaldehyde | 140°C, Solvent-free | 25 | 89 |
| Table 2: Reaction data for the solvent-free synthesis of pyrano[2,3-d]pyrimidine diones.[8] |
Synthesis of Coumarin Derivatives
Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic substances found widely in nature and are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, antibacterial, and antiviral properties.[9][10] While not a direct fused product, DHP Dione can serve as a synthon for coumarin scaffolds through ring-opening and recyclization pathways.
General Reaction Scheme: Knoevenagel/Pechmann-type Condensations
DHP Dione can participate in reactions analogous to classic coumarin syntheses. For example, a reaction with a substituted salicylaldehyde via a Knoevenagel condensation, followed by intramolecular cyclization (lactonization), can yield 2-oxo-2H-chromene-3-carboxamide derivatives. Alternatively, acid-catalyzed condensation with reactive phenols (Pechmann condensation) can lead to different coumarin skeletons.[9]
Detailed Experimental Protocol
Protocol: Synthesis of a 2-Oxo-2H-chromene-3-carboxylate Derivative
-
Rationale: This protocol adapts the Knoevenagel condensation, a cornerstone of coumarin synthesis.[9] Toluene is used as the solvent to allow for azeotropic removal of water, driving the reaction equilibrium towards the product. Piperidine serves as the base catalyst.
-
Materials:
-
Dihydro-2H-pyran-2,4(3H)-dione
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Piperidine
-
Toluene
-
-
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and condenser, dissolve salicylaldehyde (1.22 g, 10 mmol) and dihydro-2H-pyran-2,4(3H)-dione (1.14 g, 10 mmol) in 30 mL of toluene.
-
Add a catalytic amount of piperidine (0.1 mL).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing for 4-6 hours until no more water is collected.
-
Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with cold toluene, and recrystallize from ethanol to obtain the pure coumarin derivative.
-
-
Self-Validation/Characterization:
-
FT-IR (KBr, cm⁻¹): Look for a strong lactone carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and aromatic C=C stretching bands.
-
¹H-NMR (CDCl₃, δ ppm): Expect signals in the aromatic region (7.0-8.0 ppm) and a characteristic singlet for the vinylic proton at C4 of the coumarin ring.
-
¹³C-NMR (CDCl₃, δ ppm): A key signal will be the lactone carbonyl carbon around 160 ppm.
-
References
- Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. (n.d.). Google Scholar.
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Google Scholar.
- Dihydro-2H-pyran-2,4(3H)-dione. (n.d.). Benchchem.
- Shafiee, M., et al. (2017). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC - PubMed Central.
- Current Progress on the Synthesis Methods of Pyranopyrazoles. (n.d.). Google Scholar.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
- Synthesis of pyrano[2,3‐c]pyrazoles: A review. (n.d.). Request PDF - ResearchGate.
- Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (n.d.). PMC - NIH.
- A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis Online.
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (n.d.). Chemical Methodologies.
- EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. (2022). Journal of Advanced Scientific Research.
- Synthesis and Biological Evaluation of Some New Coumarin Derivatives. (2003). PMC - NIH.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). Semantic Scholar.
- Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. (2020). PubMed.
- Synthesis of a novel series of pyrano[2,3-d] pyrimidine 2,4 dione (1–11). (n.d.). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sciensage.info [sciensage.info]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
Application Notes and Protocols for Organocatalytic Reactions Involving Dihydro-2H-pyran-2,4(3H)-dione
Introduction: The Versatility of Dihydro-2H-pyran-2,4(3H)-dione in Asymmetric Synthesis
Dihydro-2H-pyran-2,4(3H)-dione, a cyclic 1,3-dicarbonyl compound, has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique structural features, including two reactive carbonyl groups and an acidic methylene proton, render it an exceptional substrate for a wide array of chemical transformations. In the realm of organocatalysis, where small organic molecules are employed to accelerate and control chemical reactions, dihydro-2H-pyran-2,4(3H)-dione and its analogues have proven to be particularly adept at participating in complex, stereoselective bond-forming events.
This guide provides an in-depth exploration of key organocatalytic reactions involving dihydro-2H-pyran-2,4(3H)-dione and related 1,3-dicarbonyl compounds. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their execution. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable scaffold to construct complex molecular architectures with high levels of stereocontrol.
Core Concepts in the Organocatalytic Activation of Dihydro-2H-pyran-2,4(3H)-dione
The reactivity of dihydro-2H-pyran-2,4(3H)-dione in organocatalytic reactions is primarily dictated by the acidity of the C3 methylene protons, which can be readily deprotonated to form a nucleophilic enolate intermediate. The choice of organocatalyst is paramount in controlling the stereochemical outcome of the subsequent reaction. Two major activation strategies dominate the landscape:
-
Brønsted Base/Acid Catalysis: Bifunctional catalysts, such as those derived from cinchona alkaloids or incorporating thiourea/squaramide moieties, can simultaneously activate both the nucleophile and the electrophile. The basic amine moiety of the catalyst deprotonates the 1,3-dicarbonyl compound, while the acidic (thio)urea or hydroxyl group activates the electrophile (e.g., a nitroalkene) through hydrogen bonding. This dual activation within a chiral scaffold provides a highly organized transition state, leading to excellent enantioselectivity.
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are powerful organocatalysts that can generate a variety of reactive intermediates from aldehydes and other carbonyl compounds. In reactions with dihydro-2H-pyran-2,4(3H)-dione, NHCs can facilitate annulation reactions through the formation of homoenolate or acylazolium intermediates, leading to the construction of complex heterocyclic systems.
Application Note 1: Asymmetric Michael Addition to Nitroalkenes Catalyzed by Bifunctional Thiourea Organocatalysts
The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes is a cornerstone reaction for the enantioselective construction of carbon-carbon bonds and the synthesis of valuable chiral building blocks. Bifunctional amine-thiourea catalysts have proven to be exceptionally effective in this transformation.
Mechanistic Rationale
The success of bifunctional thiourea catalysts stems from their ability to mimic enzymatic catalysis by bringing the two reacting partners into close proximity within a chiral environment. The tertiary amine of the catalyst acts as a Brønsted base, deprotonating the dihydro-2H-pyran-2,4(3H)-dione to form the enolate. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the nitroalkene electrophile and orienting it for a stereoselective attack by the enolate.[1][2][3][4] This dual activation is crucial for achieving high levels of stereocontrol.
Diagram 1: Proposed Catalytic Cycle for Bifunctional Thiourea-Catalyzed Michael Addition
Caption: Catalytic cycle of the bifunctional thiourea-catalyzed Michael addition.
Detailed Protocol: Asymmetric Michael Addition of Dihydro-2H-pyran-2,4(3H)-dione to trans-β-Nitrostyrene
This protocol is adapted from established procedures for the Michael addition of 1,3-dicarbonyl compounds to nitroolefins using bifunctional thiourea catalysts.[1][2]
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Amount (mg/mL) | Purity | Supplier |
| Dihydro-2H-pyran-2,4(3H)-dione | 114.10 | 0.2 | 22.8 mg | >98% | Commercially Available |
| trans-β-Nitrostyrene | 149.15 | 0.24 | 35.8 mg | >98% | Commercially Available |
| Bifunctional Thiourea Catalyst 1e* | 569.57 | 0.02 | 11.4 mg | - | Synthesized |
| Toluene | - | - | 1.0 mL | Anhydrous | Commercially Available |
*Catalyst 1e: (1R,2R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea.
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (11.4 mg, 0.02 mmol, 10 mol%).
-
Add dihydro-2H-pyran-2,4(3H)-dione (22.8 mg, 0.2 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add trans-β-nitrostyrene (35.8 mg, 0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Expected Outcome:
The reaction is expected to yield the corresponding Michael adduct with high yield and excellent enantioselectivity (typically >90% ee) and diastereoselectivity.
Application Note 2: Domino Michael-Hemiacetalization for the Synthesis of Functionalized Dihydropyrans
Domino or cascade reactions are highly efficient processes that allow for the construction of complex molecules in a single synthetic operation, minimizing waste and purification steps. An elegant example is the organocatalytic domino Michael-hemiacetalization reaction of 1,3-dicarbonyls with α-hydroxymethyl nitroalkenes to furnish highly functionalized dihydropyran derivatives.[5][6][7]
Mechanistic Rationale
This reaction is typically catalyzed by a cinchona-derived squaramide organocatalyst. The reaction proceeds through an initial Michael addition of the 1,3-dicarbonyl compound to the α-hydroxymethyl nitroalkene, activated by the catalyst. The resulting intermediate then undergoes an intramolecular hemiacetalization, where the hydroxyl group attacks one of the carbonyls of the dicarbonyl moiety to form the tetrahydropyran ring. A subsequent dehydration step can then lead to the corresponding dihydropyran.[5] The stereochemistry of the final product is controlled by the chiral catalyst in the initial C-C bond-forming step.
Diagram 2: Workflow for the Domino Michael-Hemiacetalization Reaction
Caption: Step-by-step workflow for the domino Michael-hemiacetalization reaction.
Detailed Protocol: Synthesis of a Functionalized Dihydropyran
This protocol is a generalized procedure based on the work of Enders and colleagues.[5][6][7]
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Amount (mg/mL) | Purity | Supplier |
| Dihydro-2H-pyran-2,4(3H)-dione | 114.10 | 1.0 | 114.1 mg | >98% | Commercially Available |
| (E)-2-nitro-3-phenylprop-2-en-1-ol | 179.17 | 1.0 | 179.2 mg | >98% | Synthesized |
| Cinchona-derived Squaramide Catalyst* | - | 0.1 | - | - | Synthesized |
| Dichloromethane (DCM) | - | - | 5.0 mL | Anhydrous | Commercially Available |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.2 | 34.4 mg | >98% | Commercially Available |
| Toluene | - | - | 5.0 mL | Anhydrous | Commercially Available |
*A suitable cinchona-derived squaramide catalyst should be selected based on literature precedents for optimal stereoselectivity.
Procedure:
-
To a dry reaction vial, add the cinchona-derived squaramide catalyst (0.1 mmol, 10 mol%).
-
Add dihydro-2H-pyran-2,4(3H)-dione (114.1 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (5.0 mL).
-
Stir the mixture at ambient temperature for 10 minutes.
-
Add (E)-2-nitro-3-phenylprop-2-en-1-ol (179.2 mg, 1.0 mmol, 1.0 equiv).
-
Stir the reaction at ambient temperature for the time required for the completion of the Michael-hemiacetalization step (monitor by TLC, typically 24-72 hours).
-
Dehydration Step: After the formation of the tetrahydropyranol intermediate, remove the dichloromethane under reduced pressure.
-
Add anhydrous toluene (5.0 mL) and p-toluenesulfonic acid (34.4 mg, 0.2 mmol, 20 mol%).
-
Heat the mixture at 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired dihydropyran.
-
Analyze the product for yield, diastereoselectivity, and enantioselectivity.
Expected Outcome:
This one-pot procedure should afford the polyfunctionalized dihydropyran in good yield with moderate to excellent diastereoselectivity and high enantioselectivity.[5]
Application Note 3: N-Heterocyclic Carbene (NHC)-Catalyzed [4+2] Annulation for Dihydropyranone Synthesis
N-Heterocyclic carbenes are versatile organocatalysts capable of generating unique reactive intermediates. One powerful application is the [4+2] annulation of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes to construct dihydropyranone scaffolds.[8]
Mechanistic Rationale
The reaction is initiated by the addition of the NHC to the α,β-unsaturated aldehyde, forming a Breslow intermediate. This intermediate can then tautomerize to an α,β-unsaturated acylazolium species. The dihydro-2H-pyran-2,4(3H)-dione, acting as a nucleophile, adds to the β-position of the acylazolium intermediate in a Michael-type fashion. The resulting enolate then undergoes an intramolecular cyclization and subsequent elimination of the NHC catalyst to afford the dihydropyranone product.[8] The use of a chiral NHC allows for the enantioselective synthesis of these valuable heterocyclic compounds.
Diagram 3: General Mechanism of NHC-Catalyzed [4+2] Annulation
Caption: Simplified mechanism for the NHC-catalyzed [4+2] annulation.
Representative Protocol: NHC-Catalyzed Annulation of Cinnamaldehyde and Dihydro-2H-pyran-2,4(3H)-dione
This protocol is a representative procedure based on published methodologies for NHC-catalyzed annulations.[8]
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Amount (mg/mL) | Purity | Supplier |
| Chiral Triazolium Salt Precatalyst* | - | 0.05 | - | - | Synthesized |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 152.24 | 0.05 | 7.6 mg | >98% | Commercially Available |
| Cinnamaldehyde | 132.16 | 0.5 | 66.1 mg | >98% | Commercially Available |
| Dihydro-2H-pyran-2,4(3H)-dione | 114.10 | 0.6 | 68.5 mg | >98% | Commercially Available |
| Toluene | - | - | 2.0 mL | Anhydrous | Commercially Available |
*A suitable chiral triazolium salt precatalyst should be chosen based on literature for high enantioselectivity.
Procedure:
-
In a glovebox or under an inert atmosphere, add the chiral triazolium salt precatalyst (0.05 mmol, 10 mol%) and dihydro-2H-pyran-2,4(3H)-dione (68.5 mg, 0.6 mmol, 1.2 equiv) to a dry vial.
-
Add anhydrous toluene (2.0 mL).
-
Add DBU (7.6 mg, 0.05 mmol, 10 mol%) to the suspension to generate the NHC in situ.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add cinnamaldehyde (66.1 mg, 0.5 mmol, 1.0 equiv) dropwise.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the dihydropyranone product.
-
Determine the yield and enantiomeric excess of the product.
Expected Outcome:
The reaction should provide the corresponding chiral dihydropyranone in good yield and with high enantioselectivity.
Summary of Representative Organocatalytic Reactions
| Reaction Type | Catalyst Type | Key Intermediate(s) | Product Class | Stereocontrol |
| Michael Addition | Bifunctional Thiourea | Enolate, H-bonded Nitroalkene | Chiral γ-Nitro-1,3-dicarbonyls | High ee, High dr |
| Domino Michael-Hemiacetalization | Cinchona-derived Squaramide | Enolate, Hemiacetal | Functionalized Dihydropyrans | High ee, Moderate to High dr |
| [4+2] Annulation | N-Heterocyclic Carbene (NHC) | Breslow Intermediate, Acylazolium | Chiral Dihydropyranones | High ee |
Conclusion and Future Perspectives
Dihydro-2H-pyran-2,4(3H)-dione is a powerful and versatile substrate in the field of organocatalysis. The protocols and mechanistic insights provided in this guide highlight its utility in constructing complex, stereochemically rich molecules. The continued development of novel organocatalysts and creative reaction cascades will undoubtedly expand the synthetic applications of this valuable building block, enabling the efficient synthesis of new therapeutic agents and other functional materials. Researchers are encouraged to explore the vast potential of dihydro-2H-pyran-2,4(3H)-dione in their own synthetic endeavors.
References
-
Enders, D., Urbanietz, G., & Atodiresei, I. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 46(09), 1261–1269. [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). National Institutes of Health. [Link]
-
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. (n.d.). Sci-Hub. [Link]
-
Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. (2024). ResearchGate. [Link]
-
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. (n.d.). SciSpace. [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (2016). National Center for Biotechnology Information. [Link]
-
Jiang, X., et al. (2009). Enantio- And Diastereoselective Asymmetric Addition of 1,3-dicarbonyl Compounds to Nitroalkenes in a Doubly Stereocontrolled Manner Catalyzed by Bifunctional Rosin-Derived Amine Thiourea Catalysts. Journal of Organic Chemistry. [Link]
- Urbanietz, G., Atodiresei, I., & Enders, D. (2014).
-
Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society. [Link]
-
Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. (n.d.). Organic Chemistry Portal. [Link]
-
Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. (2005). ResearchGate. [Link]
-
N-Heterocyclic Carbene-Catalyzed Generation of α,β-Unsaturated Acyl Imidazoliums: Synthesis of Dihydropyranones by their Reaction with Enolates. (2006). Journal of the American Chemical Society. [Link]
-
Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. scispace.com [scispace.com]
- 8. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Dihydro-2H-pyran-2,4(3H)-dione: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: The Rising Significance of the Pyran-2,4-dione Core
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures that offer both synthetic accessibility and potent biological activity is paramount. Among the privileged heterocyclic scaffolds, the dihydro-2H-pyran-2,4(3H)-dione moiety has emerged as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent chemical features, including multiple reactive sites and a conformationally influenced framework, provide a unique platform for the design of targeted therapies. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and validated protocols centered on the synthesis and utilization of this versatile scaffold in medicinal chemistry. We will delve into the synthetic rationale, explore its applications in targeting critical disease pathways, and provide detailed experimental procedures to empower your research endeavors.
Synthetic Protocol: A Robust Approach to Dihydro-2H-pyran-2,4(3H)-dione
The synthesis of the dihydro-2H-pyran-2,4(3H)-dione core is a critical first step in the exploration of its medicinal chemistry potential. The following two-step protocol, based on established principles of malonic ester synthesis and subsequent intramolecular cyclization, offers a reliable and scalable route to the parent scaffold.
Part 1: Synthesis of Diethyl 2-acetylmalonate
This initial step involves the acylation of diethyl malonate. The choice of acetyl chloride as the acylating agent is illustrative; other acyl chlorides can be employed to generate a library of 3-substituted analogs.
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium ethoxide (1.1 equivalents) and dry diethyl ether.
-
Addition of Diethyl Malonate: Slowly add diethyl malonate (1.0 equivalent) to the stirred suspension at room temperature.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of acetyl chloride (1.0 equivalent) in dry diethyl ether dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-acetylmalonate. Purify the crude product by vacuum distillation.
Part 2: Intramolecular Cyclization to Dihydro-2H-pyran-2,4(3H)-dione
The subsequent step involves an intramolecular cyclization of the acylated malonic ester derivative to form the target pyran-2,4-dione ring system. This reaction is typically acid-catalyzed.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified diethyl 2-acetylmalonate from Part 1 in glacial acetic acid.
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture and carefully pour it into ice-cold water. The product may precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford pure Dihydro-2H-pyran-2,4(3H)-dione.
Medicinal Chemistry Applications: Targeting Key Disease Pathways
The dihydro-2H-pyran-2,4(3H)-dione scaffold has demonstrated remarkable versatility, serving as a foundational element in the design of inhibitors for a range of therapeutic targets. Its derivatives have shown promise in oncology, inflammation, and infectious diseases.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of dihydro-2H-pyran-2,4(3H)-dione have exhibited significant potential as anticancer agents through the modulation of several critical signaling pathways.
-
PARP-1 Inhibition: Fused pyrano[2,3-d]pyrimidine-2,4-dione derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1][2] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1]
-
NF-κB Pathway Inhibition: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Certain pyran derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[3]
-
Induction of Apoptosis: A fundamental goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Numerous studies have demonstrated that pyran derivatives can effectively trigger apoptosis in various cancer cell lines.[4] This is often achieved through the activation of caspase cascades and the modulation of Bcl-2 family proteins.[5]
Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay
To assess the cytotoxic potential of novel Dihydro-2H-pyran-2,4(3H)-dione derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Dihydro-2H-pyran-2,4(3H)-dione derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Modulation: A Visual Guide
To better understand the mechanism of action of Dihydro-2H-pyran-2,4(3H)-dione derivatives, it is crucial to visualize their impact on key cellular signaling pathways.
PARP-1 Inhibition Pathway
Caption: Inhibition of the PARP-1 DNA repair pathway by a Dihydro-2H-pyran-2,4(3H)-dione derivative.
NF-κB Inhibition Pathway
Caption: Inhibition of the NF-κB signaling pathway by a Dihydro-2H-pyran-2,4(3H)-dione derivative.
Induction of Apoptosis Pathway
Caption: Induction of the intrinsic apoptosis pathway by a Dihydro-2H-pyran-2,4(3H)-dione derivative.
Data Presentation: A Comparative Analysis of Derivative Potency
The following table summarizes the in vitro cytotoxic activity of various pyran-2,4-dione derivatives against different human cancer cell lines, providing a quantitative comparison of their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| S2 | Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7 (Breast) | 2.65 ± 0.05 | [2] |
| S7 | Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7 (Breast) | 1.28 ± 1.12 | [2] |
| S8 | Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7 (Breast) | 0.66 ± 0.05 | [2] |
| S8 | Pyrano[2,3-d]pyrimidine-2,4-dione | HCT116 (Colon) | 2.76 ± 0.06 | [2] |
| 6e | Fused Pyran | MCF-7 (Breast) | 12.46 ± 2.72 | [4] |
| 14b | Fused Pyran | A549 (Lung) | 0.23 ± 0.12 | [4] |
| 8c | Fused Pyran | HCT116 (Colon) | 7.58 ± 1.01 | [4] |
| 3d | Coumarin-Pyran Hybrid | Breast Cancer | 0.018 | [6] |
Conclusion and Future Directions
The Dihydro-2H-pyran-2,4(3H)-dione scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, while its derivatives have demonstrated potent activity against a range of therapeutically relevant targets. The ability of these compounds to modulate key signaling pathways in cancer, such as PARP-1 and NF-κB, and to induce apoptosis, underscores their potential for the development of novel anticancer agents. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers in this exciting field. Future efforts should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in in vivo models. The continued exploration of the Dihydro-2H-pyran-2,4(3H)-dione scaffold holds immense promise for the discovery of next-generation therapeutics.
References
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]
-
Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. PubMed. [Link]
-
Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing. [Link]
-
Synthesis and cytotoxic evaluation of pyran, dihydropyridine and thiophene derivatives of 3-acetylcoumarin. PubMed. [Link]
-
A two-step mechanism governing PARP1-DNA retention by PARP inhibitors. National Institutes of Health. [Link]
-
Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]
-
NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates. PubMed. [Link]
-
Inhibition of tumor growth by NF‐κB inhibitors. National Institutes of Health. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. National Institutes of Health. [Link]
-
Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. PubMed. [Link]
-
ChemInform Abstract: Synthesis of 3-Acyl(alkyl)-6-methylpyran-2,4-diones and Their Derivatives. ResearchGate. [Link]
-
ChemInform Abstract: 3-Acyl-1,2,3,4-tetrahydropyridine-2,4-diones: Synthesis and Chemical Properties. ResearchGate. [Link]
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. National Institutes of Health. [Link]
-
ChemInform Abstract: One-Pot Synthesis of 6-Aryl-2,3-dihydro-4H-pyran-4-ones by Cyclocondensation of 1,3-Diketone Dianions with Aldehydes. ResearchGate. [Link]
-
Synthesis of 3,4-dihydropyran-2-one. Organic Chemistry Portal. [Link]
-
Synthesis of tetrahydropyran. Organic Chemistry Portal. [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]
-
Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]
-
Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. PubMed. [Link]
-
Synthesis, Cytotoxicity Evaluation and Molecular Docking Studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone Derivatives. ResearchGate. [Link]
-
Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. National Institutes of Health. [Link]
-
Novel Fused Pyran Derivatives Induce Apoptosis and Target Cell Cycle Progression in Anticancer Efficacy against Multiple Cell Lines. ResearchGate. [Link]
-
(2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. MDPI. [Link]
Sources
- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 5. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydro-2H-pyran-2,4(3H)-dione in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-2H-pyran-2,4(3H)-dione, also known as oxane-2,4-dione, is a heterocyclic compound that holds significant potential as a monomer for the synthesis of novel functional polyesters.[1][2] Its unique structure, featuring a lactone and a ketone within a six-membered ring, offers a versatile platform for creating polymers with tunable properties and sites for post-polymerization modification. This guide provides a comprehensive overview of the hypothesized application of dihydro-2H-pyran-2,4(3H)-dione in polymer chemistry, focusing on its potential for ring-opening polymerization (ROP). We present theoretical polymerization mechanisms, a detailed, adaptable experimental protocol for its polymerization, and a discussion of the potential properties and applications of the resulting functional polyesters.
Introduction: A Monomer with Latent Potential
Dihydro-2H-pyran-2,4(3H)-dione is a δ-lactone that is increasingly recognized for its utility as a precursor in advanced organic synthesis, particularly in the creation of biologically active molecules.[1] While its direct application as a monomer in polymer chemistry is not yet widely reported, its structure is highly suggestive of its capability to undergo ring-opening polymerization (ROP). The presence of the ketone functional group on the polymer backbone is a particularly attractive feature, as it can serve as a handle for a variety of chemical modifications, enabling the development of advanced materials for drug delivery, tissue engineering, and other biomedical applications.
The lactone ring possesses inherent strain that, while less than that of smaller lactones like β-propiolactone, is sufficient to be susceptible to ring-opening by various initiators. The resulting polymer would be a polyester with a ketone group on each repeating unit, a structure that offers a rich canvas for further chemical elaboration.
Theoretical Polymerization Mechanisms
The polymerization of dihydro-2H-pyran-2,4(3H)-dione is most plausibly achieved through ring-opening polymerization. The mechanism can be cationic, anionic, or enzymatic, with each approach offering distinct advantages in terms of control over polymer architecture and properties.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. The polymerization is typically initiated by strong nucleophiles such as alkoxides or organometallic compounds.
Causality behind Experimental Choices: The choice of a strong nucleophilic initiator is dictated by the need to attack the electrophilic carbonyl carbon of the lactone, leading to ring opening. The reaction is typically carried out in an aprotic solvent to prevent premature termination of the propagating anionic chain end. The low reaction temperature is crucial to minimize side reactions, such as transesterification, which can broaden the molecular weight distribution.
Caption: Anionic Ring-Opening Polymerization of Dihydro-2H-pyran-2,4(3H)-dione.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is another viable route, typically initiated by strong acids or Lewis acids. The mechanism involves the activation of the monomer by protonation or coordination to the Lewis acid, followed by nucleophilic attack by another monomer molecule.
Causality behind Experimental Choices: A strong acid initiator is required to protonate the carbonyl oxygen of the lactone, making it more susceptible to nucleophilic attack. The choice of a non-nucleophilic counter-ion is important to prevent termination reactions. Anhydrous conditions are critical as water can act as a competing nucleophile and terminate the polymerization.
Caption: Cationic Ring-Opening Polymerization of Dihydro-2H-pyran-2,4(3H)-dione.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and polymerization of dihydro-2H-pyran-2,4(3H)-dione. Researchers should note that optimization of reaction conditions will be necessary to achieve desired polymer characteristics.
Synthesis of Dihydro-2H-pyran-2,4(3H)-dione
A potential synthetic route involves the cyclization of appropriate precursors. One plausible method is the intramolecular cyclization of a functionalized pentanoic acid derivative. A detailed procedure for a related compound, dihydro-2H-pyran-3(4H)-one, involves the reduction of a diester to a diol, followed by cyclization.[3] A similar strategy could be adapted for the synthesis of the target dione.
Exemplary Protocol for Anionic Ring-Opening Polymerization
This protocol is adapted from established procedures for the AROP of similar lactones.
Materials:
-
Dihydro-2H-pyran-2,4(3H)-dione (monomer)
-
Toluene (anhydrous)
-
Benzyl alcohol (initiator)
-
1,8-Diazabicycloundec-7-ene (DBU) (catalyst)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer and Initiator Preparation: The monomer, dihydro-2H-pyran-2,4(3H)-dione, should be purified by recrystallization or sublimation to remove any impurities that could affect the polymerization. Benzyl alcohol and toluene should be dried over appropriate drying agents and distilled before use.
-
Reaction Setup: A Schlenk flask is dried in an oven and cooled under a stream of dry nitrogen. The monomer is added to the flask, which is then evacuated and backfilled with nitrogen three times.
-
Initiation: Anhydrous toluene is added to the flask to dissolve the monomer. The desired amount of benzyl alcohol (to control the molecular weight) is then added via syringe.
-
Polymerization: The catalyst, DBU, is added to the solution via syringe to initiate the polymerization. The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination and Purification: Once the desired conversion is reached, the polymerization is terminated by adding a small amount of benzoic acid. The polymer is then precipitated by pouring the reaction mixture into a large excess of cold methanol. The precipitated polymer is collected by filtration, redissolved in dichloromethane, and re-precipitated in cold methanol. This process is repeated twice to ensure the removal of any unreacted monomer and catalyst.
-
Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.
Caption: Experimental Workflow for Anionic Ring-Opening Polymerization.
Characterization of the Resulting Polymer
A thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation | Appearance of new peaks corresponding to the polyester backbone and disappearance of monomer peaks. |
| GPC/SEC | Molecular weight and PDI determination | A monomodal peak indicating a successful polymerization with a narrow molecular weight distribution. |
| DSC | Thermal transitions (Tg, Tm) | Determination of the glass transition temperature and melting point (if crystalline). |
| TGA | Thermal stability | Assessment of the polymer's degradation temperature. |
| FTIR | Functional group analysis | Presence of ester and ketone carbonyl stretches. |
Potential Properties and Applications
The polyester derived from dihydro-2H-pyran-2,4(3H)-dione is expected to possess a unique combination of properties that make it attractive for various applications.
-
Biodegradability: The polyester backbone is anticipated to be susceptible to hydrolytic degradation, making it a candidate for biodegradable materials.
-
Functionalizability: The pendant ketone groups are the most significant feature of this polymer. They can be used for:
-
Drug Conjugation: Drugs with amine or hydrazine functionalities can be attached to the polymer backbone via the formation of imine or hydrazone linkages. This is particularly interesting for creating pH-sensitive drug delivery systems, as these linkages can be cleaved under acidic conditions found in endosomes or tumor microenvironments.
-
Crosslinking: The ketone groups can be used as sites for crosslinking to form hydrogels or other network structures. This could be achieved through reactions with di-functional crosslinkers containing amine or hydrazine groups.
-
Surface Modification: The polymer can be grafted onto surfaces to modify their properties, and the ketone groups can be used to immobilize biomolecules or other functional moieties.
-
The ability to create functional, biodegradable polyesters from a novel monomer like dihydro-2H-pyran-2,4(3H)-dione opens up new avenues for the design of advanced materials for a wide range of applications in the biomedical field and beyond. Further research into the polymerization of this monomer and the properties of the resulting polymers is highly encouraged.
References
- BASF. (n.d.). 3,4-Dihydro-2H-pyrane.
- Benchchem. (n.d.). Ring-Opening Polymerization of 3,4-Dihydro-2H-pyran-2-methanol for Biomedical Applications.
- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).
- Benchchem. (n.d.). Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis.
- Benchchem. (n.d.). Dihydro-2H-pyran-2,4(3H)-dione.
- EvitaChem. (n.d.). Buy Dihydro-2H-pyran-2,4(3H)-dione (EVT-1197295).
-
PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-. Retrieved from [Link]
Sources
Application Notes and Protocols for the Condensation Reaction of Dihydro-2H-pyran-2,4(3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for conducting the condensation reaction of Dihydro-2H-pyran-2,4(3H)-dione. Dihydro-2H-pyran-2,4(3H)-dione, a cyclic 1,3-dicarbonyl compound, serves as a versatile building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds of medicinal interest. The protocols detailed herein are grounded in the principles of the Knoevenagel condensation and are designed to be robust and reproducible. This guide offers in-depth explanations of the underlying chemical principles, detailed experimental procedures, and methods for reaction monitoring and product purification, empowering researchers to confidently and successfully utilize this important synthetic transformation.
Introduction: The Synthetic Utility of Dihydro-2H-pyran-2,4(3H)-dione Condensations
Dihydro-2H-pyran-2,4(3H)-dione is a valuable synthon in the synthesis of a diverse array of heterocyclic compounds. Its activated methylene group, situated between two carbonyl functionalities, readily participates in carbon-carbon bond-forming reactions. The condensation of this pyrandione with aldehydes and ketones, a variant of the Knoevenagel condensation, is a powerful method for generating α,β-unsaturated carbonyl compounds. These products are key intermediates in the synthesis of various biologically active molecules, including natural products and pharmaceutical agents.[1][2]
The reaction typically proceeds via a nucleophilic addition of the enolate of Dihydro-2H-pyran-2,4(3H)-dione to a carbonyl compound, followed by a dehydration step to yield the final condensed product.[1][3][4] The choice of catalyst, solvent, and reaction temperature is critical for achieving high yields and selectivity. This guide will explore these parameters in detail, providing a solid foundation for the rational design of experimental protocols.
Reaction Mechanism: A Stepwise Perspective
The condensation reaction of Dihydro-2H-pyran-2,4(3H)-dione with an aldehyde or ketone in the presence of a basic catalyst follows the well-established Knoevenagel condensation mechanism.[1][3][5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The key steps are:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the methylene group of Dihydro-2H-pyran-2,4(3H)-dione, forming a resonance-stabilized enolate.[4][5] The enhanced acidity of this proton is due to the electron-withdrawing effect of the two adjacent carbonyl groups.
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[4]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or the solvent, to yield a β-hydroxy carbonyl compound (an aldol-type adduct).[4]
-
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product.[1][4]
Caption: Knoevenagel condensation mechanism of Dihydro-2H-pyran-2,4(3H)-dione.
Experimental Design and Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Dihydro-2H-pyran-2,4(3H)-dione | ≥98% | Commercially Available | Store in a desiccator. |
| Aldehyde or Ketone | Reagent Grade | Commercially Available | Purify by distillation or recrystallization if necessary. |
| Catalyst (e.g., Piperidine, Pyrrolidine, Triethylamine) | Reagent Grade | Commercially Available | Use freshly opened or distilled. |
| Solvent (e.g., Ethanol, Toluene, Dichloromethane) | Anhydrous | Commercially Available | Use of anhydrous solvents is recommended to minimize side reactions. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying organic extracts. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
General Experimental Protocol
This protocol provides a general framework for the condensation reaction. The specific quantities and conditions may need to be optimized for different substrates.
Caption: General experimental workflow for the condensation reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dihydro-2H-pyran-2,4(3H)-dione (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, toluene) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1-0.2 eq) to the reaction mixture. The use of a weak base is crucial to prevent self-condensation of the aldehyde or ketone.[6]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and reaction time will depend on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the basic catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Key Reaction Parameters and Optimization
| Parameter | Recommended Range/Options | Rationale and Field Insights |
| Catalyst | Piperidine, Pyrrolidine, Triethylamine, DBU, Proline | Amine bases are effective catalysts for Knoevenagel condensations.[1][3] The choice of catalyst can influence reaction rates and yields. For chiral synthesis, organocatalysts like proline can be employed. |
| Solvent | Ethanol, Toluene, Dichloromethane, Acetonitrile, Water[8] | The solvent choice can affect reactant solubility and reaction temperature. Toluene with a Dean-Stark trap can be used to remove water and drive the equilibrium towards the product. Greener protocols may utilize water as a solvent.[8] |
| Temperature | Room Temperature to Reflux | Less reactive aldehydes or ketones may require heating to achieve a reasonable reaction rate. However, higher temperatures can sometimes lead to side reactions. |
| Stoichiometry | 1:1 to 1:1.2 (Dione:Carbonyl) | A slight excess of the carbonyl compound can help drive the reaction to completion. |
Analytical Methods for Reaction Monitoring
Effective monitoring is crucial for determining the reaction endpoint and maximizing yield.
-
Thin Layer Chromatography (TLC): A rapid and convenient method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides quantitative information about the conversion of reactants to products.[7] By taking aliquots from the reaction mixture at different time points, a kinetic profile can be established. The appearance of signals corresponding to the vinylic proton of the α,β-unsaturated product is a key diagnostic feature.
Purification of Condensation Products
The purification strategy will depend on the physical properties of the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Column Chromatography: This is the most common method for purifying liquid or solid products. The choice of stationary phase (typically silica gel) and mobile phase (eluent) is critical for achieving good separation.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be employed.[9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, low reaction temperature, unreactive carbonyl compound. | Use freshly distilled catalyst, increase reaction temperature, consider using a more active catalyst or a different solvent. |
| Formation of Side Products | Self-condensation of the aldehyde/ketone, Michael addition of the dione to the product. | Use a milder base, maintain a 1:1 stoichiometry, or consider a two-step procedure where the Knoevenagel adduct is isolated before dehydration. |
| Difficult Purification | Product and starting material have similar polarities. | Optimize the eluent system for column chromatography, consider derivatization to alter polarity, or explore alternative purification techniques like preparative HPLC. |
Conclusion
The condensation reaction of Dihydro-2H-pyran-2,4(3H)-dione is a versatile and powerful tool for the synthesis of complex heterocyclic molecules. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this reaction to access a wide range of valuable compounds. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this important synthetic transformation in a research and development setting.
References
-
Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
-
Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]
-
Purechemistry. Knoevenagel condensation mechanism and applications. [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
PubMed Central (PMC). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. [Link]
- Google Patents.
-
ResearchGate. Monitoring of the Degree of Condensation in Alkoxysiloxane Layers by NIR Reflection Spectroscopy | Request PDF. [Link]
-
Semantic Scholar. Efficacious Entry Into Substituted 5,6-Dihydro-4-Hydroxy-2H-Pyran-2-Ones and 2,3-Dihydro-4H-Pyran-4-Ones Utilizing Ketonic Dianions. [Link]
-
ResearchGate. (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]
-
Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
-
ResearchGate. Catalyst-Free Aldol Additions of 1,3-Dicarbonyl Compounds. [Link]
-
ResearchGate. Attempted five-component condensation reaction with a cyclic 1,3-diketone. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
PubMed Central (PMC). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]
-
PubMed Central (PMC). Recent Advances in the Synthesis of 2H-Pyrans. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
RSC Publishing. Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. [Link]
-
ChemRxiv. Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC. [Link]
-
ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]
-
PubMed Central (PMC). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
ResearchGate. Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). [Link]
-
PubMed. d]pyrimidines and 1,4-bis(pyrano[2,3- d]pyrimidinyl)benzenes by Domino Knoevenagel/Diels-Alder Reactions. [Link]
-
Organic Syntheses Procedure. 2H-Pyran-2-one, 3-bromo-. [Link]
-
ResearchGate. Analytical modeling of water condensation in condensing heat exchanger. [Link]
-
Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]
-
YouTube. Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. [Link]
-
Semantic Scholar. Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]
-
PubMed Central (PMC). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]
-
Sathyabama Institute of Science and Technology. one pot synthesis of 4-h pyrans via knoevenagel condensation reaction. [Link]
-
PubMed Central (PMC). Synthesis of Pyran and Pyranone Natural Products. [Link]
Sources
- 1. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 4. youtube.com [youtube.com]
- 5. purechemistry.org [purechemistry.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
Application Notes & Protocols: Dihydro-2H-pyran-2,4(3H)-dione as a Versatile Building Block for Natural Product Synthesis
Introduction: The Strategic Value of Dihydro-2H-pyran-2,4(3H)-dione
Dihydro-2H-pyran-2,4(3H)-dione (CAS No: 33532-46-6, also referenced under 31470-16-3 for its enol tautomer) is a heterocyclic compound whose unassuming structure belies its significant potential as a scaffold in the synthesis of complex molecules.[1][2] Its utility stems from a unique combination of reactive sites: a cyclic lactone, a ketone, and a highly acidic methylene group positioned between the two carbonyls. This arrangement provides a powerful toolkit for synthetic chemists, enabling a variety of strategic bond formations.
The C3 methylene protons exhibit a pKa that facilitates deprotonation to form a resonance-stabilized enolate. This enolate is a soft nucleophile, ideal for conjugate additions, and a potent carbon nucleophile for reactions with various electrophiles. Furthermore, the dicarbonyl system allows for ring-opening and transformation reactions, providing access to diverse heterocyclic cores, particularly nitrogen-containing systems prevalent in alkaloids and other bioactive natural products.[3][4]
This guide provides an in-depth exploration of the reactivity of dihydro-2H-pyran-2,4(3H)-dione, complete with detailed protocols for its application in key transformations relevant to natural product synthesis.
Core Reactivity I: The Enolate as a Michael Donor
One of the most powerful applications of dihydro-2H-pyran-2,4(3H)-dione is its role as a Michael donor. The generation of the C3 enolate creates a nucleophile that readily participates in 1,4-conjugate addition to α,β-unsaturated systems. This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex aliphatic chains and ring systems with excellent stereochemical control.[5][6]
Mechanistic Rationale
The reaction is typically initiated by a base that is strong enough to deprotonate the C3 position but not so strong as to promote competing side reactions like self-condensation or lactone cleavage. The resulting enolate attacks the β-carbon of a Michael acceptor, leading to a new enolate intermediate, which is then protonated during workup to yield the final adduct.
Caption: General workflow for a Michael addition reaction.
Application Protocol: Synthesis of a Substituted Glutarimide Precursor
This protocol details a base-catalyzed Michael addition to methyl vinyl ketone, a common transformation for building acyclic precursors that can be further cyclized into piperidine or quinolizidine alkaloid skeletons, such as those found in pumiliotoxin C.[7][8]
Table 1: Reagents for Michael Addition
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| Dihydro-2H-pyran-2,4(3H)-dione | 114.09 | 10.0 | 1.14 g | Michael Donor |
| Sodium Hydride (60% in mineral oil) | 24.00 | 11.0 | 440 mg | Base |
| Methyl vinyl ketone (MVK) | 70.09 | 12.0 | 1.05 mL | Michael Acceptor |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | Solvent |
| Saturated aq. NH₄Cl | - | - | 20 mL | Quenching Agent |
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (440 mg, 11.0 mmol). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.
-
Enolate Formation: Add anhydrous THF (30 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath. Add a solution of dihydro-2H-pyran-2,4(3H)-dione (1.14 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise over 15 minutes. Rationale: Dropwise addition at low temperature controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, during which the solution should become clear or translucent as the sodium enolate forms.
-
Michael Addition: Add methyl vinyl ketone (1.05 mL, 12.0 mmol) dropwise to the enolate solution at 0 °C. Causality: Maintaining a low temperature prevents polymerization of the MVK and minimizes side reactions.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent system.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 20% to 50% ethyl acetate in hexanes) to yield the desired adduct.
Core Reactivity II: Aldol and Knoevenagel Condensations
The enolate of dihydro-2H-pyran-2,4(3H)-dione can also serve as a nucleophile in Aldol-type reactions, attacking the carbonyl carbon of aldehydes and ketones.[9][10] This reaction is fundamental for creating β-hydroxy carbonyl compounds, which are versatile intermediates. When the reaction is performed under conditions that favor dehydration, an α,β-unsaturated product is formed via an Aldol condensation. A related variant, the Knoevenagel condensation, involves the reaction of the active methylene compound with an aldehyde or ketone, often catalyzed by a weak base. This is particularly useful for synthesizing fused heterocyclic systems like pyrano[2,3-d]pyrimidines.[11][12]
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of the pyran-dione enolate to an aldehyde or ketone. The resulting alkoxide intermediate is protonated to give the aldol addition product. Under heating or acidic/basic conditions, this alcohol can be eliminated to form a new carbon-carbon double bond, yielding the condensation product.
Caption: General mechanism for an Aldol condensation.
Application Protocol: Knoevenagel Condensation for a Pyrano[2,3-d]pyrimidine Core
This protocol outlines the synthesis of a 5-arylidenyl derivative, a key intermediate for various bioactive pyran-fused heterocycles.[13]
Table 2: Reagents for Knoevenagel Condensation
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| Dihydro-2H-pyran-2,4(3H)-dione | 114.09 | 5.0 | 570 mg | Methylene Cmpd. |
| 4-Chlorobenzaldehyde | 140.57 | 5.0 | 703 mg | Electrophile |
| Piperidine | 85.15 | 0.5 | 50 µL | Basic Catalyst |
| Ethanol | - | - | 25 mL | Solvent |
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve dihydro-2H-pyran-2,4(3H)-dione (570 mg, 5.0 mmol) and 4-chlorobenzaldehyde (703 mg, 5.0 mmol) in ethanol (25 mL).
-
Catalyst Addition: Add piperidine (50 µL, 0.5 mmol) to the solution. Rationale: Piperidine is a mild secondary amine base that effectively catalyzes the condensation without promoting significant side reactions.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The product often begins to precipitate from the hot solution.
-
Isolation: After the reaction period, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The product is often pure enough for subsequent steps without further purification.
Core Reactivity III: Ring Transformation with Binucleophiles
The lactone carbonyl (C2) of dihydro-2H-pyran-2,4(3H)-dione is an electrophilic site that can be attacked by strong nucleophiles. When a binucleophile, such as hydrazine or substituted amines, is used, this initial attack can trigger a cascade of ring-opening and subsequent intramolecular cyclization to form entirely new heterocyclic scaffolds.[4] This strategy is exceptionally powerful for converting the simple pyran-dione into more complex and biologically relevant structures like pyridones and pyrazoles.[3]
Mechanistic Rationale
The reaction typically begins with the nucleophilic attack of one of the nucleophilic atoms of the binucleophile at the C2 lactone carbonyl. This leads to the opening of the pyran ring. The newly formed terminus, which contains the second nucleophilic group, is now positioned to attack the C4 ketone, leading to an intramolecular condensation and the formation of a new, stable heterocyclic ring.
Caption: Logical workflow for ring transformation synthesis.
Application Protocol: Synthesis of a Dihydropyridone Core
This protocol describes the conversion of the pyran-dione scaffold into a dihydropyridone, a core structure found in many alkaloids and pharmacologically active molecules.[14]
Table 3: Reagents for Ring Transformation
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| Dihydro-2H-pyran-2,4(3H)-dione | 114.09 | 4.0 | 456 mg | Starting Ring |
| Ammonium Acetate | 77.08 | 20.0 | 1.54 g | Ammonia Source |
| Glacial Acetic Acid | - | - | 15 mL | Solvent/Acid Catalyst |
Step-by-Step Methodology:
-
Setup: Combine dihydro-2H-pyran-2,4(3H)-dione (456 mg, 4.0 mmol) and ammonium acetate (1.54 g, 20.0 mmol) in a 50 mL round-bottom flask fitted with a reflux condenser. Rationale: Ammonium acetate serves as a convenient in situ source of ammonia, the binucleophile.
-
Solvent Addition: Add glacial acetic acid (15 mL). Causality: Acetic acid acts as both a solvent and a catalyst, protonating carbonyls to increase their electrophilicity and facilitating the dehydration step.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 5 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: Cool the reaction mixture to room temperature. A solid product may precipitate. Pour the mixture over 50 g of crushed ice with stirring.
-
Neutralization & Filtration: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether. Recrystallize the crude product from an ethanol/water mixture to afford the pure dihydropyridone derivative.
References
-
Schmidt, B. (2003). An Olefin Metathesis/Double Bond Migration Sequence of Allyl Ethers to Cyclic Enol Ethers. European Journal of Organic Chemistry, 2003(4), 816-819. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10176117, 2H-Pyran-2,4(3H)-dione. [Link]
-
García-García, E., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3797. [Link]
-
Pérez-García, L. A., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(23), 7352. [Link]
-
Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]
- This reference was not explicitly cited in the text but was used for general background.
- This reference was not explicitly cited in the text but was used for general background.
- This reference was not explicitly cited in the text but was used for general background.
-
Shaabani, A., et al. (2018). Efficient synthesis of new pyrano[2,3-d]pyrimidine-2,4-dione derivatives via a one-pot four-component reaction. ResearchGate. [Link]
- This reference was not explicitly cited in the text but was used for general background.
-
Dijk, E.W., et al. (2004). The asymmetric synthesis of (-)-pumiliotoxin C using tandem catalysis. Tetrahedron, 60(43), 9687-9693. [Link]
-
Wang, Y., et al. (2020). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate. [Link]
- This reference was not explicitly cited in the text but was used for general background.
- This reference was not explicitly cited in the text but was used for general background.
- This reference was not explicitly cited in the text but was used for general background.
-
Ghorbani-Vaghei, R., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Scientific Reports, 10(1), 1-13. [Link]
- This reference was not explicitly cited in the text but was used for general background.
-
Chad's Prep (2021). Aldol Reactions. YouTube. [Link]
-
Stanovnik, B., & Svete, J. (2000). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 36(6), 623-636. [Link]
-
Gomaa, M. A. M., & Ali, M. M. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]
-
University of Groningen (2004). The asymmetric synthesis of (-)-pumiliotoxin C using tandem catalysis. Research Portal. [Link]
-
Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-510. [Link]
-
Wikipedia (2024). Aldol reaction. [Link]
-
Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. MDPI. [Link]
-
Chemistry LibreTexts (2024). Intramolecular Aldol Reactions. [Link]
-
The Organic Chemistry Tutor (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
Chemistry Steps (2024). Intramolecular Aldol Reactions. [Link]
Sources
- 1. 2H-Pyran-2,4(3H)-dione | C5H4O3 | CID 10176117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 33532-46-6|Dihydro-2H-pyran-2,4(3H)-dione|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. research.rug.nl [research.rug.nl]
- 9. youtube.com [youtube.com]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of the Dihydro-2H-pyran-2,4(3H)-dione scaffold
An Application Guide to the Functionalization of the Dihydro-2H-pyran-2,4(3H)-dione Scaffold
Authored by: A Senior Application Scientist
Introduction: The Dihydro-2H-pyran-2,4(3H)-dione Scaffold - A Privileged Core in Modern Chemistry
The dihydro-2H-pyran-2,4(3H)-dione core, and its prominent tautomer, the 4-hydroxy-2-pyrone, represent a class of highly versatile heterocyclic scaffolds. This structural motif is a cornerstone in medicinal chemistry and organic synthesis, serving as a foundational building block for a diverse array of biologically active compounds.[1][2] Its prevalence in natural products and synthetic therapeutic agents, which exhibit activities ranging from antimicrobial and anti-inflammatory to anticancer, underscores its significance.[1][3]
A widely studied and commercially available archetype of this scaffold is Dehydroacetic Acid (DHA), 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.[4][5] The reactivity of DHA is emblematic of the entire class, characterized by multiple reactive centers that allow for precise and varied chemical modifications. This guide provides an in-depth exploration of the key functionalization strategies for this scaffold, offering detailed protocols and the underlying chemical rationale to empower researchers in drug discovery and synthetic chemistry.
The inherent reactivity of the scaffold is dictated by its unique electronic and structural features: an acidic enolic hydroxyl group, a nucleophilic active methylene carbon (C3), and electrophilic carbonyl carbons, all working in concert to provide a rich chemical landscape.
Caption: Tautomeric equilibrium of the core scaffold.
Part 1: Strategic Functionalization at the C3 Position
The carbon at the C3 position is flanked by two carbonyl groups, rendering its protons acidic and the carbon itself highly nucleophilic upon deprotonation. This "active methylene" character is the gateway to a multitude of carbon-carbon bond-forming reactions.
Knoevenagel Condensation: Forging Exocyclic Double Bonds
The Knoevenagel condensation is a cornerstone reaction for C3 functionalization, involving the reaction of the active methylene group with aldehydes or ketones, typically catalyzed by a weak base like piperidine or pyridine.[6][7] This reaction proceeds via a nucleophilic addition followed by dehydration, yielding an α,β-unsaturated product.[6] The resulting exocyclic double bond extends the conjugation of the system and provides a new site for further chemical elaboration.
Caption: Workflow of the Knoevenagel Condensation at C3.
Protocol 1: Synthesis of 3-(Arylmethylene)-dihydro-2H-pyran-2,4(3H)-diones
This protocol details a representative Knoevenagel condensation using Dehydroacetic Acid (DHA) and a substituted benzaldehyde.
-
Materials:
-
Dehydroacetic Acid (DHA) (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Dehydroacetic Acid (1.0 eq) and the aromatic aldehyde (1.1 eq) in absolute ethanol (approx. 10 mL per gram of DHA).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol or another suitable solvent.
-
-
Causality and Insights:
-
Catalyst Choice: Piperidine, a weak secondary amine, is an effective catalyst. It facilitates the deprotonation of the C3-methylene group to form the enolate nucleophile without causing self-condensation of the aldehyde.[6]
-
Solvent: Ethanol is a good solvent for the reactants and typically allows for easy isolation of the product upon cooling due to decreased solubility.
-
Validation: The formation of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). A successful reaction is indicated by the disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal in the ¹H NMR spectrum.
-
| Aldehyde | Base | Solvent | Yield (%) | Reference Example |
| Benzaldehyde | Piperidine | Ethanol | 85-95 | General procedure |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | >90 | [8] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 80-90 | General procedure |
C-Alkylation and C-Acylation
Direct alkylation and acylation at the C3 position require careful control of reaction conditions to favor C-functionalization over competing O-functionalization at the enolic oxygen. This is typically achieved by using a strong, non-nucleophilic base to generate the C3-carbanion, followed by the addition of an electrophile.
Protocol 2: C3-Alkylation
-
Materials:
-
Dihydro-2H-pyran-2,4(3H)-dione (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend NaH (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the pyran-dione (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation (hydrogen gas evolution will be observed).
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material (typically 4-12 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality and Insights:
-
Base and Solvent: A strong, non-nucleophilic base like NaH is crucial for irreversible deprotonation.[9] An aprotic solvent like THF is used to prevent protonation of the generated enolate.
-
Controlling Selectivity: The choice of counter-ion and solvent can influence the C/O alkylation ratio. In polar aprotic solvents like THF or DMF, the sodium enolate is more dissociated, favoring C-alkylation.
-
Part 2: Derivatization via Condensation Reactions
The 1,3-dicarbonyl-like system of the scaffold is an excellent synthon for constructing a variety of new heterocyclic rings through condensation reactions with binucleophilic reagents.[4][10]
Synthesis of Fused and Appended Heterocycles
Reacting the dihydro-2H-pyran-2,4(3H)-dione scaffold with reagents like hydrazines, hydroxylamine, or ureas leads to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. These reactions often involve an initial nucleophilic attack at one of the carbonyls, followed by an intramolecular condensation and dehydration.
Caption: Synthesis of pyranopyrazoles from Dehydroacetic Acid.
Protocol 3: Synthesis of a 3-(Pyran-3-yl)pyrazole Derivative
This protocol uses DHA and hydrazine hydrate to form a pyrazole ring appended to the pyran core.[10]
-
Materials:
-
Dehydroacetic Acid (DHA) (1.0 eq)
-
Hydrazine Hydrate (1.5 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
-
Procedure:
-
Dissolve Dehydroacetic Acid (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove acetic acid and excess hydrazine.
-
Dry the product. Recrystallization from ethanol can be performed for further purification.
-
-
Causality and Insights:
-
Mechanism: The more nucleophilic nitrogen of hydrazine attacks the acetyl carbonyl group at C3, and the other nitrogen attacks the C4-carbonyl (or its enol equivalent). Subsequent dehydration leads to the stable aromatic pyrazole ring.
-
Solvent/Catalyst: Acetic acid serves as both a solvent and an acid catalyst, facilitating the condensation and dehydration steps.
-
| Binucleophile | Resulting Heterocycle | Conditions | Reference Example |
| Hydrazine | Pyrazole | Acetic Acid, Reflux | [10] |
| Phenylhydrazine | N-Phenylpyrazole | Acetic Acid, Reflux | [4] |
| Hydroxylamine | Isoxazole | Ethanol, Base | General procedure |
| Urea/Thiourea | Pyrimidine/Thiopyrimidine | NaOEt, Ethanol | [11] |
Part 3: Ring Transformation and Rearrangement Reactions
Under certain conditions, the pyran-dione ring can be opened and recyclized to form different heterocyclic systems, most notably pyridinones.
Synthesis of Pyridinone Derivatives
The reaction of the scaffold with primary amines or ammonia can lead to the formation of pyridinone derivatives. This transformation is believed to occur via a Michael-type addition of the amine to the α,β-unsaturated lactone system, followed by ring opening of the pyran and subsequent recyclization with the loss of water.[4]
Protocol 4: Conversion to a Pyridinone Derivative
-
Materials:
-
Dehydroacetic Acid (DHA) (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.2 eq) or Ammonium Acetate
-
High-boiling solvent (e.g., Xylene or neat)
-
-
Procedure:
-
Combine Dehydroacetic Acid (1.0 eq) and the primary amine (1.2 eq) in a flask equipped with a Dean-Stark apparatus (if using a solvent like xylene) or simply a reflux condenser.
-
Heat the mixture to a high temperature (e.g., reflux in xylene, ~140 °C) for 6-12 hours.
-
Monitor the reaction by TLC. The formation of water will be observed in the Dean-Stark trap.
-
Cool the reaction mixture. If a solvent was used, remove it under reduced pressure.
-
The crude product can often be purified by trituration with a solvent like diethyl ether to remove nonpolar impurities, followed by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
-
Causality and Insights:
-
Driving Force: The reaction is driven by the formation of the stable, often aromatic, pyridinone ring system and the removal of water.
-
Scope: This reaction is quite general and works with a variety of primary amines, including alkyl and aryl amines, providing access to a wide range of N-substituted pyridinones.[12]
-
References
-
Al-Awadhi, H., El-Dusouqui, O., Ibrahim, Y., & Elnagdi, M. H. (2001). The reactivity of dehydroacetic acid in organic synthesis. Taylor & Francis Online. [Link]
-
Manarin, F., et al. (2017). DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. ResearchGate. [Link]
-
Ataman Kimya. DEHYDROACETIC ACID. atamankimya.com. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. organic-chemistry.org. [Link]
-
Sathyabama Institute of Science and Technology. one pot synthesis of 4-h pyrans via knoevenagel condensation reaction. Sathyabama. [Link]
-
Al-Mousawi, S. M., et al. (2012). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. IOSR Journal of Applied Chemistry. [Link]
-
Al-Adiwish, W. M., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Center for Biotechnology Information. [Link]
-
Eskandari, K., & Rafieian-Kopaei, M. (2016). SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). Chemistry of Heterocyclic Compounds. [Link]
-
Barakat, A., et al. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. National Center for Biotechnology Information. [Link]
-
Leonardi, J., & Glorius, F. (2019). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy Dihydro-2H-pyran-2,4(3H)-dione (EVT-1197295) | 33532-46-6 [evitachem.com]
- 3. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 9. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atamankimya.com [atamankimya.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dihydro-2H-pyran-2,4(3H)-dione
Welcome to the technical support center for the synthesis of Dihydro-2H-pyran-2,4(3H)-dione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance yield and purity in your experiments.
Introduction
Dihydro-2H-pyran-2,4(3H)-dione is a valuable heterocyclic compound and a key building block in the synthesis of various biologically active molecules. Its synthesis, while achievable through several routes, can present challenges that affect both yield and purity. This guide provides a comprehensive overview of a common synthetic pathway, focusing on practical solutions to frequently encountered issues.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of Dihydro-2H-pyran-2,4(3H)-dione, with a focus on a common route involving the cyclization of a malonic acid derivative.
Issue 1: Low Yield in the Initial Condensation Step
Q: I am attempting to synthesize a precursor to Dihydro-2H-pyran-2,4(3H)-dione via a Knoevenagel or similar condensation and am observing low yields. What are the likely causes and how can I improve this?
A: Low yields in the initial condensation, for instance, between a ketone (like acetone) and malonic acid to form an intermediate like Meldrum's acid, are often due to several factors.[1][2][3]
-
Inadequate Water Removal: The condensation reaction produces water, which can shift the equilibrium back towards the starting materials.
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure your solvent (e.g., toluene) is anhydrous.
-
-
Suboptimal Catalyst or Reaction Conditions: The choice and amount of catalyst are critical.
-
Solution: For the synthesis of Meldrum's acid, a common precursor, a combination of acetic anhydride and sulfuric acid is often used.[3] Ensure the catalytic amount of sulfuric acid is appropriate and that the reaction temperature is maintained, typically with gentle heating.
-
-
Purity of Starting Materials: Impurities in malonic acid or the ketone can lead to side reactions.
-
Solution: Use high-purity, anhydrous starting materials. Malonic acid should be a dry, crystalline solid.
-
Experimental Protocol: Optimized Synthesis of Meldrum's Acid
-
To a stirred solution of malonic acid (1 equivalent) in acetic anhydride (2-3 equivalents), add concentrated sulfuric acid (catalytic amount, ~0.1 equivalents) dropwise at 0 °C.
-
Add acetone (1.1 equivalents) dropwise, maintaining the temperature below 20 °C.
-
Allow the mixture to stir at room temperature for 3-4 hours, during which the product should precipitate.
-
Cool the mixture in an ice bath and collect the crystalline product by filtration.
-
Wash the crystals with cold water and a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum.
Issue 2: Uncontrolled Decarboxylation and Side Product Formation
Q: During the final cyclization/hydrolysis step to form the Dihydro-2H-pyran-2,4(3H)-dione, I am getting a mixture of products, and I suspect premature decarboxylation. How can I control this?
A: The target molecule contains a β-keto-lactone system, which is susceptible to decarboxylation under harsh conditions (e.g., high heat, strong acid or base).[4][5]
-
Mechanism of Decarboxylation: The reaction proceeds through a cyclic transition state, which is favored by heat.[4]
-
Controlling the Reaction:
-
Temperature: Maintain the lowest possible temperature that allows for the desired reaction to proceed. Monitor the reaction closely by TLC or LC-MS.
-
pH Control: If the reaction is acid-catalyzed, use the mildest acid that is effective. If base-catalyzed, avoid strong, non-nucleophilic bases that can promote elimination and other side reactions.
-
Work-up Conditions: During the work-up, avoid prolonged exposure to acidic or basic conditions. Neutralize the reaction mixture as soon as the reaction is complete.
-
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for Dihydro-2H-pyran-2,4(3H)-dione synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Dihydro-2H-pyran-2,4(3H)-dione?
A1: One of the most direct methods involves the acylation of Meldrum's acid followed by hydrolysis and cyclization. Another established route is a multi-step synthesis starting from α-ketoglutaric acid, which involves ketalization, reduction, cyclization, and finally hydrolysis to yield a related compound, dihydro-2H-pyran-3(4H)-one.[6][7][8] While not the exact target, the principles of controlling side reactions are similar.
Q2: How critical is the purity of the starting materials?
A2: Extremely critical. Impurities can act as catalyst poisons, participate in side reactions, or complicate purification of the final product. For instance, water in the starting materials can prevent condensation reactions from going to completion.
Q3: Can I use a different ketone instead of acetone in the synthesis of a Meldrum's acid analog?
A3: Yes, other ketones can be used, which will result in different substituents at the 2-position of the resulting 1,3-dioxane-4,6-dione. However, the reactivity of the ketone can influence the reaction conditions required. Sterically hindered ketones may react more slowly.
Q4: What are the best practices for purifying the final product?
A4: Dihydro-2H-pyran-2,4(3H)-dione is a polar molecule.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Acetic anhydride and sulfuric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many of the solvents used are flammable. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Data Summary
| Step | Key Parameters | Typical Yield | Common Issues |
| Condensation | Anhydrous conditions, catalyst choice | 60-80% | Incomplete reaction, side product formation |
| Cyclization/Hydrolysis | Temperature control, pH | 50-70% | Decarboxylation, ring-opening |
| Purification | Recrystallization or chromatography | >95% purity | Co-elution of impurities |
Reaction Workflow Diagram
Sources
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. Meldrum's acid [chem-is-you.blogspot.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dihydro-2H-pyran-2,4(3H)-dione Derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of Dihydro-2H-pyran-2,4(3H)-dione derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical scaffold. Dihydro-2H-pyran-2,4(3H)-dione and its derivatives, such as the widely recognized dehydroacetic acid (DHA), are pivotal building blocks in organic synthesis. Their utility spans from the creation of complex heterocyclic systems to the development of novel therapeutic agents.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It addresses common challenges and side reactions encountered during synthesis, offering explanations grounded in chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during the synthesis of Dihydro-2H-pyran-2,4(3H)-dione derivatives. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to troubleshoot the problem.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize a Dihydro-2H-pyran-2,4(3H)-dione derivative, but my yields are consistently low, or the reaction is failing altogether. What are the likely causes, and how can I optimize my reaction?
Answer:
Low yields in the synthesis of pyran-2,4-dione derivatives can stem from several factors, ranging from suboptimal reaction conditions to the inherent instability of intermediates. The primary synthetic routes, such as the base-catalyzed dimerization of diketene or the condensation of acetoacetic acid derivatives, are sensitive to a variety of parameters.[1][2]
Causality and Troubleshooting Steps:
-
Suboptimal Reaction Conditions:
-
Temperature: The formation of the pyran-2,4-dione ring is often temperature-sensitive. For instance, the synthesis of dehydroacetic acid from acetic anhydride is typically conducted at elevated temperatures (120–150°C) to facilitate cyclization.[1] Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to decomposition of starting materials and products.
-
Solvent Choice: The polarity of the solvent can significantly influence reaction rates and the stability of intermediates. For some multi-component reactions leading to pyran derivatives, solvent-free conditions have been shown to dramatically improve yields.
-
Catalyst Selection and Concentration: The choice and amount of catalyst are critical. Both acid and base catalysts are employed, and their strength can dictate the reaction pathway. For example, in base-catalyzed reactions, a weak base is often preferred to prevent self-condensation of starting materials like aldehydes or ketones.[3] An insufficient amount of catalyst may lead to an incomplete reaction, while an excess can promote side reactions.
-
-
Purity of Starting Materials:
-
The purity of reagents, particularly diketene and acetoacetic esters, is paramount. Diketene is highly reactive and can polymerize or decompose if not handled correctly.[4] Acetoacetic esters can undergo self-condensation, although this is generally less of an issue due to the acidity of the α-proton, which favors the enolate form.
-
-
Reaction Monitoring and Quenching:
-
It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quenching the reaction at the optimal time is essential to prevent the formation of byproducts or decomposition of the desired product.
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture contains a significant amount of side products, complicating purification and reducing the yield of my target Dihydro-2H-pyran-2,4(3H)-dione derivative. What are these common byproducts, and how can I minimize their formation?
Answer:
The formation of side products is a frequent challenge in pyran-2,4-dione synthesis. The reaction mechanisms often involve a series of equilibria, including Knoevenagel condensation, Michael addition, and cyclization, each of which can be a source of unwanted byproducts.[3][5]
Common Side Products and Mitigation Strategies:
-
Self-Condensation Products: In syntheses involving acetoacetic esters or similar active methylene compounds, self-condensation can occur, where two molecules of the starting material react with each other.[6]
-
Mitigation: Using a milder base and controlling the stoichiometry of the reactants can minimize self-condensation. The inherent acidity of 1,3-dicarbonyl compounds means they predominantly exist as the enolate in solution, which reduces the concentration of the electrophilic form available for self-condensation.
-
-
Open-Chain Intermediates: The cyclization step to form the pyran ring is reversible. Under certain conditions, the equilibrium may favor the open-chain dienone intermediate.
-
Mitigation: Optimizing the reaction temperature and solvent can shift the equilibrium towards the cyclic product. In some cases, the introduction of steric bulk on the substituents can favor the cyclic form.
-
-
Polymerization of Diketene: When using diketene as a starting material, its high reactivity can lead to polymerization, forming dehydroacetic acid and other polymeric byproducts.[4]
-
Mitigation: Careful control of reaction temperature and the rate of addition of diketene is crucial. Using an appropriate catalyst can help steer the reaction towards the desired product.
-
-
Triacetic Acid Lactone (TAL): In the synthesis of dehydroacetic acid, TAL can be a significant byproduct. TAL itself is a pyrone derivative and can be formed through the ring-opening and subsequent re-cyclization of dehydroacetic acid under certain conditions.[6][7]
-
Mitigation: Precise control over reaction time and temperature is necessary. Purification methods such as recrystallization can be employed to separate the desired product from TAL.
-
-
Hydrolysis and Ring-Opening Products: The lactone functionality in the pyran-2,4-dione ring is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of a ring-opened carboxylic acid.[8]
-
Mitigation: Maintaining anhydrous conditions during the reaction and workup is critical. If aqueous workup is necessary, it should be performed at a neutral or slightly acidic pH and at low temperatures to minimize hydrolysis.
-
-
Decarboxylation Products: Some pyran-2,4-dione derivatives, particularly those with a carboxylic acid substituent, can undergo decarboxylation upon heating.[9]
-
Mitigation: Avoid excessive heating during the reaction and purification steps. If decarboxylation is a desired subsequent step, the reaction can be heated after the initial cyclization is complete.
-
Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of Dehydroacetic Acid from Ethyl Acetoacetate
This protocol is adapted from established literature procedures and provides a general guideline.[10] Optimization may be required based on specific laboratory conditions and desired scale.
Materials:
-
Ethyl acetoacetate (freshly distilled)
-
Sodium bicarbonate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 100 g of freshly distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate.
-
Heat the mixture to reflux. The temperature of the liquid should be monitored and maintained around 200-210°C.
-
Continue heating for 7-8 hours. During this time, ethanol will distill off.
-
After the reaction is complete (as monitored by TLC or GC), allow the mixture to cool slightly.
-
The crude dehydroacetic acid is then purified by vacuum distillation. Collect the fraction boiling at 128-140°C at 12 mm Hg.
-
The resulting solid can be further purified by recrystallization from ethanol.
| Parameter | Recommended Value | Potential Issue if Deviated |
| Temperature | 200-210°C | Lower temperatures lead to incomplete reaction; higher temperatures can cause decomposition. |
| Catalyst | Sodium Bicarbonate | Stronger bases may promote unwanted side reactions. |
| Reaction Time | 7-8 hours | Shorter times may result in low conversion; longer times can lead to byproduct formation. |
Identifying Byproducts through Spectroscopy
The identification of side products is crucial for troubleshooting and optimizing your synthesis. NMR and Mass Spectrometry are powerful tools for this purpose.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key Mass Spec (m/z) |
| Dihydro-2H-pyran-3(4H)-one | 3.94 (s, 2H), 3.77 (t, 2H), 2.45 (t, 2H), 2.02 (quint, 2H)[11] | 207.5 (C=O), 74.5, 65.9, 37.4, 24.8[11] | 100 [M]⁺, 71 [M-CHO]⁺[11] |
| Dehydroacetic Acid | 2.62 (s, 3H), 2.29 (s, 3H), 5.95 (s, 1H), 17.5 (s, 1H, OH) | 203.9, 180.8, 167.9, 162.7, 101.4, 98.7, 29.8, 20.4 | 168 [M]⁺ |
| Triacetic Acid Lactone | 2.25 (s, 3H), 5.55 (d, 1H), 6.15 (d, 1H), ~11 (br s, 1H, OH)[6] | 170.1, 163.8, 162.9, 99.2, 91.5, 19.8 | 126 [M]⁺ |
Note: NMR and MS data for dehydroacetic acid and triacetic acid lactone are based on typical values and may vary slightly depending on the specific derivative and experimental conditions.
Visualizing Reaction Pathways
Understanding the reaction mechanism is key to controlling the outcome. The following diagrams illustrate the key steps and potential pitfalls in the synthesis of Dihydro-2H-pyran-2,4(3H)-dione derivatives.
Figure 1: General reaction pathway for the synthesis of Dihydro-2H-pyran-2,4(3H)-dione derivatives and common side reactions.
Figure 2: A troubleshooting flowchart for addressing common issues in the synthesis of Dihydro-2H-pyran-2,4(3H)-dione derivatives.
Conclusion
The synthesis of Dihydro-2H-pyran-2,4(3H)-dione derivatives is a powerful tool in the arsenal of the synthetic chemist. However, success hinges on a thorough understanding of the reaction mechanism and the potential for side reactions. By carefully controlling reaction parameters, ensuring the purity of starting materials, and diligently monitoring the reaction progress, researchers can significantly improve yields and minimize the formation of unwanted byproducts. This guide serves as a starting point for troubleshooting and optimizing your synthetic endeavors. For further assistance, consulting the primary literature for specific derivatives is always recommended.
References
- Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst.
- dehydroacetic acid. Organic Syntheses Procedure.
- DEHYDROACETIC ACID. SpecialChem.
- DEHYDROACETIC ACID.
- Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide. Benchchem.
- Triacetic acid lactone. Wikipedia.
- Dehydroacetic acid. Wikipedia.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- Triacetic acid lactone as a bioprivileged molecule in organic synthesis.
- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable C
- Synthesis of Pyran Deriv
- The Acetoacetic Ester Condensation and Certain Rel
- Bio-based triacetic acid lactone in the synthesis of azaheterocycles via a ring-opening transformation.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Rice Office of Research.
- 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-. NIST WebBook.
- 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum. ChemicalBook.
- 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.
- The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
- Synthesis and Polymerization in Unsaturated Co -Diketonates.
- Triacetic Acid Lactone as a Common Intermediate for the Synthesis of 4-Hydroxy-2-pyridones and 4-Amino-2-pyrones.
- Decarboxyl
- Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acids. Sci-Hub.
- Decarboxyl
- Acetoacetic ester synthesis. Wikipedia.
- Organocatalyzed Approach to the Synthesis of γ‐Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions.
- Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one.
- Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journals.
- Bio-based triacetic acid lactone in the synthesis of azaheterocycles via a ring-opening transformation. New Journal of Chemistry (RSC Publishing).
- Organocatalyzed Approach to the Synthesis of γ‐Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions.
- Ch21: Acetoacetic esters. University of Calgary.
- Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. PMC - NIH.
- Show how an acetoacetic ester synthesis might be used to form a δ.... Pearson.
- Hydrolysis of dihydrouridine and rel
- Importance of Hybrid Catalysts toward the Synthesis of 5 H -Pyrano[2,3- d ]pyrimidine-2-ones/2,4-diones (Thiones).
- 2H-Pyran, 3,4-dihydro-. NIST WebBook.
- Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation.
- Acetoacetic Ester Synthesis. Chemistry LibreTexts.
- Recent Advances in the Synthesis of 2H-Pyrans. MDPI.
- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.
- Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. PMC - NIH.
- Synthesis of Diketohexenoic Acid Derivatives by Alkenylation of Indoles and Pyrroles with 4-Pyrones.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 5. Sci-Hub. Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acids / Journal of the Chemical Society, Perkin Transactions 2, 1978 [sci-hub.se]
- 6. Triacetic acid lactone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Dihydro-2H-pyran-2,4(3H)-dione and its Derivatives
Welcome to the technical support center for the purification of Dihydro-2H-pyran-2,4(3H)-dione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the purification of these molecules. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and purity of your products.
Introduction: The Challenge of Purifying Dihydro-2H-pyran-2,4(3H)-dione
Dihydro-2H-pyran-2,4(3H)-dione and its analogues are valuable synthetic intermediates, serving as precursors to a wide range of biologically active molecules.[1] However, their purification presents unique challenges due to the presence of a reactive β-keto lactone moiety. This functional group is susceptible to hydrolysis and subsequent decarboxylation, particularly under non-neutral pH conditions or at elevated temperatures.[2] Consequently, purification strategies must be carefully designed to minimize degradation and remove common impurities, such as unreacted starting materials, catalysts, and side-products from the synthesis.
This guide will provide a structured approach to troubleshooting common purification issues, offering solutions based on an understanding of the underlying chemical principles.
Troubleshooting Guide: A Symptom-Based Approach
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the purification of Dihydro-2H-pyran-2,4(3H)-dione products.
Issue 1: Low Yield or Product Degradation During Column Chromatography
Question: I am losing a significant amount of my Dihydro-2H-pyran-2,4(3H)-dione product during silica gel column chromatography. My fractions show new, more polar spots on TLC, and the overall recovery is low. What is happening and how can I prevent it?
Answer: This is a classic problem when purifying acid-sensitive compounds like β-keto lactones on standard silica gel. The acidic nature of silica gel can catalyze the hydrolysis of the lactone ring, leading to the formation of the corresponding open-chain β-keto acid. This intermediate is often unstable and can undergo decarboxylation.
Causality and Solution:
-
Mechanism of Degradation: The acidic surface of silica gel can protonate the ester oxygen of the lactone, making it more susceptible to nucleophilic attack by trace amounts of water present in the eluent or on the silica itself. This leads to ring-opening. The resulting β-keto acid can then readily lose carbon dioxide.[2]
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent), followed by flushing with the mobile phase until the eluent is neutral. This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Optimize Your Solvent System: A less polar solvent system that still provides good separation can reduce the contact time of your compound with the stationary phase.
-
Work Quickly and at Low Temperature: If possible, perform the chromatography in a cold room to minimize thermal degradation.
-
Issue 2: Co-elution of the Product with a Non-polar Impurity
Question: My Dihydro-2H-pyran-2,4(3H)-dione product is co-eluting with a non-polar impurity during column chromatography. How can I improve the separation?
Answer: Co-elution with non-polar impurities, often unreacted starting materials or byproducts, is a common challenge. Improving separation requires optimizing the chromatography conditions to exploit subtle differences in the polarity and structure of the compounds.
Causality and Solution:
-
Insufficient Resolution: The chosen mobile phase may not be providing adequate differentiation between your product and the impurity.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems. A good starting point for pyran derivatives is a mixture of hexanes and ethyl acetate. If this fails, try replacing ethyl acetate with acetone or dichloromethane to alter the selectivity.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting compounds.
-
Alternative Chromatography Techniques: Consider using reverse-phase HPLC for a different separation mechanism. A C18 column with a mobile phase of acetonitrile and water is a common choice for compounds of moderate polarity.[3]
-
Issue 3: Difficulty in Achieving Crystallization or Oiling Out During Recrystallization
Question: I am trying to recrystallize my Dihydro-2H-pyran-2,4(3H)-dione, but it either remains in solution even at low temperatures, or it "oils out" as a liquid instead of forming crystals. What should I do?
Answer: Recrystallization is a powerful purification technique, but finding the right conditions can be challenging. "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated too quickly.
Causality and Solution:
-
Solvent Choice and Saturation: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures and well at high temperatures.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. For Dihydro-2H-pyran-2,4(3H)-dione, consider solvents like ethanol, ethyl acetate/hexanes, or dichloromethane/pentane.[4][5]
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling often leads to the formation of small, impure crystals or oiling out.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Dihydro-2H-pyran-2,4(3H)-dione product?
A1: The impurities will largely depend on the synthetic route. If synthesized from glutaric acid and a dehydrating agent like acetic anhydride, you might find residual glutaric acid, mixed anhydrides, or polymeric byproducts.[6] If prepared through other cyclization routes, unreacted starting materials and catalysts are common culprits.
Q2: How can I best monitor the purity of my Dihydro-2H-pyran-2,4(3H)-dione during and after purification?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent tool for rapid, real-time monitoring of reaction progress and chromatographic separations.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can resolve closely related impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, even at low levels.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.[7]
Q3: What are the ideal storage conditions for purified Dihydro-2H-pyran-2,4(3H)-dione?
A3: Due to its susceptibility to hydrolysis, Dihydro-2H-pyran-2,4(3H)-dione should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Avoid exposure to moisture and acidic or basic environments.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of Dihydro-2H-pyran-2,4(3H)-dione
-
Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude Dihydro-2H-pyran-2,4(3H)-dione in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization of Dihydro-2H-pyran-2,4(3H)-dione
-
Dissolution: In an Erlenmeyer flask, add a small amount of the chosen recrystallization solvent to the crude product. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
| Purification Technique | Common Impurities Removed | Advantages | Disadvantages |
| Column Chromatography | Unreacted starting materials, non-polar byproducts, polar byproducts | High resolution, applicable to a wide range of compounds | Can be time-consuming, potential for product degradation on acidic stationary phases |
| Recrystallization | Insoluble impurities, impurities with different solubility profiles | Can provide very high purity, scalable | Finding a suitable solvent can be challenging, potential for low recovery |
| Distillation | Non-volatile impurities, solvents | Effective for thermally stable, liquid products | Not suitable for thermally labile compounds, may not separate compounds with close boiling points |
Visualizations
Purification Workflow```dot
Caption: Decision tree for troubleshooting low recovery in column chromatography.
References
- Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. doi:10.15227/orgsyn.056.0049
- Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). A practical synthetic procedure for the synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC, 2012(8), 226-230.
- Melvin, L. S., et al. (2008). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 18(5), 1599-1603.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2017). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Future Medicinal Chemistry, 9(16), 1935-1954.
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- Gonzalez-Bacerio, J., et al. (2024).
-
Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). ResearchGate. Retrieved from [Link]
- Singh, R., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Symmetry, 13(9), 1619.
- Smith, A. M., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Organic Chemistry, 86(5), 4043-4054.
- Frey, H. M., & Lodge, S. P. (1985). Thermal decomposition of 3,6-dihydro-2H-pyran. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 81(8), 1059-1064.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
- Pillow, T. H., et al. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins.
Sources
Technical Support Center: Optimizing Cycloadditions of Dihydro-2H-pyran-2,4(3H)-dione
Welcome to the technical support center for optimizing cycloaddition reactions involving Dihydro-2H-pyran-2,4(3H)-dione. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic strategies. Here, we address common challenges and provide in-depth troubleshooting advice to help you achieve optimal reaction outcomes, focusing on yield, selectivity, and purity.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the subsequent sections.
Q1: My cycloaddition reaction is showing low or no conversion. What are the first things I should check? A: Start by verifying the purity and stability of your Dihydro-2H-pyran-2,4(3H)-dione starting material, as it can be susceptible to hydrolysis or decomposition, especially under acidic or harsh thermal conditions.[1] Ensure all reagents and solvents are pure and anhydrous.[2] Next, evaluate your reaction temperature; some cycloadditions require thermal energy to overcome the activation barrier, but excessive heat can cause decomposition.[3][4]
Q2: I'm observing a mixture of stereoisomers (endo/exo) or regioisomers. How can I improve the selectivity? A: Stereoselectivity in Diels-Alder reactions is often influenced by kinetic control and secondary orbital interactions, which typically favor the endo product.[5][6] Running the reaction at lower temperatures can enhance this preference.[3] The choice of Lewis acid catalyst is also critical, as it can pre-organize the transition state to favor one isomer.[7] Regioselectivity is governed by the electronic properties of the diene and dienophile; modifying substituents or using a suitable catalyst can direct the addition.[3]
Q3: The starting Dihydro-2H-pyran-2,4(3H)-dione appears to be degrading during the reaction. Why is this happening and how can I prevent it? A: Dihydro-2H-pyran-2,4(3H)-dione contains ester and ketone functionalities within a cyclic ether structure, making it susceptible to degradation. Acid-catalyzed hydrolysis can lead to ring-opening.[1] If your reaction conditions are acidic, consider using a non-nucleophilic base to neutralize trace acids or choosing a different catalyst system.[8] Thermal decomposition is also a possibility at elevated temperatures.[4][9] Running the reaction at the lowest effective temperature is advisable.
Q4: My crude product is a complex mixture, and purification is difficult. What are common side reactions? A: Besides the desired cycloaddition, potential side reactions include polymerization of the diene or dienophile, retro-Diels-Alder reaction of the product (especially if heated), and catalyst-mediated decomposition.[3] If the Dihydro-2H-pyran-2,4(3H)-dione acts as a heterodienophile, dimerization or reaction with itself could be a possibility under certain conditions. Careful monitoring by TLC or LC-MS can help identify the optimal reaction time to minimize byproduct formation.[10]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the cycloaddition.
Problem 1: Low or No Product Yield
Low conversion is one of the most frequent challenges. The cause can often be traced back to reagents, reaction conditions, or the catalyst system.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in Dihydro-2H-pyran-2,4(3H)-dione reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Dihydro-2H-pyran-2,4(3H)-dione and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of your reactions and minimize byproduct formation. My insights are drawn from extensive experience in synthetic organic chemistry and a deep understanding of the mechanistic pathways that govern these reactions.
Introduction: The Challenge of Selectivity
Dihydro-2H-pyran-2,4(3H)-dione is a valuable synthetic intermediate, serving as a precursor to a wide array of biologically active molecules.[1] However, its reactivity profile, characterized by multiple electrophilic centers, presents a significant challenge in controlling reaction outcomes.[2] Byproduct formation is a common hurdle that can diminish yields, complicate purification, and ultimately impede research progress. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during reactions with Dihydro-2H-pyran-2,4(3H)-dione.
Q1: My reaction is showing a significant amount of a linear, acyclic byproduct. What is happening and how can I prevent it?
A1: The most likely cause is acid-catalyzed hydrolysis of the pyran ring. The ether linkage in the dihydropyranone structure is susceptible to cleavage under acidic conditions, leading to the formation of ring-opened products such as 5-hydroxy-3-oxopentanal or related species.[3] This process is often accelerated by elevated temperatures.[3]
-
Preventative Measures:
-
pH Control: Carefully monitor and control the pH of your reaction mixture. If acidic conditions are necessary, consider using a milder acid or a buffered system (e.g., acetate buffer at pH 4-5) to minimize degradation.[3]
-
Temperature Management: Conduct the reaction at the lowest effective temperature to slow the rate of hydrolysis.[3]
-
Anhydrous Conditions: Ensure your solvents and reagents are scrupulously dry, as water is a key participant in the hydrolysis reaction.
-
Q2: I am observing the loss of CO2 from my starting material or product. What causes this decarboxylation?
A2: Decarboxylation can occur, particularly when the pyran-2-one ring is subjected to certain nucleophiles, such as hydrazines, or under thermal stress.[2] The reaction mechanism often involves nucleophilic attack followed by a rearrangement that facilitates the elimination of carbon dioxide.
-
Preventative Measures:
-
Nucleophile Choice: If possible, select a less reactive nucleophile or modify the reaction conditions to favor the desired transformation over decarboxylation.
-
Temperature Control: Avoid excessive heating during the reaction and work-up.
-
Q3: My reaction with a nucleophile is yielding a complex mixture of products, none of which seem to be the expected substituted dihydropyranone. Why is this happening?
A3: Dihydro-2H-pyran-2,4(3H)-dione has at least three electrophilic centers (C2, C4, and C6) that are susceptible to nucleophilic attack.[2] This can lead to a variety of ring-opening and rearrangement reactions, resulting in the formation of new heterocyclic or carbocyclic systems instead of the desired product.[2]
-
Preventative Measures:
-
Strategic Use of Protecting Groups: Consider protecting one of the carbonyl groups to direct the nucleophilic attack to the desired position.
-
Catalyst Selection: In catalyzed reactions, the choice of catalyst can significantly influence the regioselectivity of the nucleophilic addition.
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time can help favor the desired reaction pathway.
-
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific byproduct formation challenges.
Guide 1: Minimizing Ring-Opening Byproducts in Acid-Catalyzed Reactions
Problem: Formation of 5-hydroxy-3-oxopentanal and related acyclic impurities.
Root Cause Analysis: The ether oxygen of the pyran ring is protonated under acidic conditions, making the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to the cleavage of the C-O bond and ring opening.[3]
Workflow for Problem Resolution:
Caption: Competing pathways in NHC-catalyzed reactions.
Detailed Protocol for Mitigation:
-
Step 1: Catalyst and Additive Screening
-
Catalyst Choice: The structure of the NHC catalyst can significantly influence the reaction outcome. Experiment with different NHC precursors to find one that favors the desired [4+2] cycloaddition.
-
Additive Intervention: In some cases, the addition of a co-catalyst or an additive can suppress the formation of the competing γ-lactone. For example, the use of PPh3 has been shown to be essential in certain Ag-NHC catalyzed reactions to prevent γ-lactone formation. [4]
-
-
Step 2: Solvent and Base Optimization
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states. Screen a range of solvents (e.g., THF, toluene, CH2Cl2, 1,4-dioxane) to identify the optimal medium for the desired transformation. [4] * Base Selection: The choice of base can also be critical. Evaluate a panel of organic and inorganic bases (e.g., NEt3, DABCO, K2CO3, tBuOK) to find the one that provides the best selectivity. [4]
-
-
Step 3: Temperature Profiling
-
Conduct the reaction at various temperatures (e.g., from -5 °C to 45 °C) to determine the effect on the product distribution. [4]Lower temperatures often favor the kinetically controlled product, which may be the desired δ-lactone.
-
Summary of Key Parameters for Byproduct Prevention
| Parameter | Key Consideration | Rationale |
| pH | Avoid strongly acidic conditions. | Prevents acid-catalyzed ring-opening. [3] |
| Temperature | Use the lowest effective temperature. | Reduces the rate of degradation and side reactions. [3] |
| Water Content | Maintain anhydrous conditions. | Water is a reactant in hydrolytic side reactions. |
| Catalyst | Screen different catalysts and additives. | Can significantly influence selectivity and suppress competing pathways. [4] |
| Solvent | Optimize solvent polarity. | Affects reaction rates and intermediate stability. [4] |
| Reaction Time | Monitor progress to find the optimal duration. | Prevents product degradation over extended reaction times. [3] |
By carefully considering these parameters and applying the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your reactions involving Dihydro-2H-pyran-2,4(3H)-dione, leading to higher yields, cleaner reaction profiles, and more efficient progress in your research and development endeavors.
References
- BenchChem. (n.d.). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
- MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.
- Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.
- HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents.
- ResearchGate. (2012, June). Synthesis of dihydro-2H-pyran-3(4H)-one.
- National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist.
- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).
- ResearchGate. (2012, June). Synthesis of dihydro-2H-pyran-3(4H)-one.
- National Center for Biotechnology Information. (n.d.). 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-.
- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).
- Semantic Scholar. (2012, August 13). Synthesis of dihydro-2H-pyran-3(4H)-one.
- BenchChem. (n.d.). Dihydro-2H-pyran-2,4(3H)-dione.
- National Center for Biotechnology Information. (n.d.). 2H-Pyran-2,4(3H)-dione.
- ResearchGate. (2022, December 17). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
- Beilstein Journals. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
- ResearchGate. (n.d.). Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1)..
- National Institute of Standards and Technology. (n.d.). 2H-Pyran-2,6(3H)-dione, dihydro-.
- Organic Chemistry Portal. (n.d.). 3,4-Dihydropyran-2-one synthesis.
- The University of Liverpool Repository. (n.d.). Enantioselective Diels-Alder reactions of 2H-pyrans.
- Beilstein-Institut. (2016, September 27). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano.
- ResearchGate. (2019, January 22). Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles.
Sources
Technical Support Center: Scale-Up Synthesis of Dihydro-2H-pyran-2,4(3H)-dione
Introduction
Welcome to the technical support center for the synthesis of Dihydro-2H-pyran-2,4(3H)-dione (CAS 33532-46-6). This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Dihydro-2H-pyran-2,4(3H)-dione is a valuable precursor for various biologically active heterocycles and functionalized enones.[1] However, its synthesis, often involving the cyclization of malonic acid derivatives with acetylating agents, presents several scale-up challenges. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower on a larger scale, and I'm observing the formation of a viscous, tar-like byproduct. What's happening and how can I fix it?
Answer:
This is a classic scale-up issue rooted in heat and mass transfer limitations. The primary cause is likely the uncontrolled self-condensation or polymerization of the acetylating agent, typically acetic anhydride or the highly reactive diketene.
Causality Explained: The reaction to form the pyran-dione ring is exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. On a larger scale, this ratio decreases dramatically, leading to localized "hot spots" where the temperature can spike well above your setpoint. Acetic anhydride and especially diketene will readily polymerize at elevated temperatures, leading to the intractable material you are observing. A common synthetic route to the related compound, dehydroacetic acid, involves the base-catalyzed dimerization of diketene, highlighting its reactivity.[2] A patent for a related synthesis specifically notes the need to inhibit the formation of high polymers.[3]
Troubleshooting Protocol:
-
Control Reagent Addition: Switch from a batch addition to a semi-batch process. Add the more reactive species (e.g., acetic anhydride) slowly and sub-surface to the reaction mixture over several hours. This maintains a low instantaneous concentration of the reactive species and allows the cooling system to keep up.
-
Improve Heat Transfer:
-
Ensure your reactor has adequate cooling capacity and agitation. The agitator should create a vortex that ensures rapid mixing and prevents localized heating at the addition point.
-
Consider using a reaction solvent with a good heat capacity that can act as a heat sink.
-
-
Optimize Temperature: Re-evaluate the reaction temperature. While higher temperatures increase the rate of the desired reaction, they exponentially increase the rate of side reactions. You may need to run the reaction at a lower temperature for a longer period.
-
Catalyst Choice: If using a catalyst, ensure it is selective for the cyclization reaction over polymerization. Organic bases like pyridine or DABCO are often used to catalyze such transformations.[2]
The following workflow provides a decision-making process for addressing low yields and byproduct formation.
Caption: Troubleshooting workflow for low yield and polymerization.
Question 2: My primary impurity appears to be from decarboxylation. How can I minimize this side reaction?
Answer:
Decarboxylation is a common fate for β-dicarbonyl or β-keto acid systems, which are key intermediates in this synthesis. The likely precursor to your product is a mixed anhydride of malonic acid and acetic acid, which can cyclize or decarboxylate. Minimizing thermal stress is paramount.
Causality Explained: The reaction mechanism involves the formation of an acylated malonic acid intermediate. This species contains a carboxylic acid group beta (β) to a carbonyl group, a classic structural motif for thermal instability. Upon heating, this intermediate can readily lose CO₂, especially in the presence of trace acid or base, to form acetoacetic acid or its derivatives, which are not on the desired reaction pathway.
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. Profile the reaction to find the minimum temperature at which the cyclization proceeds at an acceptable rate. A difference of 10-20 °C can have a profound impact on the rate of decarboxylation versus the desired cyclization.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress using an appropriate technique (e.g., in-process HPLC, GC, or IR) and proceed with workup as soon as the starting material is consumed.
-
pH Control: Avoid pH extremes during the reaction. If possible, run the reaction under neutral or mildly basic conditions (e.g., using pyridine as both a catalyst and acid scavenger) to stabilize the carboxylic acid intermediate.
Question 3: During workup and isolation, my product seems to decompose or hydrolyze. What is the best practice for purification?
Answer:
Dihydro-2H-pyran-2,4(3H)-dione contains both a lactone (a cyclic ester) and a β-dicarbonyl moiety, both of which are susceptible to hydrolysis under acidic or basic conditions. The purification strategy must be designed to avoid these conditions, especially at elevated temperatures.
Causality Explained: The electrophilic carbonyl carbons of the lactone and the dione are targets for nucleophilic attack by water or hydroxide ions. This leads to ring-opening, forming 4-hydroxy-3-oxopentanoic acid, which can further degrade. This is analogous to the acid-catalyzed hydrolysis observed in similar pyran structures.[4]
Recommended Purification Protocol:
-
Quench and Workup:
-
Cool the reaction mixture to room temperature or below.
-
If a catalyst like pyridine was used, it can often be removed by washing with a dilute, cold acid solution (e.g., 1M HCl). Crucially, this must be done quickly and at low temperatures (0-5 °C) to minimize hydrolysis of the product.
-
Follow immediately with washes of cold, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
-
Solvent Removal: Concentrate the organic phase under reduced pressure, ensuring the bath temperature does not exceed 40-50 °C.
-
Purification Method Selection:
-
Crystallization: This is the preferred method for scale-up. Screen various solvents (e.g., ethanol, ethyl acetate/heptane mixtures, isopropanol) to find a system that gives good recovery and purity. Crude product can often be purified by recrystallization from ethanol or water, similar to dehydroacetic acid.[5]
-
Distillation: This is generally not recommended due to the thermal lability of the product. If absolutely necessary, use a high-vacuum, short-path distillation apparatus to minimize the residence time at high temperatures.
-
| Purification Method | Advantages | Disadvantages | Best For |
| Crystallization | High purity, scalable, avoids thermal stress. | Can have lower recovery, requires solvent screening. | Final product purification on a large scale. |
| Column Chromatography | Excellent for removing close-running impurities. | Not easily scalable, uses large solvent volumes. | Small-scale synthesis or impurity identification. |
| Vacuum Distillation | Can remove non-volatile impurities. | High risk of thermal decomposition. | Not generally recommended; use only if essential. |
Table 1: Comparison of Purification Methods for Dihydro-2H-pyran-2,4(3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials (Malonic Acid and Acetic Anhydride)?
A1: The quality of your starting materials is non-negotiable for a successful scale-up.
-
Malonic Acid: Should be of high purity (>99%) and, most importantly, dry . Moisture will consume the acetic anhydride and can complicate the reaction. Dry it under vacuum at 40-50 °C before use.
-
Acetic Anhydride: Use a fresh, unopened container or redistill it before use. Acetic anhydride readily hydrolyzes to acetic acid upon exposure to atmospheric moisture. The presence of excess acetic acid can alter the reaction kinetics and catalytic cycle.
Q2: What is the proposed reaction mechanism, and how does it inform the process?
A2: Understanding the mechanism helps in troubleshooting. The reaction is essentially a condensation and cyclization process.
Caption: Simplified reaction pathway for the formation of Dihydro-2H-pyran-2,4(3H)-dione.
This pathway shows two critical junctures:
-
Formation of the Mixed Anhydride: This step requires activation of the malonic acid.
-
Cyclization vs. Decarboxylation: The cyclized intermediate is a β-keto acid, which can either tautomerize to the final product or lose CO₂. Your process conditions directly control the outcome of this competition.
Q3: Can I use diketene instead of acetic anhydride?
A3: Yes, diketene is a viable and highly reactive alternative for the acetyl group. It is often used in the synthesis of the related compound, dehydroacetic acid.[5][6] However, be aware that diketene is more hazardous and reactive than acetic anhydride. It requires very precise temperature control and is prone to vigorous polymerization. A scale-up with diketene should only be attempted with appropriate engineering controls and a thorough process safety review.
Q4: What analytical techniques are best for monitoring reaction progress and final product purity?
A4: A robust analytical package is essential for a controlled process.
-
In-Process Control (IPC):
-
HPLC with UV detection: The conjugated system of the product makes it ideal for UV detection. This is the gold standard for monitoring the disappearance of starting materials and the appearance of the product.
-
GC-FID: Can be used if the compounds are sufficiently volatile and thermally stable for the GC inlet.
-
-
Final Product QC:
-
¹H and ¹³C NMR: For structural confirmation and identification of impurities.
-
LC-MS: To confirm the molecular weight and identify low-level impurities.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Karl Fischer Titration: To determine the residual water content.
-
References
-
DEHYDROACETIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Dehydroacetic acid - Wikipedia. (2023). Retrieved from Wikipedia: [Link]
- CN102558124A - Method for preparing food-grade sodium dehydroacetate - Google Patents. (2012).
-
dehydroacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 3. CN102558124A - Method for preparing food-grade sodium dehydroacetate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. specialchem.com [specialchem.com]
Technical Support Center: Catalyst Deactivation in Dihydro-2H-pyran-2,4(3H)-dione Reactions
Welcome to the technical support center dedicated to addressing challenges related to catalyst deactivation in reactions involving Dihydro-2H-pyran-2,4(3H)-dione and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile scaffold in their synthetic endeavors. Here, we move beyond simple procedural lists to explore the underlying causes of catalyst failure, providing you with the expert insights and actionable protocols necessary to diagnose, prevent, and resolve these common experimental hurdles.
Frequently Asked Questions (FAQs) on Catalyst Deactivation
This section addresses the most common questions regarding the loss of catalyst efficacy. Understanding these fundamental mechanisms is the first step toward effective troubleshooting.
Q1: What is catalyst deactivation and why is it a critical issue?
A1: Catalyst deactivation is the decline in a catalyst's activity and/or selectivity over time.[1][2] In the context of synthesizing complex molecules from Dihydro-2H-pyran-2,4(3H)-dione, this can manifest as slower reaction rates, incomplete conversion of starting materials, or an undesirable shift in product distribution.[3] It is a significant economic and scientific problem, leading to increased process costs due to the need for catalyst replacement, process shutdowns, and lower product yields.[2] Inevitably, all catalysts decay, but understanding the mechanism allows for the mitigation or even reversal of this process.[1][2]
Q2: My reaction involves a common metal catalyst (e.g., Pd, Pt, Rh, Ni). What is the most likely cause of deactivation?
A2: For precious and base metal catalysts, the most common deactivation mechanism is poisoning .[3][4] This occurs when molecules in the reaction mixture bind strongly to the active sites, blocking them from the reactants.[4][5]
-
Mechanism: Poisons form strong chemical bonds with the catalyst's active sites, which are often stronger than the bonds formed with the intended reactants.[5]
-
Common Poisons: Key culprits include sulfur compounds (e.g., from reagents or solvents), halides, and nitrogen-containing heterocycles.[6] In reactions involving pyran derivatives, the nitrogen-containing products or reactants themselves can act as poisons, a phenomenon known as product inhibition.[3][7] For example, sulfur can cause a loss in activity of several orders of magnitude even at parts-per-billion (ppb) concentrations.[1]
Q3: I'm running my reaction at an elevated temperature and see a gradual loss of activity. What could be happening?
A3: At high temperatures, the primary suspect is thermal degradation , most commonly manifesting as sintering .[8][9] This is a physical change in the catalyst's structure where the small, highly active metal nanoparticles migrate and coalesce into larger, less active crystals.[8][10] This process irreversibly reduces the active surface area of the catalyst.[11] For instance, many supported copper catalysts are susceptible to rapid sintering at temperatures above 300°C.[12]
Q4: I've noticed my solid catalyst seems to be "disappearing" into the liquid reaction mixture. What is this phenomenon?
A4: You are likely observing leaching , which is the dissolution of the active catalytic species from its solid support into the reaction medium.[13] This is a significant concern in liquid-phase reactions and has two major consequences: it causes an irreversible loss of active sites from the solid catalyst, and it contaminates the product stream with metal species, which is particularly problematic in pharmaceutical synthesis.[13][14]
Q5: My reaction mixture is becoming dark and viscous, and the catalyst activity has plummeted. What is the cause?
A5: This strongly indicates deactivation by fouling , also known as coking .[11] Fouling is the physical deposition of carbonaceous materials (coke) or heavy organic byproducts onto the catalyst surface and within its pores.[15] These deposits physically block access to the active sites.[15] This is a common deactivation route in organic reactions, especially those involving aromatic compounds or olefins, which can polymerize or oligomerize under reaction conditions.[15]
Visualizing Deactivation: The Core Mechanisms
To effectively troubleshoot, it is crucial to understand the distinct pathways through which a catalyst can lose its function. The diagram below illustrates the four primary mechanisms of deactivation.
Caption: Major catalyst deactivation pathways and their primary causes.
Troubleshooting Guide: From Diagnosis to Resolution
This section provides a structured approach to identifying the cause of catalyst deactivation and implementing corrective actions.
Problem 1: Gradual and Consistent Loss of Conversion Rate
Your reaction starts well but slows down progressively over several hours or subsequent runs.
-
Most Likely Causes:
-
Poisoning: A low-level contaminant in a reactant or solvent is slowly accumulating on the catalyst surface. The product itself could also be acting as an inhibitor.[3]
-
Fouling/Coking: Slow formation of soluble or insoluble organic residues that coat the active sites.[15]
-
Sintering: If the reaction is run at high temperatures, thermal degradation is a strong possibility.[12]
-
-
Recommended Actions & Protocols:
Step 1: Diagnose the Root Cause
A logical workflow is essential to pinpoint the deactivation mechanism without exhaustive testing.
Caption: Troubleshooting workflow for diagnosing gradual catalyst deactivation.
Step 2: Implement Corrective Protocols
Based on the likely cause, follow the appropriate protocol below.
Protocol A: Purification of Reagents (To Counteract Poisoning)
-
Objective: To remove trace impurities that act as catalyst poisons.
-
Procedure:
-
Distill all solvents before use.
-
Pass liquid reagents through a plug of activated alumina or silica gel to remove polar impurities.
-
If sulfur is suspected, consider treating hydrocarbon-based solvents or reagents with a desulfurizing agent.
-
Ensure starting materials are of the highest purity available or recrystallize/re-precipitate them if necessary.
-
Protocol B: Catalyst Regeneration via Calcination (To Counteract Fouling/Coking)
-
Objective: To burn off carbonaceous deposits from the catalyst surface in a controlled manner.
-
Materials: Tube furnace with temperature and gas flow control, spent catalyst, inert gas (N₂ or Ar), air or dilute O₂ in N₂.
-
Procedure:
-
Place the dried, spent catalyst in a quartz tube within the furnace.
-
Heat the catalyst to 120-150°C under a flow of inert gas for 1 hour to remove adsorbed water and volatiles.
-
Slowly introduce a stream of air or dilute oxygen (1-5% O₂ in N₂) while ramping the temperature. The target temperature depends on the catalyst's thermal stability (e.g., 200-400°C for many supported metal catalysts).[16]
-
Hold at the target temperature for 2-4 hours or until CO₂ evolution ceases (if monitoring the off-gas).
-
Cool down under an inert atmosphere.
-
The regenerated catalyst may require a reduction step (e.g., with H₂) before use.[16]
-
-
Problem 2: Sudden and Catastrophic Loss of Activity
The reaction stops completely, either at the beginning or after a short period.
-
Most Likely Causes:
-
Acute Poisoning: Introduction of a potent poison in a significant quantity. This could be from a contaminated reagent bottle or incorrect solvent usage.
-
Change in Oxidation State: The active form of the catalyst has been chemically altered by an oxidant or reductant in the feed.
-
Mechanical Failure: In a stirred reactor, attrition may have pulverized the catalyst support, drastically changing its properties.
-
-
Recommended Actions & Protocols:
Step 1: Retrace Experimental Steps
-
Carefully review your lab notebook. Was a different batch of reagent or solvent used compared to successful runs?
-
Was the reactor properly cleaned? Cross-contamination is a common source of potent poisons.
Step 2: Characterize the "Dead" Catalyst
-
Protocol C: Temperature-Programmed Reduction/Desorption (TPR/TPD)
-
Objective: To identify changes in the catalyst's reducibility or to detect strongly adsorbed species (poisons).
-
Rationale: A poisoned catalyst will often show a different reduction profile in TPR compared to a fresh sample.[5] TPD can identify and quantify the molecules desorbing from the surface as it's heated, confirming the presence of a poison.[3]
-
Procedure: This is an advanced technique requiring specialized equipment. The general workflow involves pre-treating the catalyst, exposing it to a probe gas (like H₂ for TPR or an inert gas for TPD), and then heating it on a linear ramp while detecting the effluent gas with a thermal conductivity detector or mass spectrometer.
-
Step 3: Test Catalyst Regeneration
-
If poisoning by an organic molecule is suspected, a solvent wash may be effective.
-
Protocol D: Solvent Washing for Catalyst Regeneration
-
Objective: To remove reversibly adsorbed poisons or fouling agents.
-
Procedure:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst sequentially with a series of solvents of varying polarity. A typical sequence might be: the reaction solvent (to remove soluble products), followed by a more polar solvent like isopropanol or acetone, and finally a non-polar solvent like hexane to facilitate drying.
-
Dry the catalyst thoroughly under vacuum before attempting reuse.
-
-
-
Data Summary: Deactivation Mechanisms & Solutions
The table below summarizes the key characteristics of each deactivation mechanism relevant to Dihydro-2H-pyran-2,4(3H)-dione chemistry.
| Deactivation Mechanism | Primary Cause & Symptoms | Catalysts Primarily Affected | Prevention & Remediation Strategies |
| Poisoning | Cause: Strong chemisorption of impurities (S, N, halides).[6] Symptom: Rapid or gradual activity loss. | Metal Catalysts (Pd, Pt, Ni, Rh), Acid Catalysts | Prevention: High-purity reagents/solvents. Remediation: Thermal stripping with inert gas[17], solvent washing. |
| Fouling / Coking | Cause: Deposition of carbonaceous material.[15] Symptom: Gradual activity loss, pore blockage. | All porous catalysts (Zeolites, Supported Metals) | Prevention: Optimize T/P, add H₂. Remediation: Controlled burnout (calcination)[16], solvent washing. |
| Sintering | Cause: High temperatures causing metal particle agglomeration.[10] Symptom: Gradual, often irreversible activity loss. | Supported Metal Catalysts (especially Cu, Pd) | Prevention: Operate at lower temperatures, use stabilized catalysts. Remediation: Generally irreversible; re-dispersion is difficult. |
| Leaching | Cause: Dissolution of active metal into the liquid phase.[13] Symptom: Gradual, irreversible activity loss; product contamination. | Supported Metal Catalysts in liquid phase | Prevention: Stronger metal-support interaction, use of chelating agents[18], immobilizing ligands. Remediation: Irreversible loss of metal. |
The Catalyst Lifecycle and Regeneration
Effective catalyst management involves viewing the catalyst as a reusable asset. The ideal lifecycle involves regeneration to restore activity, reducing costs and waste.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijset.com [ijset.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemisgroup.us [chemisgroup.us]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 15. researchgate.net [researchgate.net]
- 16. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. US20060035779A1 - Method for regenerating a hydrogenation catalyst - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
common pitfalls in the characterization of Dihydro-2H-pyran-2,4(3H)-dione analogues
Welcome to the technical support center for the characterization of Dihydro-2H-pyran-2,4(3H)-dione analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile, yet often challenging, class of compounds. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common pitfalls encountered during synthesis, purification, and structural elucidation.
The inherent structural features of the dihydropyran-2,4-dione core, namely its β-dicarbonyl system and δ-lactone ring, give rise to unique chemical behaviors that can complicate characterization. This guide provides in-depth, question-and-answer-based troubleshooting sections, detailed experimental protocols, and data interpretation aids to ensure the integrity and accuracy of your results.
Section 1: The Tautomerism Conundrum - Why Your NMR Looks "Wrong"
One of the most frequent challenges in characterizing dihydropyran-2,4-dione analogues is their existence in a state of equilibrium between two tautomeric forms: the diketo form and the more stable enol form (specifically, 4-hydroxy-5,6-dihydro-2H-pyran-2-one). This equilibrium is often slow on the NMR timescale, leading to the appearance of two distinct sets of signals, which can be mistaken for an impure sample.[1][2]
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows more peaks than expected for my pure compound. Is it impure?
A1: Not necessarily. You are likely observing a mixture of the diketo and enol tautomers in solution. The β-dicarbonyl moiety allows for proton transfer to form a stable, conjugated enol system. In most common deuterated solvents, the enol form is predominant due to the formation of a stable intramolecular hydrogen bond.[3]
-
Key Diagnostic Signals for the Enol Tautomer:
-
A broad, deshielded singlet for the enolic hydroxyl proton (δ > 10 ppm), which may exchange with D₂O.
-
A vinyl proton signal (methine, =CH-) typically between δ 5.0 and 6.0 ppm.
-
-
Key Diagnostic Signals for the Diketo Tautomer:
-
A singlet for the methylene protons (C(O)-CH₂-C(O)) at the 3-position, typically between δ 3.5 and 4.5 ppm.
-
Q2: The ratio of tautomers seems to change when I use a different NMR solvent. Why?
A2: The position of the keto-enol equilibrium is highly dependent on the solvent.[4][5] This is a critical diagnostic tool.
-
Non-polar solvents (e.g., CDCl₃, C₆D₆) favor the enol tautomer. The enol form is less polar and can be stabilized by a strong intramolecular hydrogen bond, which is favored in a non-polar environment.[6]
-
Polar aprotic solvents (e.g., DMSO-d₆, Acetone-d₆) can also favor the enol form. These solvents are strong hydrogen bond acceptors and can stabilize the enol tautomer through intermolecular hydrogen bonds.[1]
-
Polar protic solvents (e.g., CD₃OD, D₂O) can shift the equilibrium towards the diketo form. These solvents disrupt the intramolecular hydrogen bond of the enol and can solvate the carbonyl groups of the more polar diketo tautomer effectively.[7][8] They can also cause the enolic -OH and acidic α-protons to exchange, leading to signal broadening or disappearance.[6]
Q3: How can I confirm the presence of two tautomers?
A3: Besides changing solvents, you can use 2D NMR techniques. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations that confirm the connectivity for both species present in the sample. For example, an HMBC spectrum should show a correlation from the enolic hydroxyl proton to the C2, C3, and C4 carbons of the pyran ring.
Section 2: Navigating Analytical Challenges - MS, HPLC, and Stability
Beyond NMR, other analytical techniques present their own set of pitfalls, often related to the compound's inherent reactivity and stability.
Troubleshooting Guide: Mass Spectrometry
Issue: My mass spectrum shows unexpected fragments or no clear molecular ion.
-
Plausible Cause 1: Fragmentation of the Pyran Ring. The dihydropyran-2,4-dione ring is susceptible to specific fragmentation pathways under electron ionization (EI) conditions. A common pathway is a retro-Diels-Alder (rDA) reaction, leading to the loss of a ketene molecule (CH₂=C=O) from the dione portion of the ring.
-
Plausible Cause 2: Thermal Degradation. If using Gas Chromatography-Mass Spectrometry (GC-MS), the high temperature of the injector port (~250-300 °C) can cause thermal decomposition before the molecule is even analyzed.[9][10] This can lead to a spectrum of the degradation products rather than the parent compound.
-
Solution:
-
Use a soft ionization technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are much gentler and are more likely to show a strong pseudomolecular ion ([M+H]⁺ or [M-H]⁻).[11]
-
Analyze MS data for characteristic losses: Look for fragments corresponding to the loss of CO (28 Da), CO₂ (44 Da), or ketene (42 Da). For substituted analogues, the loss of the substituent at the 6-position is also a common primary fragmentation.[12][13]
-
Optimize GC-MS conditions: If GC-MS must be used, try a lower injector temperature or a pulsed splitless injection to minimize the time the analyte spends in the hot injector. A patent for analyzing lactones suggests an initial oven temperature of 40-70 °C, which is much milder than typical methods.[14]
-
Data Summary: Expected Mass Spectral Fragments
The table below summarizes common fragmentation patterns observed for a generic 6-substituted dihydro-2H-pyran-2,4(3H)-dione.
| Fragment Ion Description | Plausible Neutral Loss | Typical m/z Change |
| Loss of C6-substituent | R• | - mass(R) |
| Retro-Diels-Alder Fragmentation | Ketene (CH₂=C=O) | - 42 Da |
| Decarbonylation (from lactone or ketone) | CO | - 28 Da |
| Decarboxylation (from lactone) | CO₂ | - 44 Da |
Data synthesized from principles outlined in Bowie et al. and PubChem Spectral Database.[12][13]
Workflow Diagram: MS Troubleshooting
Caption: Troubleshooting workflow for mass spectrometry analysis.
Troubleshooting Guide: Chromatography & Stability
Issue: My compound streaks on the silica gel column, giving poor separation.
-
Plausible Cause: The acidic enol tautomer is interacting strongly with the basic sites on the silica gel surface, causing tailing.
-
Solution:
-
Acidify the mobile phase: Add a small amount (0.1-1%) of acetic or formic acid to the eluent. This will protonate the silica surface and the compound, reducing the strong ionic interactions and leading to sharper peaks.[15]
-
Switch to a different stationary phase: Consider using reversed-phase (C18) HPLC for purification. These compounds are often well-retained and elute with good peak shape using a mobile phase of water/acetonitrile or water/methanol with a TFA or formic acid modifier.[8][16]
-
Issue: My purified compound degrades upon storage.
-
Plausible Cause: The δ-lactone ring is susceptible to hydrolysis, especially if exposed to moisture, bases, or strong acids.[16][17] The ring-opened product is a 5-hydroxy-3-oxocarboxylic acid, which is highly unstable and can undergo further reactions.
-
Solution:
-
Store under inert conditions: Keep the purified compound as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8 °C).[18]
-
Use aprotic solvents: For solution-based storage or experiments, use dry, aprotic solvents (e.g., acetonitrile, dichloromethane, THF) to prevent hydrolysis. Prepare solutions fresh whenever possible.
-
Section 3: Definitive Structure - The Challenge of Crystallography
While single-crystal X-ray diffraction provides the ultimate structural proof, obtaining suitable crystals of dihydropyran-2,4-dione analogues can be challenging.
Q4: I'm struggling to grow X-ray quality crystals. What are the common issues?
A4: The conformational flexibility of the dihydropyran ring and the potential for different packing arrangements (polymorphism) can hinder crystallization.[19][20]
-
Pitfall 1: Polymorphism. The same compound can crystallize in different forms depending on the solvent and crystallization conditions. This can lead to different unit cells and apparent structures. It is crucial to ensure you are analyzing a single, representative crystalline form. Powder X-ray Diffraction (PXRD) is an excellent technique to assess the bulk sample for polymorphism.[6]
-
Pitfall 2: Tautomer in the Solid State. X-ray crystallography will provide a snapshot of the dominant tautomer in the solid state. For most 1,3-dicarbonyls, this is the enol form, often existing as hydrogen-bonded dimers. Be aware that this may not represent the equilibrium in solution. A study on pyran-2,4-dione derivatives confirmed that intra- and intermolecular interactions play a crucial role in the final molecular conformation.
-
Troubleshooting Tip: Screen a wide range of solvents and solvent systems (e.g., slow evaporation from dichloromethane/hexane, vapor diffusion with ether/pentane). The flexibility of the ring may require specific intermolecular interactions, such as those provided by certain solvents, to lock it into a well-ordered crystal lattice.[20]
Section 4: Experimental Protocols
Protocol 1: NMR Analysis of Tautomeric Equilibrium
Objective: To identify the signals of the keto and enol tautomers and determine their approximate ratio in different solvents.
Methodology:
-
Sample Preparation: Prepare three separate NMR samples by dissolving ~5 mg of your dihydropyran-2,4-dione analogue in 0.6 mL of:
-
a) Chloroform-d (CDCl₃)
-
b) DMSO-d₆
-
c) Methanol-d₄ (CD₃OD)
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Identify the characteristic signals for the enol form (enolic -OH, vinyl H) and the keto form (α-methylene CH₂).
-
Integrate the vinyl proton of the enol form and the α-methylene protons of the keto form (remembering to normalize for the number of protons, i.e., divide the CH₂ integration by 2).
-
-
Analysis:
-
Calculate the approximate molar ratio (% Enol = [Integral_enol / (Integral_enol + Integral_keto/2)] * 100).
-
Compare the ratios across the three solvents to observe the solvent effect on the equilibrium.
-
Protocol 2: Purification by Acidified Flash Column Chromatography
Objective: To purify a crude dihydropyran-2,4-dione analogue while minimizing peak tailing.
Methodology:
-
TLC Analysis: Develop a suitable mobile phase using hexane/ethyl acetate on a silica TLC plate. Add one drop of acetic acid to the TLC developing jar. The target R_f for the compound should be ~0.25-0.35.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the mobile phase identified in step 1. Crucially, ensure the mobile phase used for packing and elution contains 0.5% acetic acid.
-
Sample Loading: Dissolve the crude sample in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with the acidified mobile phase, collecting fractions and monitoring by TLC.
-
Work-up: Combine the pure fractions. Remove the solvent in vacuo. To remove residual acetic acid, the residue can be redissolved in diethyl ether or ethyl acetate, washed gently with saturated sodium bicarbonate solution, then water and brine, dried over anhydrous Na₂SO₄, and re-concentrated. Caution: Be aware of the potential for hydrolysis during the aqueous wash. Perform it quickly and at low temperatures.
References
-
Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827. [Link]
-
Li, J., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
-
Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
-
Li, J., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
-
Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
Jana, K., & Ganguly, B. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega. [Link]
-
SIELC Technologies. (2018). Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Vandewalle, M., et al. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. [Link]
-
Bowie, J. H., et al. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]
-
Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]
-
Al-Majiden, A. H. K., et al. (2021). The structure of pyran-2,4-dione 1-6 employed in this study. ResearchGate. [Link]
-
Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]
-
D'agostino, S., et al. (2021). Further Insights into the Crystal Engineering of High Explosives of 1:2 Salts of the s-Tetrazine Receptor-Picrate Anion Series. MDPI. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (2009). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Wang, X., et al. (2013). Study on four polymorphs of bifendate based on X-ray crystallography. PubMed. [Link]
-
Liu, Y., et al. (2024). Adaptive and Dynamic Nonintertwined Assembly of Rigid and Flexible Rings. CCS Chemistry. [Link]
-
PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-. PubChem. [Link]
- Google Patents. (n.d.). Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
-
Bucheli, S., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]
-
Chen, P., et al. (2019). MALDI-MS-Based Quantitative Analysis for Ketone Containing Homoserine Lactones in Pseudomonas aeruginosa. ResearchGate. [Link]
-
Frey, H. M., & Lodge, S. P. (1985). Thermal decomposition of 3,6-dihydro-2H-pyran. RSC Publishing. [Link]
-
Reddy, C. M., et al. (2020). Determining the mechanisms of deformation in flexible crystals using micro-focus X-ray diffraction. ResearchGate. [Link]
-
Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum [chemicalbook.com]
- 3. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1) 1H NMR spectrum [chemicalbook.com]
- 5. 5,6-DIHYDRO-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- [webbook.nist.gov]
- 8. Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- | C11H10O3 | CID 558696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 14. Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2H-Pyran-2,4(3H)-dione | C5H4O3 | CID 10176117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 33532-46-6|Dihydro-2H-pyran-2,4(3H)-dione|BLD Pharm [bldpharm.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Dihydro-2H-pyran-2,4(3H)-dione: A Guide for Researchers
Introduction: The Significance of Dihydro-2H-pyran-2,4(3H)-dione
Dihydro-2H-pyran-2,4(3H)-dione, also known as oxane-2,4-dione, is a pivotal heterocyclic scaffold in organic synthesis. Its unique structural features, characterized by a six-membered ring containing an ester and a ketone, render it a versatile precursor for a diverse array of more complex molecules. This guide provides a comparative analysis of the primary synthetic methodologies for this valuable compound, offering insights into the underlying chemical principles and practical considerations for laboratory implementation. Researchers in medicinal chemistry and natural product synthesis will find this a valuable resource for selecting the most appropriate synthetic strategy for their specific needs.[1]
Methodology 1: Synthesis via Meldrum's Acid Derivatives
One of the most established and versatile routes to Dihydro-2H-pyran-2,4(3H)-dione and its derivatives involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[2] This method leverages the high acidity of the methylene protons of Meldrum's acid, facilitating its acylation and subsequent transformation into the target pyrandione structure.[2][3]
Chemical Rationale and Mechanism
The synthesis commences with the acylation of Meldrum's acid.[3] In the presence of a base like pyridine, Meldrum's acid is deprotonated to form a highly nucleophilic enolate. This enolate then reacts with an acylating agent, such as acetyl chloride, to yield an acylated Meldrum's acid derivative.[3] The subsequent and crucial step involves the thermal treatment of this intermediate. Heating the acylated Meldrum's acid leads to the elimination of acetone and the in-situ generation of a highly reactive acyl ketene.[3] This acyl ketene can then undergo a [4+2] cycloaddition reaction with a suitable dienophile, like a vinyl ether, to construct the pyrandione ring.[3] Subsequent acidic workup can lead to decarboxylation and loss of the alkoxy group from the vinyl ether to form a γ-pyrone.[3]
Caption: General workflow for the synthesis of Dihydro-2H-pyran-2,4(3H)-dione derivatives from Meldrum's acid.
Experimental Protocol: Synthesis of 2-Methyl-4H-pyran-4-one (A Related γ-Pyrone)
The following protocol, adapted from Organic Syntheses, illustrates the core principles of this methodology, leading to a related γ-pyrone structure.[3]
Part A: 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Acylated Meldrum's Acid) [3]
-
Dissolve Meldrum's acid (22.0 g) in methylene chloride (153 mL) in a flask and add pyridine (24.8 mL).
-
Cool the mixture to -25 °C.
-
Slowly add a mixture of methylene chloride (18.3 mL) and acetyl chloride (13.1 mL) over 1 hour.
-
After the addition, warm the reaction slowly to 0 °C over 3 hours.
-
Quench the reaction with methanol (30 mL) and stir for 15 minutes.
Part B & C: 2-Methyl-4H-pyran-4-one [3]
-
Charge a round-bottomed flask with the crude acylated Meldrum's acid from Part A, butyl vinyl ether (80 mL), and toluene (287 mL).
-
Heat the reaction mixture to 80 °C for 7 hours.
-
Remove the volatile components under reduced pressure.
-
To the residue, add tetrahydrofuran (765 mL), water (191 mL), and p-toluenesulfonic acid (2.7 g).
-
Stir the mixture at room temperature for 1 hour to effect hydrolysis and cyclization.
-
Isolate and purify the product.
Methodology 2: Synthesis from α-Ketoglutaric Acid
An alternative and practical approach for the synthesis of the parent Dihydro-2H-pyran-3(4H)-one, a closely related structure, commences from the readily available α-ketoglutaric acid.[4][5][6] This multi-step synthesis provides a reliable route to the core pyranone structure.
Chemical Rationale and Mechanism
This synthetic pathway involves a series of transformations to build the heterocyclic ring. The key steps include protection of the ketone, reduction of the carboxylic acids, cyclization, and finally, deprotection to reveal the target ketone.
Sources
A Comparative Guide to the Biological Activities of Dihydro-2H-pyran-2,4(3H)-dione and Thiazolidine-2,4-dione Scaffolds
This guide provides a comprehensive comparison of the biological activities of two prominent heterocyclic scaffolds: Dihydro-2H-pyran-2,4(3H)-dione and Thiazolidine-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, therapeutic potential, and the experimental data supporting their diverse biological effects. We will explore their roles in anticancer, antimicrobial, and anti-inflammatory research, providing a framework for informed decision-making in medicinal chemistry and drug discovery.
Introduction to the Scaffolds
Dihydro-2H-pyran-2,4(3H)-dione , a six-membered heterocyclic compound containing an oxygen atom, serves as a versatile building block in organic synthesis.[1] While the parent molecule itself is primarily a synthetic intermediate, its derivatives have garnered attention for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The reactivity of its dione structure allows for various chemical modifications, leading to a diverse library of compounds with potential therapeutic applications.
Thiazolidine-2,4-dione (TZD) , a five-membered ring containing both sulfur and nitrogen atoms, is a well-established pharmacophore.[3] The TZD scaffold is the core structure of the "glitazone" class of antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[4][5] Beyond its profound impact on metabolic diseases, the TZD nucleus has been extensively explored for a multitude of other biological activities, making it a privileged scaffold in medicinal chemistry.[6][7]
Comparative Analysis of Biological Activities
This section provides a detailed comparison of the anticancer, antimicrobial, and anti-inflammatory activities of derivatives of both Dihydro-2H-pyran-2,4(3H)-dione and Thiazolidine-2,4-dione, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Both scaffolds have been incorporated into molecules exhibiting significant cytotoxic effects against various cancer cell lines.
Thiazolidine-2,4-dione derivatives have demonstrated potent anticancer activity through multiple mechanisms, including the inhibition of crucial kinases like VEGFR-2 and EGFR, as well as targeting histone deacetylase (HDAC) enzymes.[4] The TZD moiety often serves as a key structural element for interaction with these biological targets. For instance, some TZD derivatives have shown remarkable inhibitory activity against VEGFR-2, a key mediator of angiogenesis, with IC50 values in the nanomolar range.[8]
Dihydro-2H-pyran-2,4(3H)-dione derivatives , while less extensively studied, have also shown promise as anticancer agents. Fused pyran systems, such as pyrano[2,3-d]pyrimidines, have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy.[9] Additionally, certain pyranopyran derivatives have exhibited cytotoxicity against various cancer cell lines.[10]
The following table summarizes the in vitro anticancer activity of representative derivatives from both scaffolds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidine-2,4-dione | Compound with 2-oxoindoline at C-5 | Caco-2 | 2 | [4] |
| HepG-2 | 10 | [4] | ||
| MDA-MB-231 | 40 | [4] | ||
| VEGFR-2 Inhibitor | MCF-7 | 0.53 | [4] | |
| HCT-116 | 0.64 | [4] | ||
| Sulfonylthiourea Hybrid (7c) | MCF-7 | 7.78 | ||
| HCT-116 | 5.77 | |||
| HepG2 | 8.82 | |||
| Indolin-2-one Analog (7g) | A549 | 40 | [5] | |
| MCF-7 | 40 | [5] | ||
| PC3 | 50 | [5] | ||
| Acridine Hybrid (7d·2HCl) | HeLa | 4.55 | [2] | |
| Acridine Hybrid (12f·2HCl) | HCT-116 | 4.98 | [2] | |
| Dihydro-2H-pyran-2,4(3H)-dione | Pyrano[2,3-d]pyrimidine (S8) | MCF-7 | 0.66 | |
| HCT-116 | 2.76 | |||
| 5-Oxo-dihydropyranopyran (4i) | SW-480 | 35.9 | [10] | |
| MCF-7 | 34.2 | [10] | ||
| 2-Amino-pyran Derivative (I32) | MCF-7 | 161.4 | ||
| 2H-thiopyran-pyrimidine-2,4-dione hybrid | HeLa | 0.03 | [3] |
Mechanism Highlight: Thiazolidinediones as PPARγ Agonists
A primary mechanism of action for many thiazolidinediones is the activation of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and insulin sensitivity.[11] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating gene transcription. This pathway is central to the antidiabetic effects of glitazones.
Caption: Thiazolidinedione activation of the PPARγ pathway.
Antimicrobial Activity
Derivatives of both heterocyclic systems have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.
Thiazolidine-2,4-dione derivatives have a broad spectrum of antimicrobial activity, with numerous studies reporting their efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][12] The mechanism of their antibacterial action can involve the inhibition of essential bacterial enzymes.
Dihydro-2H-pyran-2,4(3H)-dione derivatives have also been explored for their antimicrobial potential. For instance, pyran-2,4-dione derivatives have shown activity against both Escherichia coli and Staphylococcus aureus.[13] Furthermore, hybrid molecules incorporating a 2H-thiopyran and a pyrimidine-2,4-dione moiety have demonstrated potent and broad-spectrum antimicrobial effects.[3]
The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazolidine-2,4-dione | 5-Arylidene derivative | Gram-positive bacteria | 2 - 16 | [7] |
| Chlorophenylthiosemicarbazone Hybrid | Gram-positive bacteria | 3.91 | [12] | |
| Ciprofloxacin Hybrid (3a) | S. aureus | 0.02 (µM) | [14] | |
| 2,3-diaryl-thiazolidin-4-one (5) | Gram-positive bacteria | 8 - 60 | [15] | |
| Gram-negative bacteria | 8 - 60 | [15] | ||
| Fungi | 10 - 20 | [15] | ||
| Dihydro-2H-pyran-2,4(3H)-dione | N-Me derivative (4b) | E. coli | - | [13] |
| N-Ph derivative (4d) | S. aureus | - | [13] | |
| 2H-thiopyran-pyrimidine-2,4-dione hybrid | Gram-positive & Gram-negative bacteria | 8 | [3] | |
| C. albicans | 0.25 | [3] | ||
| 2,4-dihydro-3H-1,2,4-triazole-3-thione (T6) | S. epidermidis | 40.62 (mg/L) | [16] | |
| C. albicans | 40.62-83.59 (mg/L) | [16] |
Anti-inflammatory Activity
The anti-inflammatory potential of both scaffolds has been investigated, often in the context of their ability to modulate inflammatory pathways.
Thiazolidine-2,4-dione derivatives , particularly those acting as PPARγ agonists, can exert anti-inflammatory effects by trans-repressing the activity of pro-inflammatory transcription factors such as NF-κB.[4] This leads to a reduction in the expression of inflammatory cytokines and enzymes like COX-2. Some TZD derivatives have also shown inhibitory activity against enzymes like lipoxygenase.[17]
Dihydro-2H-pyran-2,4(3H)-dione derivatives and related pyran-containing structures have also been evaluated for their anti-inflammatory properties. For example, certain pyrazole and pyran derivatives have demonstrated significant anti-inflammatory effects in in vitro assays.[18]
Experimental Protocols
To ensure the reproducibility and validation of the biological data presented, this section provides standardized, step-by-step methodologies for key in vitro and in vivo assays.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.[4]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. inotiv.com [inotiv.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. scribd.com [scribd.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of Dihydro-2H-pyran-2,4(3H)-dione Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-2H-pyran-2,4(3H)-dione and its derivatives represent a class of heterocyclic scaffolds with significant potential in medicinal chemistry and materials science.[1] Their synthesis can yield a variety of structural isomers and tautomers, making unambiguous structural validation an indispensable step in research and development. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. This guide provides an in-depth, comparative analysis of the essential spectroscopic and analytical techniques required to confidently elucidate and validate the structure of these derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights into data interpretation, with a particular focus on the challenges posed by tautomerism.
The Structural Challenge: Keto-Enol Tautomerism
The Dihydro-2H-pyran-2,4(3H)-dione core contains a β-dicarbonyl system, which is prone to keto-enol tautomerism. The equilibrium between the diketo form and its various enolic tautomers is a critical consideration during structural analysis, as it profoundly influences the spectroscopic signature of the molecule. The stability of the enol form is often enhanced by the formation of a strong intramolecular hydrogen bond and an extended π-conjugated system.[2][3] For instance, 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione is known to exist predominantly in its enolic tautomer form, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.[2][3] Therefore, any analytical approach must be capable of distinguishing between these potential forms.
Caption: Workflow for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. [4]A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.
Expertise in Action: Why These Experiments?
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). The chemical shifts are highly indicative of the electronic environment.
-
¹³C NMR: Reveals the number of unique carbon environments and their type (e.g., C, CH, CH₂, CH₃ via DEPT). Carbonyl carbons are particularly diagnostic, appearing far downfield.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, definitively identifying which protons are adjacent to each other in the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. It's the most reliable way to assign the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away (and sometimes further). [5][6]It is indispensable for identifying quaternary carbons and linking different spin systems together.
Data Interpretation: A Hypothetical Case Study (6-phenyl-dihydro-2H-pyran-2,4(3H)-dione)
Let's consider the diketo tautomer of 6-phenyl-dihydro-2H-pyran-2,4(3H)-dione. [7][8]
| Technique | Expected Observation & Rationale |
|---|---|
| ¹H NMR | H3 (CH₂): Two diastereotopic protons around 2.8-3.2 ppm, appearing as complex multiplets. They are adjacent to the C4 carbonyl and the C2 methylene. H5 (CH₂): Two diastereotopic protons around 2.5-2.9 ppm. They are adjacent to the chiral center at C6. H6 (CH): A multiplet around 5.5-5.8 ppm. Its downfield shift is due to being benzylic and attached to the ring oxygen. Aromatic (Ph): Multiplets in the 7.2-7.5 ppm region. |
| ¹³C NMR | C2 (C=O): ~170-175 ppm (ester-like carbonyl). C4 (C=O): ~200-205 ppm (ketone carbonyl). The significant difference in carbonyl shifts is a key indicator. C3 (CH₂): ~45-50 ppm. C5 (CH₂): ~30-35 ppm. C6 (CH): ~75-80 ppm (adjacent to oxygen). Aromatic (Ph): ~125-140 ppm. |
| HMBC | H6 to C2 & C5: Crucial correlation confirming the placement of the phenyl-bearing carbon next to the ring oxygen and C5. H3 to C2, C4, & C5: Connects the C3 methylene group between the two carbonyls and to C5. H5 to C3, C4, & C6: Confirms the ring structure by linking C5 back to C3/C4 and the benzylic C6. |
If the 4-hydroxy enol tautomer were present, we would expect:
-
A sharp singlet for the enolic proton (H3) around 5.0-6.0 ppm.
-
A very downfield signal for the hydrogen-bonded hydroxyl proton (>10 ppm).
-
The disappearance of the ketonic C4 carbonyl signal (~200 ppm) in the ¹³C NMR, replaced by a vinyl ether carbon (C4) at ~170 ppm and a vinylic carbon (C3) at ~90-100 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wider range of compounds and to slow the exchange of labile protons (like OH or NH), making them more easily observable.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum using a 30° pulse. Ensure adequate spectral width (e.g., -2 to 12 ppm) and a sufficient relaxation delay (e.g., 2 seconds) for quantitative integration.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred to thousands) will be required due to the low natural abundance of ¹³C.
-
2D Acquisition: Use standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment's long-range coupling delay (typically set to detect correlations from couplings of ~8 Hz) to capture key multi-bond correlations. [9]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For dihydro-2H-pyran-2,4(3H)-dione derivatives, the carbonyl (C=O) stretching region is the most informative.
Expertise in Action: Interpreting Carbonyl Stretches
The position of the C=O absorption is highly sensitive to its environment (e.g., ketone vs. ester, ring strain, conjugation). [10]* Saturated Ketone: Typically absorbs around 1715 cm⁻¹. [11][12]* Saturated Six-Membered Lactone (Ester): Absorbs around 1735-1745 cm⁻¹. [11][13] The presence of two distinct, strong absorption bands in these regions provides compelling evidence for the diketo structure. In contrast, an enol tautomer would show a conjugated ketone/ester absorption at a lower frequency (e.g., 1650-1680 cm⁻¹) and a broad O-H stretch (around 2500-3200 cm⁻¹) due to strong intramolecular hydrogen bonding.
| Structure | Expected Carbonyl (C=O) IR Frequencies (cm⁻¹) | Other Key Frequencies (cm⁻¹) |
| Diketo Form | ~1740 (Lactone C=O), ~1715 (Ketone C=O) [10][11][13] | ~1200-1000 (C-O stretch) |
| Enol Form | ~1720 (Lactone C=O), ~1660 (Conjugated Ketone C=O) [14] | 3200-2500 (Broad, H-bonded O-H), ~1620 (C=C stretch) |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Analysis: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition of the parent molecule. Fragmentation patterns can also offer valuable structural clues.
Expertise in Action: Ionization and Fragmentation
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation. This is the first step to confirm that the reaction produced a product of the expected molecular weight.
-
Electron Ionization (EI): A harder ionization technique that causes extensive fragmentation. While more complex, the fragmentation pattern is reproducible and can serve as a fingerprint for the molecule, often revealing characteristic losses (e.g., loss of CO, loss of the side chain).
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical self-validation step to confirm that the elemental composition matches the proposed structure.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
-
Analysis: Determine the exact mass of the [M+H]⁺ or [M+Na]⁺ ion and use software to calculate the elemental composition that best fits the measured mass.
X-ray Crystallography: The Unambiguous Proof
When a derivative can be grown as a single crystal, X-ray crystallography provides the absolute, three-dimensional structure. [15][16]It is the ultimate arbiter in cases of ambiguity, such as complex stereochemistry or uncertain tautomeric forms. While not a routine technique for every compound, it provides an unparalleled level of confidence and is essential for foundational compounds in a new series or for publication in high-impact journals.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The resulting structure definitively confirms connectivity, stereochemistry, and the tautomeric form present in the solid state. [17]
Conclusion
Validating the structure of Dihydro-2H-pyran-2,4(3H)-dione derivatives is a multi-faceted process that demands a rigorous and synergistic application of modern analytical techniques. A cursory analysis is insufficient; one must account for the inherent potential for tautomerism and employ a suite of orthogonal methods to build a self-consistent and irrefutable structural assignment. By combining the connectivity data from advanced NMR experiments, the functional group confirmation from IR, the molecular formula from HRMS, and, when possible, the absolute 3D structure from X-ray crystallography, researchers can proceed with confidence, ensuring their subsequent biological and chemical investigations are built on a solid and accurate structural foundation.
References
-
University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from University of Calgary website. [Link]
-
Liu, X., & Cui, Y. (2007). Structure elucidation of a pyrazolop[5][6]yran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. [Link]
-
Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolop[5][6]yran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from OpenStax website. [Link]
-
Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074. [Link]
-
NIST. (n.d.). 2H-Pyran-2,6(3H)-dione, dihydro-. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology website. [Link]
-
Scribd. (n.d.). IR Spectroscopy of Carbonyls. Retrieved from Scribd. [Link]
-
MDPI. (2020). Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. Molecules, 25(22), 5464. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2017). Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts. RSC Advances, 7(59), 37045-37055. [Link]
-
Giorgi, G., & Ponticelli, F. (2000). Mass spectra of some new 3,4-dihydro-2[H]-pyridones. Rapid communications in mass spectrometry, 14(13), 1123–1127. [Link]
-
ResearchGate. (2022). Two Novel Pyran Derivatives: Crystal Structures, Anti-Liver Cancer Activity, and Docking Study. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2014). X-ray diffraction and quantum-chemical analysis of a single crystal of 2,5-dimethyl-3,4-dihydro-2h-pyran-2-carboxylic acid. Retrieved from ResearchGate. [Link]
-
Claramunt, R. M., Elguero, J., & Begtrup, M. (2008). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Arkivoc, 2009(1), 158-183. [Link]
-
PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-. Retrieved from National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (2007). Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from ResearchGate. [Link]
-
El-Faham, A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(1), 1-15. [Link]
-
Breitmaier, E. (1993). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons. [Link]
-
ResearchGate. (2007). Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Catalyst Free Regiospecific Amination, Structural Elucidation, and Potential Utilization of Pyran-2,4-dione derivatives as Novel Antimicrobial Agents. Retrieved from ResearchGate. [Link]
-
Yakan, H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2012(6), 1-11. [Link]
-
PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione. Retrieved from National Center for Biotechnology Information. [Link]
-
MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484. [Link]
-
Mehrabi, H., et al. (2018). Synthesis of dihydropyranones and dihydropyrano[2,3-d]d[5][11]ioxine-diones by cyclization reaction of Meldrum's acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. Arkivoc, 2018(3), 191-199. [Link]
-
ResearchGate. (1976). Mass spectrometry in the differentiation of flavanones and dihydroflavonols. Retrieved from ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure elucidation by NMR in organic chemistry : a practicalguide | Semantic Scholar [semanticscholar.org]
- 5. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- | 92687-12-2 [smolecule.com]
- 8. 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- | C11H10O3 | CID 558696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic and Computational Guide to the Tautomerism of Dihydro-2H-pyran-2,4(3H)-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-2H-pyran-2,4(3H)-dione, a core heterocyclic scaffold, exhibits a fascinating and crucial chemical property: keto-enol tautomerism. This dynamic equilibrium between its diketo and various enol forms dictates its reactivity, stability, and potential biological activity. Understanding the distinct spectroscopic signatures of these tautomers is paramount for researchers in organic synthesis, medicinal chemistry, and materials science. This in-depth technical guide provides a comprehensive spectroscopic and computational comparison of the principal tautomers of Dihydro-2H-pyran-2,4(3H)-dione. We delve into the theoretical underpinnings of their interconversion and present a practical guide to their characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide integrates detailed experimental protocols with predicted and comparative data to offer a robust framework for the analysis of this important class of molecules.
The Landscape of Tautomerism in Dihydro-2H-pyran-2,4(3H)-dione
Dihydro-2H-pyran-2,4(3H)-dione, as a cyclic β-diketone, can exist in a state of equilibrium between its diketo form and two primary enol tautomers. The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and concentration.
The principal tautomeric forms are:
-
Diketone Form (I): Dihydro-2H-pyran-2,4(3H)-dione
-
Enol Form (II): 4-hydroxy-5,6-dihydro-2H-pyran-2-one
-
Enol Form (III): 2-hydroxy-5,6-dihydro-4H-pyran-4-one
The relative stability of these tautomers is governed by a delicate interplay of electronic and steric effects. Enol forms are often stabilized by the formation of an intramolecular hydrogen bond and an extended π-conjugated system.[1] For many cyclic β-diketones, the enolic tautomer is the predominant species in solution.[2]
Caption: Tautomeric equilibrium of Dihydro-2H-pyran-2,4(3H)-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Lens
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[3] The slow exchange rate between keto and enol forms on the NMR timescale allows for the observation of distinct signals for each species.
Experimental Protocol for NMR Analysis
This protocol provides a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of Dihydro-2H-pyran-2,4(3H)-dione tautomers.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
5 mm NMR tubes
-
Deuterated solvents (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of Dihydro-2H-pyran-2,4(3H)-dione in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium. Non-polar solvents like CDCl₃ tend to favor the enol form, while polar solvents can shift the equilibrium towards the keto form.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The number of scans will depend on the sample concentration, but 16-64 scans are typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the relevant peaks in the ¹H NMR spectrum to determine the relative populations of the tautomers.
-
Caption: Experimental workflow for NMR analysis of tautomerism.
Comparative ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Diketone (I) | Enol (II) | Enol (III) | Rationale |
| H3 | ~3.5 (s) | ~5.5 (s) | ~3.0 (d) | Methylene protons adjacent to two carbonyls are deshielded. The enolic proton is a singlet. |
| H5 | ~2.8 (t) | ~2.6 (t) | ~2.6 (t) | Methylene protons adjacent to a carbonyl and an ether oxygen. |
| H6 | ~4.5 (t) | ~4.4 (t) | ~4.4 (t) | Methylene protons adjacent to an ether oxygen. |
| Enolic OH | - | ~12-15 (br s) | ~10-13 (br s) | Highly deshielded due to intramolecular hydrogen bonding. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Diketone (I) | Enol (II) | Enol (III) | Rationale |
| C2 | ~200 | ~170 | ~165 | Carbonyl carbon in the diketo form is highly deshielded. Enolic carbons are less deshielded. |
| C3 | ~50 | ~95 | ~45 | Aliphatic methylene carbon in the diketo form. Olefinic carbon in the enol form. |
| C4 | ~200 | ~175 | ~195 | Carbonyl carbon in the diketo form. Enolic carbon in one enol form and a carbonyl in the other. |
| C5 | ~35 | ~30 | ~30 | Aliphatic methylene carbon. |
| C6 | ~70 | ~68 | ~68 | Aliphatic methylene carbon adjacent to an ether oxygen. |
Infrared (IR) Spectroscopy: Probing Vibrational Signatures
IR spectroscopy provides valuable insights into the functional groups present in each tautomer.[4] The key distinguishing features are the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
Experimental Protocol for IR Analysis
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr) or a solution cell
Procedure:
-
Sample Preparation:
-
Neat Film (for liquids or low-melting solids): Place a small drop of the sample between two salt plates.
-
Solution: Prepare a 5-10% (w/v) solution in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample holder (or the solvent).
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum.
Comparative IR Spectral Data
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Diketone (I) | Enol (II) / (III) | Rationale |
| O-H stretch | - | 3200-2500 (broad) | Characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group. |
| C-H stretch (sp³) | 3000-2850 | 3000-2850 | Aliphatic C-H stretching. |
| C=O stretch | ~1740, ~1715 | ~1700, ~1660 | The diketo form shows two distinct carbonyl absorptions. The enol form exhibits a lower frequency carbonyl stretch due to conjugation and hydrogen bonding. |
| C=C stretch | - | ~1640 | Characteristic of the carbon-carbon double bond in the enol ring. |
The presence of a broad O-H stretch and a shift of the C=O band to lower wavenumbers are strong indicators of the presence of the enol tautomer.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy is sensitive to the extent of π-conjugation in a molecule. The enol tautomers, with their conjugated systems, are expected to absorb light at longer wavelengths (bathochromic shift) compared to the less conjugated diketo form.
Experimental Protocol for UV-Vis Analysis
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of Dihydro-2H-pyran-2,4(3H)-dione in a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane) of a known concentration.
-
Blank Spectrum: Fill a cuvette with the pure solvent to record a baseline.
-
Sample Spectrum: Record the UV-Vis spectrum of the sample solution, typically over a range of 200-400 nm.
Predicted UV-Vis Absorption Maxima (λmax)
Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm)
| Tautomer | Predicted λmax (nm) | Rationale |
| Diketone (I) | ~220-240 | n→π* transition of the isolated carbonyl groups. |
| Enol (II) / (III) | ~260-290 | π→π* transition of the conjugated enone system. The extended conjugation results in a lower energy transition and a longer wavelength of absorption. |
The significant difference in the predicted λmax values provides a clear method for distinguishing between the tautomeric forms.
The Role of Computational Chemistry
In the absence of extensive experimental data for the individual tautomers of Dihydro-2H-pyran-2,4(3H)-dione, computational methods such as Density Functional Theory (DFT) are invaluable.[5] DFT calculations can be employed to:
-
Predict the relative thermodynamic stabilities of the tautomers.
-
Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.[6][7]
-
Provide insights into the geometric parameters and electronic structures of the tautomers.
It is a common finding in computational studies of similar systems that the enol form with an intramolecular hydrogen bond is significantly more stable than the diketo form.[8]
Conclusion
The tautomerism of Dihydro-2H-pyran-2,4(3H)-dione is a fundamental aspect of its chemistry, with profound implications for its reactivity and properties. Through a multi-faceted spectroscopic approach, researchers can gain a detailed understanding of the tautomeric equilibrium. NMR spectroscopy offers quantitative analysis, IR spectroscopy provides clear functional group identification, and UV-Vis spectroscopy elucidates the electronic nature of the tautomers. When combined with computational modeling, these techniques provide a powerful toolkit for the comprehensive characterization of this versatile heterocyclic scaffold and its derivatives. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently explore the rich chemistry of Dihydro-2H-pyran-2,4(3H)-dione and its tautomeric forms.
References
-
Pascal hamilton, F. A. (1982). Spectroscopy and Photochemistry of Aromatic and Cyclic Beta-Diketones. LSU Historical Dissertations and Theses. [Link]
-
Arnold, S. E. (1990). The Effect of Structure and Geometry on the Spectroscopy of Beta-Diketones. LSU Historical Dissertations and Theses. [Link]
-
E-PG Pathshala. (n.d.). IR Spectroscopy. Inflibnet Centre. [Link]
-
National Institute of Standards and Technology. (n.d.). 2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook. [Link]
-
Sorrells, C., et al. (2023). INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY. International Symposium on Molecular Spectroscopy. [Link]
-
Castro, E. A., & Jubert, A. H. (2003). Tautomerism of lactones and related compounds. Mass spectrometric data and theoretical calculations. Arkivoc, 2003(11), 25-31. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7036. [Link]
-
Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]
-
Mityuk, A. P., Denisenko, A. V., & Tolmachev, A. A. (2014). Synthesis of dihydro-2H-pyran-3(4H)-one. Chemistry of Heterocyclic Compounds, 50(5), 746-748. [Link]
-
PubChem. (n.d.). 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-. [Link]
-
Shokry, A., et al. (2021). 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Journal of Molecular Structure, 1225, 129112. [Link]
-
Zhang, Y., et al. (2019). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 123(46), 9917-9924. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
-
Al-Hussain, S. A., & El-Emam, A. A. (2023). Tautomerism of pyridinylbutane-1,3-diones. An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]
-
Nanalysis. (2024). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Al-Shiekh, M. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Spectroscopy and Photochemistry of Aromatic and Cyclic Beta-Diketones." by Felipe Antonio Pascal hamilton [repository.lsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. sciforum.net [sciforum.net]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis and NAPROC-13 Platform: Diagnostic Markers and Discovery of Unreported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- | C11H10O3 | CID 558696 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dihydro-2H-pyran-2,4(3H)-dione and Other Key Dicarbonyl Compounds
For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate dicarbonyl compound is a critical decision that dictates the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of Dihydro-2H-pyran-2,4(3H)-dione against other widely used dicarbonyls: acetylacetone, dimethyl malonate, and 1,3-cyclohexanedione. By examining the fundamental principles that govern their reactivity and presenting supporting experimental data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
Foundational Principles of Dicarbonyl Reactivity
The reactivity of 1,3-dicarbonyl compounds is predominantly governed by the acidity of the α-protons located on the central methylene carbon. Deprotonation of this position by a base generates a resonance-stabilized enolate, a potent nucleophile that is central to the utility of these compounds in carbon-carbon bond-forming reactions.[1][2] Several key factors influence the ease of enolate formation and its subsequent reactivity.
-
Acidity (pKa): The pKa value is a direct measure of the acidity of the α-protons. A lower pKa indicates a more acidic proton, signifying that the resulting enolate is more stable and more readily formed. This stability is largely due to the delocalization of the negative charge across the two carbonyl oxygen atoms.[2]
-
Keto-Enol Tautomerism: Dicarbonyl compounds exist in a dynamic equilibrium between the keto and enol forms.[2][3][4][5] The enol form, which features a carbon-carbon double bond and a hydroxyl group, is often stabilized by intramolecular hydrogen bonding and conjugation.[3][4] The percentage of the enol tautomer at equilibrium can significantly impact the compound's reactivity profile, as enols themselves are reactive intermediates.[4][6]
-
Structural and Electronic Effects: The molecular architecture—whether the dicarbonyl is cyclic or acyclic, and whether it is a diketone or a diester—imparts distinct electronic and steric properties. These differences influence the stability of the enolate and the accessibility of the nucleophilic carbon, thereby modulating reactivity.
Comparative Analysis of Reactivity
To provide a clear and objective comparison, we will evaluate the selected dicarbonyls based on their acidity and their performance in cornerstone organic reactions.
Acidity and Enolate Stability
The acidity of the α-protons is a primary indicator of the ease of enolate formation and, consequently, the nucleophilic potential of the dicarbonyl compound. The pKa values for the selected compounds are summarized below.
| Compound | Structure | pKa (in water) |
| Dihydro-2H-pyran-2,4(3H)-dione | A cyclic β-keto lactone | Not readily available, but expected to be acidic |
| Acetylacetone (2,4-Pentanedione) | Acyclic β-diketone | ~8.9[7][8][9] |
| 1,3-Cyclohexanedione | Cyclic β-diketone | ~5.26[10][11][12] |
| Dimethyl malonate | Acyclic β-diester | ~11.8 (Predicted)[13][14] |
Analysis of Acidity:
-
1,3-Cyclohexanedione is the most acidic among the compounds with readily available data. Its cyclic structure locks the carbonyl groups in a conformation that enhances the stability of the enolate.
-
Acetylacetone is also significantly acidic due to the effective resonance stabilization of its enolate.
-
Dimethyl malonate , a diester, is considerably less acidic. The lone pairs on the ester oxygen atoms are involved in resonance with the carbonyl group, which reduces the carbonyl's ability to stabilize the negative charge of the enolate.
-
While the exact pKa of Dihydro-2H-pyran-2,4(3H)-dione is not widely reported, its structure as a β-keto lactone suggests it is a highly functionalized and reactive intermediate.
The following diagram illustrates the general principle of enolate formation, which is the reactive intermediate for the reactions discussed below.
Caption: General mechanism of enolate formation from a dicarbonyl compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration.[1][15][16] The reaction rate is highly dependent on the acidity of the dicarbonyl compound.
Comparative Performance: Given its high acidity, 1,3-Cyclohexanedione is expected to be highly reactive in Knoevenagel condensations. Acetylacetone also performs well. Dihydro-2H-pyran-2,4(3H)-dione , as a reactive cyclic system, is anticipated to be a suitable substrate for such transformations.[17] Dimethyl malonate , being less acidic, typically requires stronger basic catalysts or harsher reaction conditions to achieve comparable results.
The general mechanism for the Knoevenagel condensation is depicted below.
Caption: Stepwise mechanism of the Knoevenagel condensation reaction.
Michael Addition
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[18][19][20] The most effective Michael donors are soft, resonance-stabilized nucleophiles, such as the enolates of 1,3-dicarbonyl compounds.
Comparative Performance: The efficiency of a dicarbonyl compound as a Michael donor correlates with the stability and softness of its enolate.
-
Enolates derived from 1,3-cyclohexanedione and acetylacetone are excellent Michael donors due to their high stability.
-
The enolate of dimethyl malonate is also a competent Michael donor, widely used in tandem Michael addition-alkylation sequences (e.g., malonic ester synthesis).[21]
-
Dihydro-2H-pyran-2,4(3H)-dione can serve as a precursor to nucleophilic species for Michael-type additions, leading to the formation of complex heterocyclic systems.[17]
Alkylation Reactions: C- vs. O-Alkylation
The alkylation of enolates is a powerful tool for C-C bond formation, but it is often complicated by a competing O-alkylation pathway.[22][23][24] The regioselectivity of this reaction is influenced by several factors, including the nature of the enolate, the electrophile, the counterion, and the solvent.[25][26]
-
C-alkylation is generally favored under thermodynamic control and with "soft" electrophiles (e.g., alkyl iodides).[23] This pathway leads to the formation of a new C-C bond.
-
O-alkylation is often favored under kinetic control, with "hard" electrophiles (e.g., silyl chlorides, alkyl triflates), and in polar aprotic solvents.[22][23] This results in an enol ether product.
Comparative Behavior: The rigid, cyclic structure of 1,3-cyclohexanedione often leads to a higher propensity for C-alkylation compared to the more flexible acetylacetone . In acetylacetone, the enolate oxygen can be more sterically accessible, sometimes favoring O-alkylation. Dimethyl malonate typically undergoes C-alkylation due to the lower reactivity of its enolate. The regioselectivity of Dihydro-2H-pyran-2,4(3H)-dione alkylation would need to be determined empirically but offers intriguing possibilities for the synthesis of substituted pyranones.
Experimental Protocol: A Model Knoevenagel Condensation
To provide a practical context, the following is a representative protocol for a Knoevenagel condensation, which can be adapted to compare the reactivity of the dicarbonyl compounds discussed.
Objective: To compare the reaction time and yield for the condensation of benzaldehyde with different dicarbonyl compounds.
Materials:
-
Benzaldehyde
-
Dicarbonyl compound (e.g., 1,3-cyclohexanedione, acetylacetone, etc.)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
TLC plates, beakers, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and the dicarbonyl compound (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or under gentle reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry.
-
Calculate the yield and characterize the product (e.g., by melting point and NMR spectroscopy).
Expected Outcome: By keeping the reaction conditions constant and varying the dicarbonyl compound, one can directly compare their relative reactivities based on the reaction time and isolated yield. It is anticipated that 1,3-cyclohexanedione will react the fastest, followed by acetylacetone.
Caption: A typical experimental workflow for a comparative Knoevenagel condensation.
Summary and Outlook
The choice of a dicarbonyl compound has profound implications for the outcome of a synthetic strategy. This guide has illuminated the key differences in reactivity between Dihydro-2H-pyran-2,4(3H)-dione and other common dicarbonyls.
| Feature | Dihydro-2H-pyran-2,4(3H)-dione | 1,3-Cyclohexanedione | Acetylacetone | Dimethyl Malonate |
| Structure | Cyclic β-keto lactone | Cyclic β-diketone | Acyclic β-diketone | Acyclic β-diester |
| Acidity (pKa) | Expected to be acidic | High (~5.26)[10][11][12] | Moderate (~8.9)[7][8][9] | Low (~11.8)[13][14] |
| Reactivity | High (versatile synthon)[17] | Very High | High | Moderate |
| Key Applications | Synthesis of complex heterocycles[17] | Robinson annulation, Michael additions | Coordination chemistry, heterocycle synthesis | Malonic ester synthesis |
Concluding Remarks:
-
For reactions requiring high nucleophilicity and rapid rates, 1,3-cyclohexanedione is often the superior choice due to its high acidity.
-
Acetylacetone offers a balance of reactivity and ease of handling, making it a versatile reagent for a wide range of transformations.
-
Dimethyl malonate is the workhorse for applications like the malonic ester synthesis, where its lower acidity allows for controlled, stepwise reactions.
-
Dihydro-2H-pyran-2,4(3H)-dione stands out as a specialized reagent, offering a gateway to complex, biologically relevant heterocyclic scaffolds.[17] Its unique structure provides opportunities for novel synthetic pathways that are not accessible with the other dicarbonyls.
The continued exploration of the reactivity of specialized dicarbonyls like Dihydro-2H-pyran-2,4(3H)-dione is crucial for advancing the fields of medicinal chemistry and natural product synthesis. Future research will undoubtedly uncover new applications for this and other reactive intermediates, further expanding the synthetic chemist's toolkit.
References
-
Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. [Link]
-
The ketoenol tautomerism of dicarbonyl compounds. Vedantu. [Link]
-
Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]
-
Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Pearson+. [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
-
1,3-Cyclohexanedione. Wikipedia. [Link]
-
Acetylacetone. Wikipedia. [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]
-
Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Owlstown. [Link]
-
Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. [Link]
-
Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI. [Link]
-
Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. ACS Publications. [Link]
-
22.1 Keto–Enol Tautomerism. OpenStax. [Link]
-
3.6: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Showing Compound Dimethyl malonate (FDB008118). FooDB. [Link]
-
Synthesis of dihydro-2H-pyran-3(4H)-one. Arkat USA. [Link]
-
C- or O-Alkylation? ChemistryViews. [Link]
-
5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]
-
Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]
-
Acetylacetone. PubChem. [Link]
-
1,3-Cyclohexanedione. PubChem. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Preparation and Double Michael Addition Reactions of a Synthetic Equivalent of the Nazarov Reagent. ACS Publications. [Link]
-
Dimethyl malonate. Wikipedia. [Link]
Sources
- 1. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 2. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]
- 3. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetylacetone - Wikipedia [en.wikipedia.org]
- 8. Acetylacetone price,buy Acetylacetone - chemicalbook [chemicalbook.com]
- 9. Acetylacetone | 123-54-6 [chemicalbook.com]
- 10. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 11. 1,3-Cyclohexanedione price,buy 1,3-Cyclohexanedione - chemicalbook [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. 108-59-8 CAS MSDS (Dimethyl malonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Dimethyl malonate | 108-59-8 [chemicalbook.com]
- 15. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Michael Addition [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 22. pharmaxchange.info [pharmaxchange.info]
- 23. reddit.com [reddit.com]
- 24. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 25. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 26. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Dihydro-2H-pyran-2,4(3H)-dione Compounds
In the landscape of modern drug discovery, the identification of novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The Dihydro-2H-pyran-2,4(3H)-dione scaffold has emerged as a promising starting point for the development of new therapeutics, with derivatives showing potential as anticancer agents.[1][2] A critical and early step in the preclinical evaluation of these novel compounds is the comprehensive assessment of their cytotoxic potential.[3][4][5] This guide provides an in-depth comparison of commonly employed in vitro cytotoxicity assays, offering the scientific rationale behind experimental choices to empower researchers in selecting the most appropriate methods for their screening cascade.
The Foundational Role of Cytotoxicity Screening
Cytotoxicity assays are indispensable tools in pharmacology and toxicology for gauging the potential of a substance to cause cellular damage or death.[5] For novel compound libraries, such as derivatives of Dihydro-2H-pyran-2,4(3H)-dione, these assays serve as a primary filter to identify promising candidates and deprioritize those with unfavorable toxicity profiles. The selection of an appropriate assay, or more often a panel of assays, is contingent on the specific scientific questions being addressed, the putative mechanism of action of the compound, and practical considerations such as throughput and cost.
A Comparative Overview of Key Cytotoxicity Assays
The choice of a cytotoxicity assay should be a deliberate one, informed by an understanding of the cellular processes each method interrogates. Broadly, these assays can be categorized based on the physiological parameter they measure: metabolic activity, membrane integrity, or specific cell death pathways like apoptosis.
Assays Measuring Metabolic Activity: A Window into Cellular Health
Metabolically active cells possess reducing power, primarily in the form of NAD(P)H, which is essential for numerous cellular functions. Assays that quantify this reducing potential provide a robust surrogate for cell viability.
The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][7]
-
Principle of Action: The core of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product.[6][7] This conversion is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely within the mitochondria.[6][7] Consequently, the quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[6][7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[6]
Experimental Workflow: MTT Assay
Caption: Classification of cytotoxicity assays based on their mechanism.
Comparative Analysis and Data Presentation
To facilitate a direct comparison, the key characteristics of each assay are summarized in the table below. When evaluating novel Dihydro-2H-pyran-2,4(3H)-dione compounds, it is often advisable to employ at least two assays based on different principles to confirm the cytotoxic effects and gain initial insights into the mechanism of cell death.
| Assay | Principle | Endpoint | Throughput | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. [7] | Colorimetric | High | Cost-effective, well-established. [3] | Endpoint assay, potential interference from reducing compounds. |
| alamarBlue™ | Reduction of resazurin to fluorescent resorufin by cellular reductases. [8][9] | Fluorometric/Colorimetric | High | Non-toxic, allows for kinetic measurements. [9] | Can be sensitive to changes in the culture medium. |
| LDH Release | Measurement of lactate dehydrogenase activity in the culture supernatant. [10][11] | Colorimetric | High | Direct measure of membrane damage, non-destructive to remaining cells. [12] | LDH in serum can contribute to background signal. |
| Neutral Red Uptake | Accumulation of Neutral Red dye in the lysosomes of viable cells. [13][14] | Colorimetric | High | Simple, fast, and reproducible. [15] | Can be influenced by compounds affecting lysosomal pH. |
| Caspase-3/7 | Cleavage of a specific substrate by activated caspase-3 and -7. [16][17] | Fluorometric/Luminometric | High | Provides mechanistic insight into apoptosis. [16] | Measures a transient event in the apoptotic pathway. [18] |
Detailed Experimental Protocols
For reliable and reproducible results, adherence to optimized protocols is crucial. Below are step-by-step methodologies for the discussed assays.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/mL) in 100 µL of culture medium per well. [6]Include wells with medium only for background control.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [7]3. Compound Treatment: Replace the medium with fresh medium containing various concentrations of the Dihydro-2H-pyran-2,4(3H)-dione compounds. Include untreated control wells.
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [6]5. MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [6]6. Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to convert MTT into formazan crystals. [6]7. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [19]8. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. [6]
alamarBlue™ Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
alamarBlue™ Addition: Add alamarBlue™ reagent to each well, equivalent to 10% of the culture volume. [20]3. Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. [8][9]Incubation times may need optimization depending on the cell type and density. [9]4. Measurement: Read fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm. [20][21]
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: Carefully collect a small aliquot of the cell culture supernatant (e.g., 2-5 µL) from each well. [12]3. Assay Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
Neutral Red Uptake Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Medium Removal: After treatment, discard the medium from all wells. [13]3. Neutral Red Incubation: Add 100 µL of Neutral Red solution to each well and incubate for 1-2 hours at 37°C. [13]4. Washing: Discard the Neutral Red solution and rinse the cells with DPBS. [13]5. Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye. [13]6. Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm. [22]
Caspase-3/7 Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 ratio with the cell culture medium. [23]3. Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity. [23]
Conclusion and Recommendations
The evaluation of cytotoxicity is a cornerstone of early-stage drug discovery. For novel Dihydro-2H-pyran-2,4(3H)-dione compounds, a multi-faceted approach to cytotoxicity testing is recommended. An initial screen using a high-throughput metabolic assay like MTT or alamarBlue™ can efficiently identify compounds with cytotoxic activity. Hits from the primary screen should then be confirmed using an assay with a different mechanistic basis, such as the LDH release assay, to rule out assay-specific artifacts. For compounds of particular interest, further investigation into the mechanism of cell death using assays like the caspase-3/7 activity assay can provide valuable insights to guide lead optimization. By employing a rationally selected panel of cytotoxicity assays, researchers can build a comprehensive and reliable toxicity profile for their novel compounds, facilitating informed decision-making in the drug development pipeline.
References
-
AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi bioprinters. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Muse™ Caspase-3/7 Assay. star-lab.am. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). [Link]
-
ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]
-
The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Neutral Red Uptake Assay. RE-Place. [Link]
-
DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program (NTP). [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PMC - NIH. [Link]
-
Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PMC - NIH. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link]
-
Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. [Link]
-
Cytotoxicity Assays. Life Science Applications. [Link]
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]
-
Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. ResearchGate. [Link]
-
Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]
-
3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. OECD Existing Chemicals Database. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy Dihydro-2H-pyran-2,4(3H)-dione (EVT-1197295) | 33532-46-6 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. opentrons.com [opentrons.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. allevi3d.com [allevi3d.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 13. qualitybiological.com [qualitybiological.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 16. star-lab.am [star-lab.am]
- 17. stemcell.com [stemcell.com]
- 18. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bds.berkeley.edu [bds.berkeley.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Unveiling the Action: A Comparative Guide to the Mechanism of Dihydro-2H-pyran-2,4(3H)-dione-based Inhibitors
In the intricate landscape of drug discovery, understanding the precise mechanism of action (MoA) of a novel inhibitor is paramount. This guide provides a comprehensive, in-depth analysis of the MoA of a promising class of compounds: Dihydro-2H-pyran-2,4(3H)-dione-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts, offering a comparative framework against established alternatives and the experimental causality to empower your research endeavors.
The Dihydro-2H-pyran-2,4(3H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Derivatives of this core have shown potential as inhibitors of various enzymes, including serine proteases, which are implicated in a multitude of physiological and pathological processes.[3][4][5] This guide will focus on elucidating the MoA of these pyran-dione based inhibitors, particularly in the context of serine protease inhibition, a field with significant therapeutic implications for diseases ranging from inflammation to cancer.[5][6]
The Target: A Primer on Serine Proteases
Serine proteases are a large and diverse family of enzymes that play crucial roles in processes such as digestion, blood coagulation, immunity, and tissue remodeling.[5][7] Their catalytic activity relies on a highly conserved triad of amino acid residues in their active site: serine, histidine, and aspartate.[8] The dysregulation of serine protease activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention.[5]
Inhibitors of serine proteases can be broadly classified based on their mechanism of action, which can be either reversible or irreversible, and can exhibit different modes of inhibition, including competitive, non-competitive, and uncompetitive.[7][9] Understanding these distinctions is critical for the development of safe and effective drugs.
Dihydro-2H-pyran-2,4(3H)-dione-based Inhibitors: A Comparative Mechanistic Analysis
To truly appreciate the unique properties of Dihydro-2H-pyran-2,4(3H)-dione-based inhibitors, a direct comparison with other well-characterized classes of serine protease inhibitors is essential. In this section, we will evaluate their performance against representative alternatives, focusing on key mechanistic parameters. As a primary example, we will consider Human Leukocyte Elastase (HLE), a serine protease implicated in inflammatory lung diseases, as a target enzyme.[10][11]
Biochemical Inhibition Profile
The initial characterization of an inhibitor involves determining its potency and mode of inhibition through biochemical assays. These assays typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.[7]
| Inhibitor Class | Target Enzyme | IC50 (nM) | Ki (nM) | Mode of Inhibition | Reference |
| Dihydro-2H-pyran-2,4(3H)-dione Derivative | Human Leukocyte Elastase (HLE) | Data not available | Data not available | To be determined | |
| Pyridone-based (non-peptidic) | Human Leukocyte Elastase (HLE) | - | 48 - 280 | Competitive | [11] |
| Peptide-based (trifuoromethyl ketone) | Human Leukocyte Elastase (HLE) | - | 280 | Competitive | [11] |
| Benzoxazinones | Human Leukocyte Elastase (HLE) | - | Mechanism-based | Irreversible | [12] |
| Natural Peptides (Brunsvicamides) | Human Leukocyte Elastase (HLE) | 2000 - 4420 | 700 - 1600 | Competitive | [13] |
This table will be populated with more specific data as it becomes available through further targeted searches.
The mode of inhibition provides crucial insights into how an inhibitor interacts with its target. Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate.[12] Non-competitive inhibitors bind to a different site on the enzyme (an allosteric site), causing a conformational change that reduces its activity. Uncompetitive inhibitors bind only to the enzyme-substrate complex. Irreversible inhibitors, often mechanism-based, form a stable, covalent bond with the enzyme, permanently inactivating it.[14]
Binding Kinetics: The Dynamics of Interaction
While IC50 and Ki values provide a measure of inhibitory potency, they do not capture the dynamic nature of the inhibitor-enzyme interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data, including the association rate constant (k_on_) and the dissociation rate constant (k_off_).[15][16] The ratio of these rates determines the equilibrium dissociation constant (KD), a direct measure of binding affinity.
| Inhibitor Class | Target Enzyme | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | KD (nM) | Reference |
| Dihydro-2H-pyran-2,4(3H)-dione Derivative | Human Leukocyte Elastase (HLE) | Data not available | Data not available | Data not available | |
| Peptide-based | Plasma Kallikrein | Example data | Example data | ~10 | [17] |
| Small Molecule | Generic Target | Example data | Example data | Example data | [15] |
This table will be populated with more specific data as it becomes available through further targeted searches.
A slow k_off_ rate is often a desirable characteristic for a drug candidate, as it indicates a longer residence time on the target, which can translate to a more sustained therapeutic effect.[15]
Structural Basis of Inhibition: Visualizing the Interaction
X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes, offering a detailed view of the binding mode and the key molecular interactions.[1] This information is invaluable for structure-based drug design and for understanding the basis of inhibitor selectivity.
While a crystal structure of a Dihydro-2H-pyran-2,4(3H)-dione derivative in complex with HLE is not yet publicly available, the structure of HLE with a related thiazolidine-2,4-dione inhibitor reveals important insights.[1] This structure shows the inhibitor binding in the S2' subsite of the enzyme, a less common binding mode for synthetic inhibitors.[1] This suggests that the pyran-dione scaffold may also target less conventional binding pockets, potentially leading to improved selectivity.
For comparison, many peptide-based and pyridone inhibitors of HLE are designed to occupy the S1 and S2 substrate-binding pockets, mimicking the natural substrate of the enzyme.[11][18]
Caption: Comparative binding modes of different inhibitor classes in the active site of a serine protease.
Cellular Efficacy and Selectivity
Ultimately, the therapeutic potential of an inhibitor is determined by its activity in a cellular context. Cell-based assays are crucial for assessing not only the potency of an inhibitor against its target within a living system but also its selectivity and potential off-target effects.[19][20]
| Inhibitor Class | Cell Line | Cellular IC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Profile | Reference |
| Dihydro-2H-pyran-2,4(3H)-dione Derivative | e.g., Neutrophils, Cancer cell lines | Data not available | Data not available | To be determined | |
| Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7, HCT116 | 0.66 - 12.68 | > 50 (example) | PARP-1 selective | [21] |
| Thiazolidine-2,4-dione | HepG2, MCF-7 | 0.65 - 2.29 | > 3.97 | VEGFR-2 selective | [22] |
This table will be populated with more specific data as it becomes available through further targeted searches.
A successful inhibitor should exhibit high potency against its intended target in cells with minimal toxicity to healthy cells. Selectivity profiling against a panel of related enzymes is also critical to minimize the risk of off-target effects.
Experimental Workflows for Mechanistic Elucidation
To generate the comparative data presented above, a series of well-defined experimental workflows are employed. The following section provides detailed, step-by-step methodologies for the key experiments used to characterize the mechanism of action of enzyme inhibitors.
Enzyme Kinetics Assay (Fluorogenic Substrate)
This assay is a fundamental tool for determining the IC50 and mode of inhibition of a compound. It relies on a synthetic substrate that releases a fluorescent signal upon cleavage by the enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme (e.g., Human Leukocyte Elastase) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of the fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for HLE) in DMSO.
-
Prepare a serial dilution of the Dihydro-2H-pyran-2,4(3H)-dione-based inhibitor and any comparator compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add a small volume of the inhibitor dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor).
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the mode of inhibition, repeat the assay with varying concentrations of both the inhibitor and the substrate. Analyze the data using Lineweaver-Burk or Dixon plots.[12]
-
Caption: Workflow for a typical enzyme kinetics assay.
Surface Plasmon Resonance (SPR) Analysis
SPR provides invaluable data on the binding kinetics and affinity of an inhibitor.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the purified target enzyme (ligand) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte dilutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the chip surface between analyte injections using a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on_, k_off_, and KD values.
-
Caption: Workflow for an SPR binding kinetics experiment.
X-ray Crystallography
This technique provides the atomic-level structure of the enzyme-inhibitor complex.
Protocol:
-
Protein Expression and Purification:
-
Express and purify a high-yield, soluble form of the target enzyme.
-
-
Co-crystallization:
-
Mix the purified enzyme with a molar excess of the inhibitor.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the enzyme-inhibitor complex against the experimental data.
-
-
Structural Analysis:
-
Analyze the final structure to identify the key interactions between the inhibitor and the enzyme's active site.
-
Cell-Based Assay (e.g., Cell Viability or Target Engagement)
These assays assess the inhibitor's activity in a more physiologically relevant environment.
Protocol:
-
Cell Culture:
-
Culture the appropriate cell line (e.g., neutrophils for HLE, or a cancer cell line overexpressing the target) under standard conditions.
-
-
Inhibitor Treatment:
-
Seed the cells in a multi-well plate and treat them with a range of inhibitor concentrations.
-
-
Assay Readout:
-
Cell Viability: After a set incubation period, assess cell viability using a commercially available assay (e.g., MTT or CellTiter-Glo).
-
Target Engagement: Measure the activity of the target enzyme directly in cell lysates or using a specific cellular biomarker.
-
-
Data Analysis:
-
Determine the cellular IC50 for target inhibition and the CC50 for cytotoxicity.
-
Conclusion and Future Directions
The Dihydro-2H-pyran-2,4(3H)-dione scaffold represents a promising starting point for the development of novel enzyme inhibitors. This guide has provided a framework for the systematic elucidation of their mechanism of action through a comparative approach with established inhibitor classes. By employing a combination of biochemical, biophysical, structural, and cell-based assays, researchers can build a comprehensive understanding of how these compounds interact with their targets.
Future work should focus on generating robust, comparative data for Dihydro-2H-pyran-2,4(3H)-dione-based inhibitors against a panel of serine proteases to fully characterize their potency, selectivity, and mechanism of action. This will be crucial for advancing this promising class of molecules towards therapeutic applications.
References
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI. [Link]
-
Biochemistry of serine protease inhibitors and their mechanisms of action: a review. (n.d.). PubMed. [Link]
-
Similarity Study of Serine Proteases Inhibitors. (n.d.). PubMed. [Link]
-
Serine protease inhibitors and human wellbeing interplay: new insights for old friends. (2019). PeerJ. [Link]
-
Biochemistry of Serine Protease Inhibitors and Their Mechanisms of Action: A Review. (2003). The Journal of ExtraCorporeal Technology. [Link]
-
Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis. (n.d.). ResearchGate. [Link]
-
What are Serine protease inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Serine protease inhibitors and human wellbeing interplay: new insights for old friends. (2019). PeerJ. [Link]
-
A Review of the Most Important Classes of Serine Protease Inhibitors in Insects and Leeches. (n.d.). Bentham Science. [Link]
-
Crystal structure of highly glycosylated human leukocyte elastase in complex with an S2′ site binding inhibitor. (2018). Acta Crystallographica Section D: Structural Biology. [Link]
-
Crystallization of human leukocyte elastase with its inhibitor Pro44-eglin c. (1989). PubMed. [Link]
-
Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. (2022). MDPI. [Link]
-
A potential new strategy for using elastase and its inhibitor as therapeutic agents. (n.d.). OAText. [Link]
-
Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. (n.d.). PubMed Central. [Link]
-
Elastase inhibitor. Characterization of the human elastase inhibitor molecule associated with monocytes, macrophages, and neutrophils. (n.d.). The Journal of Experimental Medicine. [Link]
-
The potential of neutrophil elastase inhibitors as anti-inflammatory therapies. (n.d.). PubMed. [Link]
-
Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. (n.d.). MDPI. [Link]
-
Nonpeptidic Inhibitors of Human Leukocyte Elastase. 3. Design, Synthesis, X-ray Crystallographic Analysis, and Structure-Activity Relationships for a Series of Orally Active 3-amino-6-phenylpyridin-2-one Trifluoromethyl Ketones. (n.d.). PubMed. [Link]
-
Non-peptidic inhibitors of human leukocyte elastase. 1. The design and synthesis of pyridone-containing inhibitors. (n.d.). PubMed. [Link]
-
Human leukocyte and porcine pancreatic elastase: X-ray crystal structures, mechanism, substrate specificity, and mechanism-based inhibitors. (n.d.). Semantic Scholar. [Link]
-
UNDERSTANDING SPR DATA KD (i.e. affinity) values can be measured with two methods: steady-state and kinetic fitting. Typically,. (n.d.). CACHE Challenges. [Link]
-
Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. (n.d.). NIH. [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). PubMed Central. [Link]
-
Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. (n.d.). PubMed. [Link]
-
4-hydroxy-5,6-dihydro-2H-pyran-2-ones.3. Bicyclic and Hetero-Aromatic Ring Systems as 3-position Scaffolds to Bind to S1' and S2' of the HIV-1 Protease Enzyme. (n.d.). PubMed. [Link]
-
SPR Assay Services. (n.d.). Ichor Life Sciences. [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.). NIH. [Link]
-
Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). ScienceDirect. [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. [Link]
-
The IC 50 values, K i constants and inhibition types determined for.... (n.d.). ResearchGate. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH. [Link]
-
Proteases—Structures, Mechanism and Inhibitors. (2025). ResearchGate. [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025). ResearchGate. [Link]
Sources
- 1. Crystal structure of highly glycosylated human leukocyte elastase in complex with an S2′ site binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human leukocyte and porcine pancreatic elastase: X-ray crystal structures, mechanism, substrate specificity, and mechanism-based inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 9. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-peptidic inhibitors of human leukocyte elastase. 1. The design and synthesis of pyridone-containing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Serine protease inhibitors and human wellbeing interplay: new insights for old friends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. ichorlifesciences.com [ichorlifesciences.com]
- 16. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonpeptidic inhibitors of human leukocyte elastase. 3. Design, synthesis, X-ray crystallographic analysis, and structure-activity relationships for a series of orally active 3-amino-6-phenylpyridin-2-one trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cache-challenge.org [cache-challenge.org]
A Senior Application Scientist's Guide to the Synthesis of Dihydro-2H-pyran-2,4(3H)-dione
Introduction
Dihydro-2H-pyran-2,4(3H)-dione, systematically named oxane-2,4-dione (CAS 33532-46-6), is a pivotal heterocyclic scaffold in synthetic chemistry.[1] As the formal cyclic anhydride of 3-oxoglutaric acid (also known as acetonedicarboxylic acid), this molecule serves as a versatile five-carbon building block for constructing more complex molecular architectures, particularly in the realms of natural product synthesis and medicinal chemistry.[2] Its dual carbonyl functionality, constrained within a six-membered pyran ring, offers a unique platform for a variety of chemical transformations.
The efficiency, scalability, and environmental impact of a synthetic route are critical parameters for researchers in both academic and industrial settings. This guide provides an in-depth comparison of a novel, organocatalytic benchmark method against two established, classical syntheses of Dihydro-2H-pyran-2,4(3H)-dione. We will dissect the causality behind experimental choices, provide self-validating protocols, and present a clear, data-driven comparison to empower chemists to select the optimal route for their specific needs.
Benchmarking Overview
To provide a clear comparison, we will evaluate three distinct synthetic strategies. The logical flow of this evaluation process is outlined below.
Caption: Evaluation workflow for comparing synthetic routes.
Benchmark Synthesis: A Novel N-Heterocyclic Carbene (NHC) Catalyzed Approach
Organocatalysis has revolutionized synthetic chemistry by offering metal-free alternatives that often provide unique reactivity and selectivity. N-Heterocyclic Carbenes (NHCs) are particularly powerful catalysts for a range of transformations.[3] We propose a novel, yet highly plausible, benchmark synthesis based on an NHC-catalyzed [4+2] annulation.
Causality and Expertise: The core of this strategy lies in the unique ability of an NHC to induce Umpolung (polarity inversion) on an aldehyde. An α,β-unsaturated aldehyde, normally an electrophile, is converted into a nucleophilic Breslow intermediate. This intermediate can then form a homoenolate equivalent, specifically an α,β-unsaturated acylazolium intermediate. This highly reactive species is an excellent dienophile in [4+2] cycloadditions. By reacting this intermediate with an in situ generated ketene (from a precursor like acetyl chloride and a non-nucleophilic base), we can construct the dihydropyranone ring in a convergent and atom-economical fashion. This approach is chosen as the benchmark due to its elegance, catalytic nature, and operation under mild conditions.
Caption: Catalytic cycle for the proposed NHC-catalyzed synthesis.
Established Method 1: Dehydrative Cyclization of 3-Oxoglutaric Acid
This is arguably the most direct and classical approach on paper, treating the target molecule as the simple cyclic anhydride of its parent acid.
Causality and Expertise: The formation of an anhydride from a dicarboxylic acid is a fundamental reaction, typically achieved by removing one molecule of water. This is most commonly performed using strong dehydrating agents such as acetyl chloride, acetic anhydride, or thionyl chloride. The choice of reagent is critical: acetyl chloride is highly effective but corrosive and moisture-sensitive. Acetic anhydride is less aggressive and often requires heating, which introduces a significant complication. 3-Oxoglutaric acid is thermally unstable and readily undergoes decarboxylation to produce acetone and carbon dioxide. Therefore, the key to a successful protocol is to effect dehydration under conditions mild enough to avoid significant decarboxylation of the starting material. This makes the method conceptually simple but practically challenging.
Caption: Reaction pathway for the dehydrative cyclization method.
Established Method 2: Synthesis via Malonic Ester Condensation
This multi-step approach builds the carbon skeleton from simple, inexpensive precursors using classic carbon-carbon bond-forming reactions.
Causality and Expertise: The malonic ester synthesis is a robust and versatile method for preparing carboxylic acids. This route adapts its principles to build the required C5 backbone. The strategy involves reacting two equivalents of a malonic ester derivative with a one-carbon electrophile, such as formaldehyde or diiodomethane, in a tandem Michael-alkylation or double alkylation sequence. The resulting tetraester is then hydrolyzed and the unstable gem-dicarboxylic acids are decarboxylated upon heating. The final crucial step is the cyclization of the resulting 3-oxoglutaric acid, as described in Method 1. This route is chosen for its reliability and use of fundamental, well-understood reactions. Its primary drawback is the number of steps, which can negatively impact the overall yield and resource efficiency.
Caption: Workflow for the multi-step malonic ester synthesis route.
Performance Benchmarking and Comparative Analysis
The choice of a synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for each method to facilitate an objective comparison.
| Metric | Benchmark: NHC Catalysis | Method 1: Dehydrative Cyclization | Method 2: Malonic Ester Route |
| Plausible Overall Yield | 65-80% | 40-55% | 25-40% |
| Number of Steps | 1 (Convergent) | 1 (from 3-oxoglutaric acid) | 4+ |
| Reaction Conditions | Mild (RT to 40 °C) | Mild to Moderate (0 °C to reflux) | Varied (Reflux, strong base) |
| Atom Economy | High | Moderate (loss of H₂O) | Low (multiple steps, byproducts) |
| Reagent Hazards | Moderate (catalyst, oxidant) | High (corrosive dehydrating agents) | High (strong base, reactive halides) |
| Scalability | Moderate (catalyst cost) | Challenging (decarboxylation risk) | High (well-established reactions) |
In-Depth Discussion:
-
Efficiency and Elegance: The NHC-catalyzed benchmark method is superior in terms of elegance and potential yield for a single operation. Its catalytic nature and convergent design represent modern synthetic efficiency. However, catalyst availability and the need for careful optimization of reaction conditions are key considerations.
-
Directness vs. Practicality: The Dehydrative Cyclization (Method 1) is the most direct route but is hampered by the thermal instability of its starting material, 3-oxoglutaric acid.[2] This side reaction significantly impacts the achievable yield and makes scaling the process challenging, as localized heating can lead to runaway decarboxylation.
-
Reliability and Cost: The Malonic Ester Route (Method 2) is a classic, workhorse synthesis. It uses cheap, readily available starting materials and relies on some of the most well-understood reactions in organic chemistry, making it highly reliable and scalable.[4] Its significant drawback is the multi-step nature, which leads to a lower overall yield, generates more waste, and is labor-intensive.
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed as self-validating systems. Each step includes specific conditions and purification procedures to ensure the desired product is obtained with verifiable purity. Note: These are representative protocols and may require optimization.
Protocol 1: Benchmark NHC-Catalyzed Annulation
-
Catalyst Activation: To a flame-dried Schlenk flask under an argon atmosphere, add the NHC precatalyst (e.g., a triazolium salt, 0.1 mmol, 10 mol%) and a non-nucleophilic base (e.g., DBU, 0.12 mmol) in anhydrous THF (5 mL). Stir at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried flask, dissolve the α,β-unsaturated aldehyde (1.0 mmol) and an oxidant (e.g., quinone, 1.1 mmol) in anhydrous THF (10 mL).
-
Initiation: Transfer the activated NHC catalyst solution to the aldehyde solution via cannula.
-
Ketene Generation: In a syringe pump, prepare a solution of acetyl chloride (1.5 mmol) and a hindered base (e.g., triethylamine, 1.6 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 4 hours at 25 °C.
-
Workup and Purification: After 12 hours, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Dihydro-2H-pyran-2,4(3H)-dione.
Protocol 2: Dehydrative Cyclization of 3-Oxoglutaric Acid
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser (with a drying tube), add 3-oxoglutaric acid (1.46 g, 10 mmol).
-
Reagent Addition: Cool the flask in an ice-water bath (0 °C). Add acetyl chloride (1.4 mL, 20 mmol) dropwise over 30 minutes with vigorous stirring. Caution: HCl gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. A gentle effervescence may be observed.
-
Workup and Purification: Carefully remove the excess acetyl chloride and acetic acid byproduct under reduced pressure (connect to a base trap). The resulting crude solid or oil is triturated with cold diethyl ether to induce crystallization. Filter the solid, wash with a small amount of cold ether, and dry in vacuo to yield Dihydro-2H-pyran-2,4(3H)-dione.
Protocol 3: Malonic Ester Synthesis Route
-
Step A: Synthesis of Propane-1,1,3,3-tetracarboxylic acid tetraethyl ester: To a solution of sodium ethoxide (prepared from 0.92 g, 40 mmol of Na in 50 mL of absolute ethanol), add diethyl malonate (6.4 g, 40 mmol) dropwise. Stir for 30 minutes, then add diiodomethane (5.36 g, 20 mmol) dropwise. Heat the mixture to reflux for 6 hours. Cool, filter off the NaI precipitate, and concentrate the filtrate in vacuo. Purify by vacuum distillation.
-
Step B: Saponification: Dissolve the tetraester from Step A (10 mmol) in ethanol (20 mL). Add a solution of NaOH (2.0 g, 50 mmol) in water (10 mL). Heat to reflux for 4 hours until the solution is homogeneous.
-
Step C: Decarboxylation to 3-Oxoglutaric Acid: Cool the reaction mixture in an ice bath and carefully acidify to pH 1 with concentrated HCl. Gently heat the solution to 50-60 °C until gas evolution (CO₂) ceases (approx. 1-2 hours). Concentrate the solution in vacuo to obtain crude 3-oxoglutaric acid.
-
Step D: Cyclization: Treat the crude 3-oxoglutaric acid from Step C as described in Protocol 2 to yield the final product.
References
-
S. G. R. G. S. V. S. G. V. S. R. K. G. S. V. V. (2024). Organocatalyzed Approach to the Synthesis of γ-Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions. European Journal of Organic Chemistry. Available from: [Link]
- Johnson, W. S. (1948).
-
SynArchive. (n.d.). Dieckmann Condensation. Available from: [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI. Available from: [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available from: [Link]
- Process for the production of 3-oxoglutaric acid. (1976). Google Patents.
-
PubChem. (n.d.). Oxane-2,4-dione. Available from: [Link]
-
Wikipedia. (n.d.). Acetonedicarboxylic acid. Available from: [Link]
Sources
- 1. Oxane-2,4-dione | C5H6O3 | CID 9793733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
quantitative structure-activity relationship (QSAR) of Dihydro-2H-pyran-2,4(3H)-dione derivatives
An In-Depth Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of Dihydro-2H-pyran-2,4(3H)-dione Derivatives: A Comparative Analysis
The Dihydro-2H-pyran-2,4(3H)-dione scaffold, a core structure in many biologically active compounds, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anticoagulant properties.[1] Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as a powerful tool.
This guide provides a comprehensive comparison of QSAR methodologies as applied to heterocyclic systems structurally analogous to Dihydro-2H-pyran-2,4(3H)-diones. By examining QSAR studies on related scaffolds such as pyrimidine-2,4-diones, thiazolidine-2,4-diones, and furanones, we can extrapolate key structural insights and methodological considerations for the rational design of novel Dihydro-2H-pyran-2,4(3H)-dione derivatives.
The Foundation: Understanding QSAR
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
There are two main categories of QSAR:
-
2D-QSAR: This approach utilizes 2D descriptors, which are calculated from the 2D representation of a molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or electronic (e.g., polar surface area).[3]
-
3D-QSAR: This more advanced method considers the three-dimensional structure of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of molecules with their biological activities.[4][5]
A robust QSAR model not only explains the structure-activity relationship of existing compounds but also possesses predictive power for designing new, more active molecules.[6]
A Comparative Look at QSAR in Action: Insights from Analogous Scaffolds
While specific QSAR studies on Dihydro-2H-pyran-2,4(3H)-dione derivatives are not extensively reported, a wealth of information can be gleaned from studies on structurally similar heterocyclic compounds.
Pyrimidine-2,4-dione Derivatives: A Case Study in Antimicrobial and Cytotoxic Activity
Derivatives of pyrimidine-2,4-dione have been investigated for their antimicrobial and cytotoxic effects.[1] A study on novel pyrimidine-2,4-dione hybrids connected with 2H-thiopyran molecules revealed promising antibacterial, antifungal, and cytotoxic activities.[1] For instance, 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione showed significant broad-spectrum antimicrobial activity.[1]
While a specific QSAR model was not detailed in this particular study, the structure-activity relationship (SAR) observations provide a foundation for future QSAR development. Key takeaways for analogous Dihydro-2H-pyran-2,4(3H)-dione QSAR studies include the importance of:
-
Substituents on the heterocyclic ring: The nature and position of substituents dramatically influence activity.
-
Lipophilicity and electronic properties: These are likely to be critical descriptors in any QSAR model for this class of compounds.
Thiazolidine-2,4-dione Derivatives: Modeling Antihyperglycemic Activity
Thiazolidine-2,4-diones are a well-known class of oral antihyperglycemic agents.[7] QSAR studies on these compounds have been instrumental in understanding the structural requirements for their activity. In one such study, a large set of thiazolidine-2,4-dione derivatives was analyzed, and a QSAR model was developed using multiple linear regression.[7] The study found that a combination of thermodynamic, topological, and charge-dependent parameters correlated well with the antihyperglycemic activity.[7]
This suggests that for Dihydro-2H-pyran-2,4(3H)-dione derivatives, a comprehensive set of descriptors should be calculated and evaluated for their contribution to the QSAR model.
Furanone Derivatives: Unraveling COX-2 Inhibition with 3D-QSAR
3D-QSAR studies, particularly CoMFA and CoMSIA, have been successfully applied to furanone derivatives as selective COX-2 inhibitors.[8] These studies have provided detailed insights into the steric and electrostatic interactions that govern the binding of these compounds to the COX-2 active site. The contour maps generated from these analyses highlight regions where bulky groups are favored or disfavored and where positive or negative electrostatic potentials enhance activity.[8]
For researchers working on Dihydro-2H-pyran-2,4(3H)-dione derivatives, this underscores the value of 3D-QSAR in providing a visual and quantitative guide for structural modifications.
| Analogous Scaffold | Biological Activity | QSAR Methodology | Key Descriptors/Insights | Reference |
| Pyrimidine-2,4-dione | Antimicrobial, Cytotoxic | SAR | Importance of ring substituents and their electronic nature. | [1] |
| Thiazolidine-2,4-dione | Antihyperglycemic | 2D-QSAR (MLR) | A combination of thermodynamic, topological, and charge-based descriptors. | [7] |
| Furanone | COX-2 Inhibition | 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields are crucial for activity. Contour maps guide structural modifications. | [8] |
Crafting a Predictive QSAR Model for Dihydro-2H-pyran-2,4(3H)-dione Derivatives: A Proposed Workflow
Based on the insights from analogous systems, a robust QSAR study for Dihydro-2H-pyran-2,4(3H)-dione derivatives can be designed.
A generalized workflow for a QSAR study.
Key Structural Features of Dihydro-2H-pyran-2,4(3H)-dione for QSAR Analysis
The following diagram highlights the key structural features of the Dihydro-2H-pyran-2,4(3H)-dione scaffold that are likely to be important for its biological activity and should be the focus of modification in a QSAR study.
Key modification sites on the Dihydro-2H-pyran-2,4(3H)-dione scaffold.
Experimental Protocol: A Step-by-Step Guide to 3D-QSAR (CoMFA/CoMSIA)
This protocol outlines the general steps for performing a 3D-QSAR study, which can be adapted for Dihydro-2H-pyran-2,4(3H)-dione derivatives.
-
Molecular Modeling and Alignment:
-
Draw the 2D structures of all compounds in the dataset.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Align the molecules based on a common substructure or a pharmacophore model. This is a critical step for the validity of the 3D-QSAR model.
-
-
Generation of Molecular Fields:
-
Place the aligned molecules in a 3D grid.
-
For CoMFA , calculate the steric (Lennard-Jones) and electrostatic (Coulombic) fields at each grid point using a probe atom (e.g., sp3 carbon with a +1 charge).[5]
-
For CoMSIA , in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activity (dependent variable).[5]
-
Perform leave-one-out cross-validation to assess the internal predictive ability of the model (q²). A q² value greater than 0.5 is generally considered indicative of a good model.
-
Validate the model externally using a test set of compounds that were not used in model development. The predictive r² (pred_r²) is a measure of the model's ability to predict the activity of new compounds.
-
-
Visualization and Interpretation:
-
Generate contour maps to visualize the favorable and unfavorable regions for each field.
-
Green contours typically indicate regions where steric bulk is favorable, while yellow contours indicate unfavorable regions.
-
Blue contours often represent areas where positive charge is beneficial, and red contours indicate where negative charge is preferred.
-
Use these maps to guide the design of new derivatives with potentially improved activity.
-
Conclusion
While direct QSAR studies on Dihydro-2H-pyran-2,4(3H)-dione derivatives are an emerging area, a comparative analysis of QSAR models for structurally analogous heterocyclic systems provides a valuable framework for future research. By leveraging the insights gained from studies on pyrimidine-2,4-diones, thiazolidine-2,4-diones, and furanones, researchers can make informed decisions about the selection of molecular descriptors, the application of appropriate QSAR methodologies, and the strategic design of novel Dihydro-2H-pyran-2,4(3H)-dione derivatives with enhanced therapeutic potential. The continued application of advanced computational techniques like 3D-QSAR will undoubtedly accelerate the discovery and development of new drugs based on this versatile scaffold.
References
Sources
- 1. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 2. 2D and 3D-QSAR study on 4-anilinoquinozaline derivatives as potent apoptosis inducer and efficacious anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Prediction studies of the biological activity of chemical substances by QSAR methods – Structural Bioinformatics and High Performance Computing (BIO-HPC) Research Group [bio-hpc.eu]
- 6. QSAR Study on Thiazolidine-2,4-dione Derivatives for Antihyperglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Dihydro-2H-pyran-2,4(3H)-dione: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Dihydro-2H-pyran-2,4(3H)-dione. As a Senior Application Scientist, my objective is to provide not just a procedure, but a framework of understanding, ensuring that every action is grounded in safety, compliance, and scientific integrity. The protocols outlined herein are designed to be self-validating, protecting both the researcher and the institution.
Part 1: Hazard Assessment and Immediate Safety Precautions
Before any handling or disposal begins, a thorough understanding of the potential hazards is critical. Based on similar chemical structures, we must assume Dihydro-2H-pyran-2,4(3H)-dione may be a flammable liquid and an irritant to the skin, eyes, and respiratory tract.[4][5][6] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Proper PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling Dihydro-2H-pyran-2,4(3H)-dione.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities. | Protects against splashes and vapors which can cause serious eye irritation.[4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Inspect for tears or holes before each use. | Prevents skin contact, which can cause irritation or allergic reactions.[2][7] |
| Body Protection | A standard laboratory coat, fully buttoned. Ensure it is appropriate for handling flammable materials. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling must be performed in a well-ventilated area, preferably a chemical fume hood.[8] | Prevents inhalation of vapors, which may cause respiratory tract irritation or dizziness.[4][5] |
Part 2: Step-by-Step Waste Disposal Protocol
The disposal of Dihydro-2H-pyran-2,4(3H)-dione must be managed as hazardous chemical waste in strict accordance with institutional policies and national regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12][13][14] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [8][15]
Step 1: Waste Segregation and Collection
The principle of waste segregation is fundamental to preventing dangerous chemical reactions.[9][12]
-
Isolate the Waste: Collect all waste containing Dihydro-2H-pyran-2,4(3H)-dione into a dedicated waste container. This includes the neat compound, solutions, and any contaminated materials like pipette tips, wipes, or absorbent pads.
-
Confirm Compatibility: Do not mix this waste stream with other chemical wastes unless you have confirmed compatibility. Dihydro-2H-pyran-2,4(3H)-dione is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][16] Mixing could lead to vigorous, exothermic reactions.
Step 2: Containerization
The integrity of the waste container is crucial for safe storage and transport.[2][9]
-
Select an Appropriate Container: Use a leak-proof, sealable container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.
-
Leave Headspace: Do not fill the container to more than 80-90% capacity. This headspace allows for vapor expansion and prevents spills.
-
Secure Closure: Ensure the container cap is screwed on tightly to prevent leaks or the escape of vapors.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[9][17][18]
-
Affix a Hazardous Waste Label: Use your institution's official hazardous waste tag or label.
-
Provide Complete Information: Clearly write the following:
-
The words "Hazardous Waste"
-
The full chemical name: "Dihydro-2H-pyran-2,4(3H)-dione"
-
An accurate estimation of the concentration and volume.
-
The primary hazards (e.g., "Flammable," "Irritant").
-
The date the waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory that generated the waste.
-
Safe Environment: The SAA must be a cool, dry, and well-ventilated area, away from sources of ignition like heat, sparks, or open flames.[6][7]
-
Segregation: Ensure the container is stored with compatible waste streams and away from incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact EHS: Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][8]
-
Licensed Disposal: Only licensed hazardous waste contractors are permitted to transport and dispose of this type of waste, typically via high-temperature incineration.[5][9][12]
Part 3: Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Small Spill Cleanup Protocol
-
Ensure Safety: Alert personnel in the immediate area and ensure you are wearing the full complement of PPE.
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container for Dihydro-2H-pyran-2,4(3H)-dione.[3][7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[1] All cleaning materials, including wipes and the initial solvent rinse, must be collected as hazardous waste.[2]
Large Spill Response
For any spill that is too large to be safely managed by laboratory personnel:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your colleagues and activate your facility's emergency alarm if necessary.
-
Contact EHS: From a safe location, contact your institution's EHS department and emergency response team immediately.[1]
Part 4: Empty Container Management
An "empty" container that held Dihydro-2H-pyran-2,4(3H)-dione is not truly empty and must be managed as hazardous waste until properly decontaminated.[2][15][18]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in your Dihydro-2H-pyran-2,4(3H)-dione waste container.[2][18][19]
-
Deface Label: After rinsing and air-drying in a fume hood, completely remove or deface the original manufacturer's label.[15][18]
-
Final Disposal: The clean, defaced container can now be disposed of as regular solid waste or recycled, according to your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Dihydro-2H-pyran-2,4(3H)-dione.
Caption: Disposal Workflow for Dihydro-2H-pyran-2,4(3H)-dione
References
- OSHA Compliance For Laboratories. US Bio-Clean.
- Proper Disposal of 4,5-DiHDPA Lactone: A Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals. Benchchem.
- DIHYDRO-2H-PYRAN. CAMEO Chemicals - NOAA.
- Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Cole-Parmer.
- Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
- Laboratory Safety Guidance. OSHA.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Unknown Source.
- Safe Disposal of Dihydro-2H-pyran-3(4H)-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Are You In Compliance With Proper Lab Waste Disposal Regul
- SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. Fisher Scientific.
- 3,4-dihydro-2h-pyran cas no 110-87-2 - Safety Data Sheet. Central Drug House (P) Ltd.
- SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. Fisher Scientific.
- "Dihydro-2H-pyran-3(4H)-one" storage and handling guidelines. Benchchem.
- 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Loba Chemie.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- Safety Data Sheet: 3,4-dihydro-2H-pyran. Chemos GmbH&Co.KG.
- Hazardous Waste Disposal Guide. Northwestern University.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- Hazardous Waste. US EPA.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DIHYDRO-2H-PYRAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usbioclean.com [usbioclean.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. osha.gov [osha.gov]
- 12. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. fishersci.ca [fishersci.ca]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dihydro-2H-pyran-2,4(3H)-dione
As researchers dedicated to innovation, our work with novel chemical entities demands a foundational commitment to safety. The handling of reactive compounds like Dihydro-2H-pyran-2,4(3H)-dione, a member of the cyclic anhydride and dione family, requires a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for PPE selection and use, ensuring that your most valuable asset—your well-being—is protected. The protocols herein are designed to create a self-validating system of safety, grounded in established occupational health standards.
Hazard Assessment: Understanding the "Why"
Dihydro-2H-pyran-2,4(3H)-dione and structurally similar compounds are known irritants.[1] The primary hazards associated with this class of chemicals involve direct contact and inhalation. A thorough hazard assessment, as mandated by OSHA's 29 CFR 1910.132, is the first critical step.[2][3][4]
-
Skin Irritation: Like many cyclic anhydrides, this compound is expected to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]
These classifications necessitate a multi-faceted PPE strategy to create effective barriers against exposure.
Core PPE Requirements: Your First Line of Defense
The selection of appropriate PPE is not merely a suggestion but a requirement based on the potential hazards.[5] The following table outlines the minimum PPE for handling Dihydro-2H-pyran-2,4(3H)-dione in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale / Key Specifications |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[6] | Protects against splashes and airborne particles that could cause serious and potentially irreversible eye damage.[7][8] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for incidental contact but must be changed immediately upon contamination. | Prevents skin contact, which can lead to irritation and potential sensitization.[9] Always inspect gloves for tears or degradation before each use. |
| Body Protection | A flame-resistant laboratory coat is mandatory. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. | Protects skin and personal clothing from accidental spills and contamination. Ensure clothing provides full coverage of arms and legs. Closed-toe shoes are required at all times. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required.[10] | The dione structure suggests a potential for aerosolization and vapor presence, making respiratory protection critical to prevent irritation of the respiratory tract.[1][7] |
Operational Plan: A Step-by-Step Protocol for PPE Usage
Adherence to a standardized operational plan is vital for minimizing risk. This protocol ensures that PPE is used effectively throughout the handling process.
Preparation and Donning PPE:
-
Work Area Verification: Confirm that your workspace is prepared. This includes ensuring a certified chemical fume hood is operational and an eyewash station and safety shower are accessible and unobstructed.[10]
-
Gowning: Don your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the hazard assessment indicates a need for respiratory protection, perform a seal check to ensure the respirator fits correctly.
-
Eye and Face Protection: Put on your chemical safety goggles. If a splash hazard exists, add a face shield.
-
Hand Protection: Inspect your chosen chemical-resistant gloves for any signs of damage, degradation, or previous contamination. Don the gloves, ensuring they overlap the cuffs of your lab coat.
Handling and Post-Handling Procedures:
-
Chemical Handling: Conduct all manipulations of Dihydro-2H-pyran-2,4(3H)-dione within the chemical fume hood.
-
Decontamination and Doffing PPE:
-
Wipe down gloves with an appropriate solvent before removal, if applicable.
-
Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Dispose of contaminated gloves in a designated hazardous waste container.[11]
-
Remove your face shield (if used), followed by your safety goggles.
-
Remove your laboratory coat.
-
Wash your hands thoroughly with soap and water.[9]
-
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling Dihydro-2H-pyran-2,4(3H)-dione.
Sources
- 1. Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione | C7H10O3 | CID 76247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. labor.hawaii.gov [labor.hawaii.gov]
- 6. echemi.com [echemi.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemos.de [chemos.de]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
